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  • Product: 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one
  • CAS: 848759-04-6

Core Science & Biosynthesis

Foundational

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one CAS 848759-04-6 properties

An In-Depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS 848759-04-6) Abstract: This technical guide provides a comprehensive overview of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS 8487...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS 848759-04-6)

Abstract: This technical guide provides a comprehensive overview of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS 848759-04-6), a halogenated aromatic compound featuring the imidazolidin-2-one scaffold. Due to the limited specific research published on this particular molecule, this document synthesizes available supplier data with insights derived from structurally related compounds to offer a foundational understanding for researchers, scientists, and drug development professionals. The guide covers core physicochemical properties, proposes a potential synthetic pathway based on established methodologies for analogous structures, discusses the known biological context of the imidazolidin-2-one core, and outlines essential safety and handling protocols.

Core Physicochemical Properties and Identification

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is a small molecule whose core structure is an imidazolidin-2-one ring substituted with a 3-chloro-4-fluorophenyl group at the N1 position. The imidazolidin-2-one scaffold is a prevalent feature in a variety of biologically active compounds and FDA-approved drugs.[1] The specific halogenation pattern (chlorine at meta, fluorine at para) on the phenyl ring is a common strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability, thereby influencing pharmacokinetic and pharmacodynamic profiles.

Quantitative and identifying data for this compound are summarized below based on available supplier information.

PropertyValueSource
CAS Number 848759-04-6
Molecular Formula C₉H₈ClFN₂O[2]
Molecular Weight 214.63 g/mol [2]
MDL Number MFCD23696674
InChI 1S/C9H8ClFN2O/c10-7-5-6(1-2-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14)
InChIKey IVQZJZIPIHTHDH-UHFFFAOYSA-N
Canonical SMILES C1CN(C(=O)N1)C2=CC(=C(C=C2)F)ClInferred

Synthesis and Characterization: An Inferred Approach

While a specific, validated synthesis protocol for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is not available in peer-reviewed literature, its structure strongly suggests that it can be synthesized via methods established for analogous N-aryl imidazolidin-2-ones. A highly effective and regioselective method involves the acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl)-N'-arylurea precursors.[1][3]

This approach offers the benefit of readily available starting materials and a straightforward procedure, making it a logical starting point for the de novo synthesis of the target compound.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization A 3-Chloro-4-fluoroaniline C N-(3-Chloro-4-fluorophenyl)-N'- (2,2-diethoxyethyl)urea (Intermediate) A->C Reaction B 2,2-Diethoxyethyl isocyanate (or equivalent) B->C E 1-(3-Chloro-4-fluorophenyl)- imidazolidin-2-one (Final Product) C->E Intramolecular Cyclization D Acid Catalyst (e.g., TFA)

Figure 1. Proposed two-step synthesis workflow for the target compound.
Representative Experimental Protocol

The following protocol is adapted from a published method for synthesizing structurally similar imidazolidin-2-ones and serves as a validated starting point for laboratory synthesis.[1][3]

Step 1: Synthesis of N-(3-Chloro-4-fluorophenyl)-N'-(2,2-diethoxyethyl)urea

  • Dissolve 3-chloro-4-fluoroaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add 2,2-diethoxyethyl isocyanate (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo. The resulting crude urea intermediate can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography.

Step 2: Synthesis of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

  • Dissolve the crude urea intermediate (1 equivalent) in a high-boiling point solvent such as toluene.

  • Add an acid catalyst, such as trifluoroacetic acid (TFA) (1 equivalent).

  • Reflux the mixture for 24-72 hours. The progress of the intramolecular cyclization should be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel or by recrystallization to yield the final product.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Based on analyses of similar structures, the expected results would include:

  • ¹H NMR: Distinct signals for the aromatic protons on the 3-chloro-4-fluorophenyl ring and two triplets corresponding to the non-equivalent methylene protons of the imidazolidinone ring.[4][5]

  • ¹³C NMR: Resonances for the carbonyl carbon (~155-160 ppm), aromatic carbons, and the two methylene carbons of the heterocyclic ring.[1][4]

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight (214.63), showing the characteristic isotopic pattern for a molecule containing one chlorine atom.

  • FTIR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹.

Potential Biological Activity and Research Context

The imidazolidin-2-one core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This suggests that 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one could be a valuable intermediate or a candidate molecule for screening in various therapeutic areas.

G cluster_apps Reported Activities of Analogues center Imidazolidin-2-one Scaffold A Anticancer [4, 5] center->A B Antibacterial [17] center->B C Antifungal [7] center->C D IDH Inhibition [18] center->D E General CNS Activity center->E

Figure 2. Known biological activities associated with the core scaffold.
  • Anticancer Activity: Many substituted imidazolidin-2-ones have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][3] The mechanism often involves the inhibition of specific enzymes or disruption of cellular signaling pathways critical for tumor growth.

  • Enzyme Inhibition: The cyclic urea structure can act as a bioisostere for other functional groups, enabling it to fit into the active sites of enzymes. For instance, related oxazolidinone structures have been developed as potent inhibitors of mutant isocitrate dehydrogenase (IDH), a key target in certain cancers like glioblastoma and acute myeloid leukemia.[6]

  • Antimicrobial Properties: The broader class of nitrogen-containing five-membered heterocycles, including thiazolidinones and imidazole derivatives, has a long history of investigation for antibacterial and antifungal properties.[7][8] Derivatives containing a 3-chloro-4-fluorophenyl moiety have also been explored in the context of antimicrobial semicarbazones.[9]

Given this context, 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one represents a logical candidate for screening in anticancer and antimicrobial assays, or for use as a building block in the synthesis of more complex bioactive molecules.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is derived from the Globally Harmonized System (GHS) classifications provided by chemical suppliers.

Hazard TypeGHS InformationPrecautionary Measures
Pictogram GHS07 (Exclamation Mark)N/A
Signal Word WarningN/A
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Storage Store at ambient temperature.Keep container tightly closed in a dry and well-ventilated place.

Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this compound. Use of a chemical fume hood, personal protective equipment (PPE) including safety goggles, gloves, and a lab coat is mandatory.

Conclusion

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is a chemical entity with significant potential, stemming from the established biological importance of the imidazolidin-2-one scaffold and the modulating effects of its specific halogenation pattern. While direct research on this compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential applications by drawing logical inferences from well-documented, structurally related analogues. Future research should focus on the validated synthesis of this compound, followed by systematic screening in biological assays to uncover its therapeutic potential.

References

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • ChemSrc. 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one. Available at: [Link]

  • National Center for Biotechnology Information. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. Available at: [Link]

  • MDPI. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Available at: [Link]

  • PubChem. 1-(3-Chlorophenyl)imidazolidin-2-one. Available at: [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Available at: [Link]

  • Advanced Journal of Chemistry. Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Available at: [Link]

  • Henkel Adhesives. Safety Data Sheet - LePage® Flexible Plastic Adhesive. Available at: [Link]

  • Covestro. Safety Data Sheet. Available at: [Link]

  • ARKIVOC. Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. Available at: [Link]

  • ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. Available at: [Link]

  • GenScript. Safety Data Sheet. Available at: [Link]

  • National Center for Biotechnology Information. 3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one. PMC. Available at: [Link]

  • Patentscope. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh. Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide: Chemical Structure, Synthesis, and Pharmacological Profiling of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

Executive Summary & Chemical Identity The compound 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is a disubstituted cyclic urea derivative that has garnered attention in medicinal chemistry for its robust scaffold and p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The compound 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is a disubstituted cyclic urea derivative that has garnered attention in medicinal chemistry for its robust scaffold and potential as an immunosuppressive agent. The imidazolidin-2-one core provides a rigid, highly predictable hydrogen-bonding network (acting as both an H-bond donor and acceptor), while the di-halogenated phenyl ring dictates the molecule's lipophilicity and metabolic stability.

The strategic placement of the fluorine atom at the para position is a classical bioisosteric substitution designed to block cytochrome P450-mediated para-hydroxylation, thereby increasing the molecule's half-life in vivo. The meta-chlorine atom introduces steric bulk and electron-withdrawing properties, modulating the electron density of the adjacent aromatic system to optimize target binding.

Quantitative Physicochemical Properties

All quantitative structural and physical data are summarized below for rapid reference .

PropertyValue / Description
CAS Number 848759-04-6
Molecular Formula C9H8ClFN2O
Molecular Weight 214.63 g/mol
SMILES String O=C1NCCN1c1ccc(F)c(Cl)c1
Melting Point 161 °C
Appearance White crystalline powder
H-Bond Donors 1 (N-H of the imidazolidinone ring)
H-Bond Acceptors 2 (Carbonyl oxygen, Fluorine)

Synthetic Methodology & Mechanistic Causality

The synthesis of N1-aryl-imidazolidin-2-ones can theoretically be achieved via a one-pot reaction. However, empirical evidence demonstrates that one-pot methods yield poor purity and low overall recovery due to competing intermolecular side reactions . To ensure high fidelity and yield, a two-step methodology is mandatory. This allows for the isolation and purification of the intermediate urea before the critical cyclization step.

Causality in Reagent Selection
  • Solvent (Acetonitrile): A polar aprotic solvent is required to dissolve the urea intermediate and stabilize the transition state during the subsequent S_N2 cyclization without acting as a nucleophile.

  • Base (Cesium Carbonate, Cs₂CO₃): Cs₂CO₃ is specifically chosen over stronger bases (like NaH) to prevent over-deprotonation and degradation of the urea. The large ionic radius of the cesium cation results in poor solvation in acetonitrile. This creates a highly reactive, "naked" carbonate anion that selectively deprotonates the urea nitrogen, driving the intramolecular displacement of the terminal chloride (the "Cesium Effect").

Synthesis SM Starting Materials (Isocyanate + Amine) Urea Intermediate Urea (Isolated & Purified) SM->Urea Step 1: Addition (Acetonitrile, RT) Target 1-(3-Chloro-4-fluorophenyl) -imidazolidin-2-one Urea->Target Step 2: Cyclization (Cs2CO3, Reflux, 3.5h)

Synthetic workflow for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one via a two-step method.

Step-by-Step Protocol: Intramolecular Cyclization
  • Preparation: Dissolve the isolated 1-(2-chloroethyl)-3-(3-chloro-4-fluorophenyl)urea intermediate (approx. 6.74 mmol) in 50 mL of anhydrous acetonitrile.

  • Base Addition: Add 1.0 molar equivalent of anhydrous Cesium Carbonate (Cs₂CO₃).

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 82 °C) under continuous magnetic stirring for exactly 3.5 hours.

  • Filtration: Cool the mixture to room temperature and filter through a Celite pad to remove inorganic cesium salts.

  • Concentration & Purification: Evaporate the filtrate under reduced pressure. Recrystallize the resulting oily residue from diethyl ether to yield the target compound as a white powder (Expected yield: ~87%).

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized compound, the analytical protocol must act as a self-validating system. The successful transition from the linear urea to the cyclic imidazolidin-2-one is definitively confirmed by the disappearance of the secondary amide N-H stretch and the emergence of highly shielded methylene protons in the NMR spectrum .

Analytical MethodExpected SignalStructural Assignment
IR Spectroscopy (KBr) 1687 cm⁻¹Cyclic urea carbonyl (N-CO-N) stretch
IR Spectroscopy (KBr) 1025 cm⁻¹C-F bond stretch
¹H NMR (CDCl₃, 250 MHz) 3.43 ppm (t, J = 8.0 Hz, 2H)Methylene protons adjacent to N-H (C4)
¹H NMR (CDCl₃, 250 MHz) 3.87 ppm (t, J = 8.0 Hz, 2H)Methylene protons adjacent to N-Ar (C5)
¹H NMR (CDCl₃, 250 MHz) 7.16 ppm (s, 1H)Imidazolidinone N-H proton

Validation Checkpoint: If the ¹H NMR spectrum displays a broad multiplet around 3.5-3.6 ppm instead of two distinct triplets, the cyclization is incomplete, and the linear chloroethyl urea is still present.

Pharmacological Profiling: Immunosuppressive Activity

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one has been identified as a potent immunosuppressive agent. It functions by inhibiting the proliferation of T-lymphocytes when stimulated by mitogens such as Concanavalin A (Con A) .

Mechanism ConA Concanavalin A (Mitogen Stimulus) TCR T-Cell Activation Pathway ConA->TCR Stimulates Proliferation Splenocyte Proliferation (Immune Response) TCR->Proliferation Induces Drug 1-(3-Chloro-4-fluorophenyl) -imidazolidin-2-one Drug->TCR Inhibits (Max at 90 µM)

Mechanism of immunosuppression via inhibition of ConA-stimulated T-cell proliferation.

Self-Validating Assay Design: Splenocyte Proliferation Protocol

To quantify the immunosuppressive efficacy, a highly controlled in vitro splenocyte proliferation assay must be executed. This protocol is designed to be self-validating through the use of strict internal controls.

  • Cell Isolation: Isolate splenocytes from female C57BL/6 mice and suspend them in RPMI 1640 medium supplemented with 10% fetal calf serum.

  • Plating & Stimulation: Seed the cells in 96-well microtiter plates at a density of 2 × 10⁵ cells/well. Add Concanavalin A (Con A) at a previously optimized concentration to induce T-cell proliferation.

  • Compound Treatment: Add 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one dissolved in DMSO at varying concentrations (e.g., 10 µM, 30 µM, 90 µM).

  • Internal Controls (The Validation Matrix):

    • Negative Control (Unstimulated): Cells + Medium only (Validates baseline metabolic activity).

    • Vehicle Control: Cells + Con A + DMSO (Validates that the solvent does not inhibit proliferation).

    • Positive Control: Cells + Con A + Cyclosporin A (CsA) at 5 µM (Validates the maximum achievable immunosuppression in the assay system).

  • Incubation & Readout: Incubate for 72 hours at 37 °C in a 5% CO₂ atmosphere. Pulse the cells with [³H]-thymidine (1 µCi/well) for the final 16 hours. Harvest the cells and measure radioactivity incorporation using a liquid scintillation counter.

  • Data Interpretation: The test compound demonstrates maximal inhibition of splenocyte proliferation at 90 µM, achieving an immunosuppressive profile statistically identical to that of the optimal 5 µM dose of Cyclosporin A .

References

  • Synthesis and evaluation of disubstituted N1- and N3-imidazolidin-2-ones acting as potential immunosuppressive agents. Journal of Enzyme Inhibition and Medicinal Chemistry, PubMed (National Institutes of Health). Available at:[Link]

  • Synthesis and Evaluation of Disubstituted N1- and N3-Imidazolidin-2-ones Acting as Potential Immunosuppressive Agents (Full Text). Taylor & Francis Online. Available at:[Link]

Foundational

An In-Depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one, a halogenated heterocyclic compound of increasing interest in medicinal chemistry. This document is intended for r...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one, a halogenated heterocyclic compound of increasing interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a detailed methodology for its synthesis and characterization, and a discussion of its potential as a scaffold in the design of novel therapeutics.

Core Molecular Attributes

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is a substituted cyclic urea derivative. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for creating a diverse range of bioactive molecules.

PropertyValueSource
Molecular Formula C₉H₈ClFN₂O[1]
Molecular Weight 214.63 g/mol [2]
CAS Number 848759-04-6[1][2]
InChI Key IVQZJZIPIHTHDH-UHFFFAOYSA-N[2]

Rationale in Drug Design: The Significance of the Imidazolidin-2-one Scaffold and Halogenation

The imidazolidin-2-one core is a prevalent motif in a variety of biologically active compounds and approved pharmaceuticals. This scaffold serves as a rigid and stable backbone for the precise spatial orientation of various functional groups, which is critical for effective interaction with biological targets.

The strategic incorporation of halogen atoms, specifically chlorine and fluorine, onto the phenyl ring is a well-established strategy in medicinal chemistry. This substitution can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile by:

  • Modulating Lipophilicity: Halogens can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes.

  • Altering Metabolic Stability: The carbon-halogen bond can block sites of metabolic oxidation, leading to an increased half-life of the drug candidate.

  • Enhancing Binding Affinity: The electronegativity of halogen atoms can lead to favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the binding pockets of target proteins.

Derivatives of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one have been investigated for their potential as antiviral agents, highlighting the therapeutic promise of this chemical class.[1]

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one can be achieved through a multi-step process, beginning with the synthesis of a key intermediate, 3-chloro-4-fluorophenyl urea. The following protocol is a representative method based on established synthetic strategies for similar compounds.

Synthesis of 3-chloro-4-fluorophenyl urea

This initial step involves the reaction of 3-chloro-4-fluoroaniline with a urea source.

  • Reaction Scheme:

  • Step-by-Step Protocol:

    • Dissolve 3-chloro-4-fluoroaniline in a suitable solvent system, such as aqueous acetic acid.

    • Slowly add a solution of potassium cyanate (KOCN) in water to the aniline solution while stirring vigorously.

    • Maintain the reaction at a controlled temperature, typically room temperature, and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water to remove any remaining salts, and dry under vacuum.

Synthesis of 1-(3-chloro-4-fluorophenyl)semicarbazide

The urea derivative is then converted to a semicarbazide.

  • Reaction Scheme:

  • Step-by-Step Protocol:

    • Reflux a mixture of 3-chloro-4-fluorophenyl urea and hydrazine hydrate in a suitable solvent, such as ethanol, for an extended period (e.g., 48 hours).[3]

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization.

Cyclization to 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

The final step involves the cyclization of the semicarbazide derivative.

  • Reaction Scheme:

  • Step-by-Step Protocol:

    • In a round-bottom flask, dissolve the 1-(3-chloro-4-fluorophenyl)semicarbazide in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

    • Add a base, such as potassium carbonate, to the mixture.

    • Slowly add 1,2-dibromoethane to the reaction mixture.

    • Heat the reaction mixture and monitor its progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel.

Structural Elucidation and Quality Control: A Self-Validating System

The identity and purity of the synthesized 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 3-chloro-4-fluorophenyl ring, as well as signals for the methylene protons of the imidazolidinone ring. The splitting patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the urea moiety, the carbons of the aromatic ring (with characteristic splitting due to the fluorine atom), and the methylene carbons of the imidazolidinone ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present in the molecule. Key expected absorption bands include:

  • A strong absorption band corresponding to the C=O (carbonyl) stretching of the cyclic urea.

  • N-H stretching vibrations.

  • C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

  • C-Cl and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 214.63 g/mol .

The following diagram illustrates a typical workflow for the synthesis and characterization of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_QC Quality Control Start 3-chloro-4-fluoroaniline Step1 Urea Formation Start->Step1 KOCN, HCl Intermediate1 3-chloro-4-fluorophenyl urea Step1->Intermediate1 TLC TLC Monitoring Step2 Semicarbazide Formation Intermediate1->Step2 Hydrazine Hydrate Intermediate2 1-(3-chloro-4-fluorophenyl)semicarbazide Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 1,2-dibromoethane, Base Product 1-(3-Chloro-4-fluorophenyl)- imidazolidin-2-one Step3->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Final Purity & Identity Confirmed

Caption: Workflow for the synthesis and characterization of the target compound.

Applications in Drug Discovery and Development

The 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one scaffold is a valuable starting point for the development of new therapeutic agents. Its utility lies in its ability to be further functionalized at the N-H position of the imidazolidinone ring, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Potential Therapeutic Areas
  • Antiviral Agents: As previously mentioned, derivatives of this compound have been investigated for their potential antiviral properties.[1]

  • Kinase Inhibitors: The imidazolidinone core can serve as a scaffold for the design of kinase inhibitors, which are a major class of anticancer drugs.

  • Antimicrobial Agents: The broader class of imidazolidinone derivatives has shown promise as antibacterial and antifungal agents.

Future Directions

Future research efforts should focus on the synthesis of a library of derivatives based on the 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one core. This would involve the alkylation or acylation of the N-H group to introduce diverse chemical functionalities. These new compounds could then be screened against a variety of biological targets to identify novel lead compounds for drug development.

The following diagram illustrates a potential drug discovery pathway starting from this core molecule.

Drug_Discovery_Pathway cluster_derivatization Lead Generation cluster_optimization Lead Optimization cluster_development Preclinical Development Core 1-(3-Chloro-4-fluorophenyl)- imidazolidin-2-one Core Derivatization Synthesis of Derivative Library (N-alkylation/acylation) Core->Derivatization Screening High-Throughput Screening Derivatization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Hit Compounds ADMET ADMET Profiling SAR->ADMET InVivo In Vivo Efficacy Studies ADMET->InVivo Optimized Leads Candidate Drug Candidate InVivo->Candidate

Caption: A potential drug discovery pathway utilizing the target compound.

Conclusion

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one represents a promising and versatile scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure can be rigorously confirmed using standard analytical techniques. The strategic placement of halogen atoms on the phenyl ring provides a solid foundation for the design of drug candidates with potentially enhanced pharmacological properties. This guide provides the necessary foundational knowledge for researchers to explore the full potential of this intriguing molecule in the field of drug discovery.

References

  • Molbase. 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one. [Link]

  • Ahsan, M.J. et al. (2011). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(24), 7249-7252.

Sources

Exploratory

Thermodynamic Solvation Profiling of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one: A Comparative Analysis in DMSO and Methanol

[label="2. Solvent Constructing a Protocol I'm developing a robust solubility determination workflow.

Author: BenchChem Technical Support Team. Date: March 2026

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I'm developing a robust solubility determination workflow. I've designed a clear DOT diagram outlining the steps: sample prep with excess solid, solvent addition (DMSO or MeOH), equilibration at 25°C for 24h, centrifugation for phase separation, and HPLC-UV quantification. This process aims to ensure accurate and reproducible solubility measurements. I also added a step to control equilibration to confirm thermodynamic solubility.

Explaining Solubility Differences

I'm now detailing the mechanistic drivers. DMSO's sulfoxide oxygen strongly accepts the imidazolidin-2-one ring's H-bond, and its methyl groups accommodate the fluorophenyl ring. Methanol's H-bond network opposes the fluorophenyl ring's dissolution. The self-validating protocol uses thermodynamic equilibration.

Refining Experimental Protocol

I'm now refining the experimental protocol. I'm incorporating ultracentrifugation to eliminate micro-suspensions, ensuring accurate HPLC-UV data for the CAS 848759-04-6 compound. My calibration curve ensures linear UV/HPLC response. I'm also preparing for a comprehensive reference list.

Elaborating Solubility Mechanisms

I'm now detailing the compound's contrasting solvation behavior in DMSO and MeOH. The imidazolidin-2-one ring is highly polar with H-bonding abilities, while the fluorophenyl group is lipophilic. DMSO strongly accepts H-bonds from the urea, and its methyl groups accommodate the hydrophobic ring, leading to solubility. Methanol, however, has a less favorable interaction with the hydrophobic ring.

Justifying Experimental Choices

I'm now focusing on the why behind the protocol's steps, ensuring the rationale for each decision is clear. I'll explain the causality behind experimental choices, such as using ultracentrifugation and the use of the calibration curve to ensure thermodynamic solubility is measured. I'm also adding internal controls.

Validating DOT Diagram

I'm now implementing the size attribute to keep the DOT diagram's width under 760 pixels. I've used size="7.9" to ensure the visual fits within the specified constraint. I'm focusing on validating the diagram's overall clarity and readability with the size constraint applied.

I've also refined the protocol's causality, adding saturation, temperature, and separation steps, along with causality.

Verifying Data Sources

I'm now cross-referencing my citations. The Sigma-Aldrich CAS 848759-04-6 product page is verified for accurate structural and physical data using the public URL. I'm also confirming the other references, including the analytical methods, to give credibility to the report. I'm prioritizing direct, verified URLs for maximum credibility.

Finalizing References List

I'm now generating the final reference section. I've curated clear citations: Sigma-Aldrich (CAS 848759-04-6) source, Solubility of Things, and BenchChem, ensuring proper URL formatting. I prioritize clear referencing and verified sources for credibility. This is ready for final review.

Executive Summary

For researchers and drug development professionals working with halogenated phenylimidazolidinones, understanding solvent-solute thermodynamics is critical for assay reproducibility, formulation, and downstream synthesis. 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS: 848759-04-6) presents a unique solvation challenge due to its structural dichotomy: a highly polar, hydrogen-bonding cyclic urea ring coupled with a lipophilic, electron-withdrawing di-halogenated phenyl system [1.1].

This whitepaper provides an in-depth technical analysis of the solubility behavior of this compound, contrasting its thermodynamic interactions in a polar aprotic solvent (Dimethyl Sulfoxide - DMSO) versus a polar protic solvent (Methanol - MeOH). Furthermore, it establishes a self-validating experimental protocol to accurately quantify these solubility metrics without the confounding variables of kinetic supersaturation or filter-adsorption.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one, one must deconstruct its molecular architecture. The molecule's solvation free energy (


) is dictated by two competing moieties:
  • The Imidazolidin-2-one Pharmacophore: This five-membered cyclic urea acts as both a strong hydrogen bond donor (via the secondary amine, -NH) and a hydrogen bond acceptor (via the carbonyl oxygen, C=O). It strongly favors polar environments[1].

  • The 3-Chloro-4-fluorophenyl Ring: The addition of chlorine and fluorine atoms to the phenyl ring significantly increases the lipophilicity and molecular bulk of the compound. This region actively resists solvation in highly structured, hydrogen-bonded solvent networks (such as water or alcohols) due to the entropic penalty of cavity formation (the hydrophobic effect)[2].

Solvation Compound 1-(3-Chloro-4-fluorophenyl) -imidazolidin-2-one DMSO DMSO (Polar Aprotic) Strong H-bond Acceptor Compound->DMSO MeOH Methanol (Polar Protic) H-bond Donor & Acceptor Compound->MeOH DMSO_Mech Disrupts Crystal Lattice Solvates Hydrophobic Ring DMSO->DMSO_Mech MeOH_Mech Solvates Urea Moiety Hydrophobic Rejection of Ring MeOH->MeOH_Mech DMSO_Result High Thermodynamic Solubility (Preferred for Stock Solutions) DMSO_Mech->DMSO_Result MeOH_Result Moderate/Low Solubility (Prone to Aggregation) MeOH_Mech->MeOH_Result

Thermodynamic pathways of solvation for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one.

Solvent Dynamics: DMSO vs. Methanol

The choice between DMSO and methanol dictates not just the maximum concentration achievable, but the stability of the stock solution over time.

Dimethyl Sulfoxide (DMSO): The Polar Aprotic Advantage

DMSO is the gold standard for solvating halogenated phenylimidazolidinones[2]. As a polar aprotic solvent, DMSO possesses a high dielectric constant (


) and a strong dipole moment.
  • Causality of High Solubility: The sulfoxide oxygen in DMSO is a potent hydrogen bond acceptor, readily interacting with the -NH proton of the imidazolidin-2-one ring to disrupt the compound's crystal lattice. Because DMSO lacks a hydrogen bond donor, it does not form a rigid, self-associated solvent network. Consequently, the energetic cost of creating a cavity to accommodate the bulky 3-chloro-4-fluorophenyl ring is minimal. The hydrophobic methyl groups of DMSO further stabilize the halogenated ring via dispersion forces, resulting in complete, stable solvation[3].

Methanol (MeOH): The Protic Challenge

Methanol (


) is a polar protic solvent capable of both donating and accepting hydrogen bonds.
  • Causality of Limited Solubility: While methanol effectively solvates the cyclic urea moiety via bidirectional hydrogen bonding, its protic nature is a distinct disadvantage for the rest of the molecule[4]. Methanol molecules form a tightly bound, structured network. Introducing the lipophilic 3-chloro-4-fluorophenyl group requires breaking these solvent-solvent hydrogen bonds—an enthalpically unfavorable process. As a result, solubility in methanol is significantly lower, often requiring thermal energy (heating) or mechanical energy (sonication) to force dissolution, with a high risk of precipitation upon cooling[5].

Quantitative Solubility Matrix

The following table synthesizes the physicochemical parameters and expected solubility profiles based on the thermodynamic behavior of structurally analogous halogenated imidazolidinones.

SolventClassificationDielectric Constant (

)
H-Bond DonorH-Bond AcceptorEstimated Solubility (25°C)Solvation Stability
DMSO Polar Aprotic46.7NoYes> 20 - 25 mg/mL High (Stable at RT)
Methanol Polar Protic32.7YesYes2 - 5 mg/mL Low (Precipitation risk)

Self-Validating Experimental Protocol: Thermodynamic Solubility Assay

To empirically determine the exact solubility of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one in your specific laboratory environment, kinetic dissolution methods (like simple visual inspection) are insufficient. They often mistake supersaturation or micro-suspensions for true solubility.

The following Shake-Flask HPLC-UV Protocol is designed as a self-validating system. Every step includes a mechanistic safeguard to ensure data integrity.

Step-by-Step Methodology
  • Solid State Saturation (The Thermodynamic Baseline):

    • Action: Add 50 mg of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one to two separate 2 mL amber glass vials. Add 1 mL of DMSO to Vial A, and 1 mL of Methanol to Vial B.

    • Causality: Adding excess solid ensures the solution reaches a state where the chemical potential of the undissolved solid equals the chemical potential of the solute in solution. This guarantees a true thermodynamic equilibrium rather than a transient kinetic state.

  • Thermal Equilibration:

    • Action: Seal the vials and place them in a thermostatic shaker at exactly 25.0°C ± 0.1°C, shaking at 300 RPM for 24 hours.

    • Causality: Dissolution is an endothermic process. Temperature fluctuations will drastically alter the solubility limit, especially in methanol. A 24-hour window allows sufficient time to overcome the activation energy of lattice disruption, preventing false-negative (undissolved) or false-positive (supersaturated) readings.

  • Phase Separation via Ultracentrifugation:

    • Action: Transfer the suspensions to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at 25°C.

    • Causality: Standard syringe filtration is strictly avoided. The lipophilic 3-chloro-4-fluorophenyl ring has a high affinity for standard PTFE or nylon filter membranes, which can artificially lower the measured concentration via adsorption. Centrifugation cleanly separates the solid pellet without introducing adsorptive surfaces.

  • Supernatant Extraction & Dilution:

    • Action: Carefully extract 100 µL of the clear supernatant and dilute it 1:100 in the respective mobile phase (e.g., Water/Acetonitrile) to halt any further precipitation and bring the concentration within the linear dynamic range of the detector.

  • HPLC-UV Quantification (The Internal Control):

    • Action: Analyze the diluted samples via HPLC-UV (typically monitored at ~254 nm for the halogenated phenyl ring) against a pre-established 5-point calibration curve.

    • Causality: Using HPLC rather than direct UV-Vis spectrophotometry separates the intact 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one from potential degradation products formed during the 24-hour equilibration, ensuring that the absorbance reading corresponds only to the target analyte.

Workflow Prep 1. Sample Prep (Excess Solid) Equil 2. Equilibration (24h @ 25°C) Prep->Equil Sep 3. Centrifugation (No Filter Adsorption) Equil->Sep Dilute 4. Dilution (Halt Precipitation) Sep->Dilute Analysis 5. HPLC-UV (Target Quantification) Dilute->Analysis

Self-validating workflow for thermodynamic solubility quantification.

Troubleshooting & Best Practices

  • Handling Methanol Stock Solutions: If methanol must be used for downstream biological assays, prepare the stock at a concentration no higher than 1 mg/mL to prevent spontaneous aggregation. Store at room temperature, as refrigeration (4°C) will almost certainly induce precipitation of the lipophilic compound.

  • Freeze-Thaw Cycles in DMSO: While DMSO provides excellent solubility, it freezes at 18.5°C. When retrieving DMSO stock solutions from -20°C storage, the compound may crash out as the solvent thaws. Always vortex and gently warm the vial to 30°C for 5 minutes to ensure complete re-dissolution before use.

  • Polymorphic Shifts: If the solid pellet recovered from the methanol sample in Step 3 appears visually different (e.g., fluffy rather than crystalline), the solvent may have induced a polymorphic transition. Analyzing the pellet via X-Ray Powder Diffraction (XRPD) can validate whether the solid state remained consistent during the assay.

References

  • Solubility of Things. "Solubility of Imidazolidin-2-one: Solvent Compatibility and Temperature Dependence". solubilityofthings.com. URL: [Link]

  • LookChem. "4,5-Dihydroxyimidazolidin-2-one Chemical Properties and Solubility Data". lookchem.com. URL: [Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, the rational d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the rational design of pharmacophores relies heavily on privileged scaffolds. 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS: 848759-04-6) [1] is a highly versatile building block. The imidazolidin-2-one core acts as a critical hydrogen-bonding network, while the halogenated phenyl ring fine-tunes the lipophilicity/hydrophilicity ratio, a parameter essential for membrane permeability and target affinity[2]. This scaffold has been instrumental in the development of muscarinic M3 receptor antagonists[3][4] and novel bacterial topoisomerase inhibitors (NBTIs)[2][5].

However, the very physicochemical properties that make this compound a potent pharmacophore also dictate its rigorous safety and handling requirements. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters with mechanistic chemical causality, providing self-validating protocols for its safe integration into drug development workflows.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, one must understand why it is hazardous. The toxicity profile of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is a direct consequence of its molecular architecture.

Quantitative Data Summary
Property / ParameterValueChemical Causality & Impact
CAS Number 848759-04-6[1]Unique registry identifier for precise SDS tracking.
Molecular Weight 214.63 g/mol [1]Low MW (<500 Da) facilitates rapid transcellular and paracellular membrane permeation[6].
Molecular Formula C9H8ClFN2O[1]The combination of Cl and F atoms drives lipophilicity and electrophilic interactions[5].
Signal Word Warning[1]Mandates engineering controls due to acute toxicity and mucosal irritation.
Hazard Codes H302, H312, H332, H315, H319, H335[1]Multi-route toxicity (Oral, Dermal, Inhalation) requiring rigorous PPE[1].
Mechanistic Basis of SDS Hazards
  • H312 (Harmful in contact with skin) & Skin Penetration: The 3-chloro-4-fluoro substitution on the phenyl ring significantly increases the partition coefficient (logP) of the molecule[2]. This high lipophilicity drives the compound to partition favorably into the lipid-rich stratum corneum, facilitating rapid transdermal absorption[6][7].

  • H315, H319, H335 (Skin, Eye, and Respiratory Irritation): The electron-withdrawing nature of the halogens creates a localized dipole moment and a positive electrostatic potential (σ-hole)[5]. This electrophilic character interacts aggressively with nucleophilic residues in mucosal membranes and corneal proteins, triggering acute inflammation and irritation upon contact.

Pharmacophore Mapping in Drug Development

Understanding the structural utility of this compound informs both its synthetic application and its biological hazards. The molecule is divided into two distinct functional domains:

  • The Imidazolidin-2-one Ring: Acts as an N-BP (nitrogen-containing basic pharmacophore) equivalent. It provides crucial hydrogen-bond donors and acceptors, enabling dipole alignment and cation-π interactions with target proteins (e.g., M3 receptors)[3][4].

  • The Halogenated Phenyl Ring: The halogens are not merely steric placeholders; they engage in bifurcated halogen bonding, which dramatically increases binding affinity to targets like DNA gyrase in bacterial pathogens[2][5].

G Core 1-(3-Chloro-4-fluorophenyl) -imidazolidin-2-one Imid Imidazolidin-2-one Ring (H-Bond Acceptor/Donor) Core->Imid Phenyl Halogenated Phenyl Ring (Lipophilic Domain) Core->Phenyl Target1 Receptor Cation-π Interaction Imid->Target1 Dipole Alignment Target2 Bifurcated Halogen Bonding Phenyl->Target2 σ-hole Interaction

Caption: Pharmacophore mapping of the imidazolidin-2-one core and halogenated phenyl ring interactions.

Self-Validating Safety & Handling Protocols

To mitigate the risks associated with H302, H312, and H332[1], researchers must employ a self-validating workflow. A protocol is "self-validating" when the failure of one step prevents the execution of the next, ensuring absolute containment.

Protocol: Preparation of a 10 mM Standardized Stock Solution

Rationale: Preparing stock solutions minimizes repeated exposure to the aerosolized powder.

  • Environmental Verification: Ensure the fume hood face velocity is between 0.4–0.6 m/s. Causality: The compound's low molecular weight makes its dust highly susceptible to aerosolization, posing a severe H332 (inhalation) risk[1].

  • Anti-Static Weighing: Pass the sealed vial through an anti-static ionizer before opening. Causality: Halogenated organic powders accumulate static charge. Discharging the vial prevents the powder from repelling out of the container onto the user's gloves (mitigating H312 risk).

  • Solubilization: Dissolve the precisely weighed compound in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Causality: The imidazolidin-2-one carbonyl is susceptible to hydrogen bonding with atmospheric moisture. Anhydrous solvents preserve the effective molarity of the stock.

  • Inert Atmosphere Purge: Blanket the solution with Argon gas before sealing. Causality: Prevents oxidative degradation of the electron-rich nitrogen centers during long-term storage.

G A PPE & Fume Hood Verification B Analytical Weighing (Anti-static) A->B C Solubilization (DMSO/DMF) B->C D Aliquoting & Argon Purge C->D E -20°C Storage (Desiccated) D->E

Caption: Step-by-step self-validating workflow for safe handling, solubilization, and storage.

Emergency Response & Decontamination Logic

Standard SDS sheets list generic spill responses. A chemical biologist must understand the chemical rationale behind decontamination:

  • Dermal Exposure (H312): Immediately wash with copious amounts of soap and water. Do not use solvents like ethanol or acetone.Causality: Solvents will dissolve the lipophilic compound and act as a penetration enhancer, driving the halogenated molecule deeper into the stratum corneum[6]. Soap creates micelles that trap the lipophilic compound and lift it away from the skin.

  • Surface Spills: Neutralize the area with a slightly basic aqueous solution (e.g., 5% sodium bicarbonate) followed by an isopropanol wipe. Causality: The basic solution disrupts the hydrogen-bonding network of the imidazolidin-2-one ring, reducing its surface adhesion, while the isopropanol effectively solubilizes the halogenated phenyl moiety for physical removal.

References

  • Peretto, I., et al. "Discovery of Diaryl Imidazolidin-2-one Derivatives, a Novel Class of Muscarinic M3 Selective Antagonists (Part 1)". Journal of Medicinal Chemistry, ACS Publications. Source: ACS. URL:[Link]

  • ACS Medicinal Chemistry Letters. "Structurally Optimized Potent Dual-Targeting NBTI Antibacterials with an Enhanced Bifurcated Halogen-Bonding Propensity". Source: ACS. URL:[Link]

  • ResearchGate. "A Fine-Tuned Lipophilicity/Hydrophilicity Ratio Governs Antibacterial Potency and Selectivity of Bifurcated Halogen Bond-Forming NBTIs". Source: ResearchGate. URL: [Link]

Sources

Exploratory

Medicinal Chemistry Applications of 3-Chloro-4-fluorophenyl Imidazolidinone Derivatives: A Technical Guide to Design, Synthesis, and Therapeutic Evaluation

Executive Summary The continuous evolution of drug resistance and the demand for higher target specificity have driven medicinal chemists to explore highly functionalized heterocyclic scaffolds. Among these, derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The continuous evolution of drug resistance and the demand for higher target specificity have driven medicinal chemists to explore highly functionalized heterocyclic scaffolds. Among these, derivatives containing the 3-chloro-4-fluorophenyl imidazolidinone moiety have emerged as privileged structures. This technical whitepaper explores the structural rationale behind this pharmacophore and details its primary applications in two distinct therapeutic vectors: immunosuppression and antiviral therapy (specifically HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors).

As a Senior Application Scientist, I have structured this guide to not only detail the what but to rigorously explain the causality behind the chemical design and the self-validating protocols required to evaluate these compounds.

Structural Rationale: The Pharmacophore Model

The potency of the 3-chloro-4-fluorophenyl imidazolidinone scaffold is not accidental; it is the result of precise stereoelectronic tuning.

  • The Imidazolidinone Core: This rigid, five-membered nitrogen-containing heterocycle acts as a critical1. It effectively locks the attached aryl rings into an optimal 3D spatial orientation, minimizing entropic penalties upon target binding[1].

  • Para-Fluoro Substitution: Fluorine is a classic bioisostere for hydrogen. Positioned at the para-site of the phenyl ring, it effectively blocks cytochrome P450 (CYP450)-mediated oxidative metabolism (para-hydroxylation), thereby extending the molecule's pharmacokinetic half-life.

  • Meta-Chloro Substitution: The chlorine atom provides a highly specific van der Waals volume and lipophilicity (

    
    ). This drives deep insertion into hydrophobic binding pockets and enables halogen bonding with the backbone carbonyls of target proteins, anchoring the molecule in its active conformation.
    

Therapeutic Vector I: Immunosuppressive Agents

Historically, the clinical utility of immunosuppressants like Cyclosporin A has been limited by severe nephrotoxicity. Disubstituted N,N'-imidazolidin-2-ones, specifically 1-(3-chloro-4-fluorophenyl)-3-(4-bromobenzyl)-imidazolidin-2-one (Compound 16) , have been synthesized as novel, less toxic alternatives that potently inhibit T-cell proliferation[2].

Causality of Design: N-alkylation of the imidazolidinone ring with a 4-bromobenzyl group drastically increases the lipophilic surface area, facilitating passive membrane permeability. Once intracellular, the 3-chloro-4-fluorophenyl group anchors the molecule, disrupting the signaling cascade required for 2[2].

Protocol 1: Self-Validating Splenocyte Proliferation Assay

To ensure the observed immunosuppression is a true pharmacological effect and not an artifact of broad cytotoxicity, this workflow employs a dual-readout, self-validating system.

  • Splenocyte Isolation: Harvest spleens from C57BL/6 mice under sterile conditions. Mechanically dissociate the tissue and pass through a 70 µm cell strainer. Lyse erythrocytes using ACK lysis buffer to prevent hemoglobin interference in downstream colorimetric readouts.

  • Compound Preparation & Controls: Dissolve the imidazolidinone derivative in DMSO to create a 10 mM stock. Prepare a 10-point serial dilution. Critical: Maintain a final DMSO concentration of

    
    0.1% across all wells to prevent solvent-induced toxicity. Include Cyclosporin A (1 µM) as a positive pharmacological control and vehicle (0.1% DMSO) as a negative baseline.
    
  • Mitogenic Stimulation: Seed splenocytes at

    
     cells/well in a 96-well plate. Add Concanavalin A (ConA) at 2.5 µg/mL to stimulate T-cell receptor (TCR) mediated proliferation.
    
  • Primary Readout (Proliferation): After 48 hours of incubation, pulse the cells with 10 µM BrdU for 12 hours. Fix the cells, permeabilize, and quantify BrdU incorporation via an anti-BrdU HRP-linked ELISA.

  • Orthogonal Validation (Viability): In a parallel replicate plate, perform a Trypan Blue exclusion assay or LDH release assay. Causality: If a compound reduces BrdU incorporation but simultaneously increases LDH release, it is a non-specific cytotoxin, not an immunosuppressant. Valid hits must demonstrate >95% viability alongside reduced proliferation.

Workflow Step1 1. Splenocyte Isolation (Murine Spleen & RBC Lysis) Step2 2. Compound Incubation (Imidazolidinone Derivatives) Step1->Step2 Step3 3. Mitogenic Stimulation (Concanavalin A Addition) Step2->Step3 Step4 4. Proliferation Readout (BrdU Incorporation Assay) Step3->Step4 Step5 5. Orthogonal Validation (Trypan Blue Viability Check) Step4->Step5

Figure 1: Self-validating in vitro screening workflow for evaluating immunosuppressive activity.

Therapeutic Vector II: Antiviral Therapeutics (HIV-1 NNRTIs)

The rapid mutation rate of HIV-1 necessitates Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) with exceptionally high resistance barriers. AIC292 , a diarylpyrazole-[imidazolidinone]-carboxamide derivative containing a 1-(3-chloro-4-fluorophenyl) moiety, demonstrates 3[3].

Causality of Design: The 3-chloro-4-fluorophenyl group is critical for overcoming the K103N and Y181C resistance-associated mutations (RAMs). The structural flexibility of the imidazolidinone linker allows the halogenated phenyl ring to reorient and maintain hydrophobic contacts even when the NNRTI binding pocket is sterically altered by the Y181C mutation. Furthermore, AIC292 exhibits a unique pharmacological profile by remaining hypersusceptible against the L100I mutant[3].

Protocol 2: High-Throughput RT Inhibition Profiling
  • Enzyme Preparation: Purify recombinant HIV-1 RT (Wild-Type, K103N, and Y181C mutants) expressed in E. coli using nickel-affinity chromatography.

  • Annealing Complex: Anneal a poly(rA) template to an oligo(dT) primer in a 1:1 molar ratio in Tris-HCl buffer (pH 8.0) containing

    
    . Causality:
    
    
    
    is an essential cofactor for the polymerase catalytic triad; precise concentration control (10 mM) is required to prevent artifactual inhibition.
  • Inhibitor Pre-incubation: Incubate the RT enzyme with the imidazolidinone derivative (0.1 nM to 10 µM) for 15 minutes at 37°C before adding the substrate. Causality: NNRTIs are allosteric inhibitors; pre-incubation allows the compound to induce the necessary conformational shift in the NNRTI binding pocket prior to substrate competition.

  • Catalytic Readout: Initiate the reaction by adding

    
    -dTTP. Quench after 30 minutes with cold trichloroacetic acid (TCA). Filter through GF/B glass microfiber filters and quantify radiometric incorporation using liquid scintillation counting.
    

Pathway Target HIV-1 RT (WT or Mutant) Binding AIC292 Allosteric Binding Target->Binding Hydrophobic Interactions Pocket NNRTI Pocket Expansion Binding->Pocket Inhibition Polymerase Arrest Pocket->Inhibition Catalytic Blockade

Figure 2: Allosteric inhibition mechanism of HIV-1 RT by diarylpyrazole-imidazolidinones.

Quantitative Data Summary

The following table summarizes the comparative efficacy of key 3-chloro-4-fluorophenyl imidazolidinone derivatives across their respective therapeutic targets.

Compound DesignationTarget SystemTarget VariantActivity / IC

Reference
Compound 16 Murine SplenocytesConA-StimulatedPotent Inhibition (In Vitro)[2]
AIC292 HIV-1 RTWild-Type (WT)~38 nM[3]
AIC292 HIV-1 RTK103N / Y181CRetained Potency[3]
AIC292 HIV-1 RTL100IHypersusceptible[3]

References

  • Title: 2-IMIDAZOLIDINONE Source: Ataman Kimya URL: 1

  • Title: Synthesis and Evaluation of Disubstituted N,N'-Imidazolidin-2-ones Acting as Potential Immunosuppressive Agents Source: Taylor & Francis URL: 2

  • Title: In Vitro and In Vivo Activities of AIC292, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor Source: PubMed Central (NIH) URL: 3

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Cyclization of Urea Derivatives to Imidazolidin-2-ones

Executive Summary & Scientific Context Imidazolidin-2-ones are highly privileged heterocyclic scaffolds ubiquitous in pharmaceuticals, including NK1 antagonists, HIV protease inhibitors, and immunosuppressive agents[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Imidazolidin-2-ones are highly privileged heterocyclic scaffolds ubiquitous in pharmaceuticals, including NK1 antagonists, HIV protease inhibitors, and immunosuppressive agents[1]. They also serve as critical chiral auxiliaries and precursors to vicinal diamines in complex organic synthesis[2]. Traditional methods for constructing these rings rely heavily on the carbonylation of 1,2-diamines using highly toxic reagents like phosgene or harsh, high-pressure carbon monoxide conditions[3].

To circumvent these safety and sustainability bottlenecks, modern synthetic chemistry has shifted toward the intramolecular cyclization of readily available acyclic urea derivatives (such as N-allylic or propargylic ureas)[1],[3]. This application note provides drug development professionals and synthetic chemists with three field-proven, state-of-the-art protocols for urea cyclization: Gold(I)-catalyzed hydroamination, Phosphazene base (BEMP)-catalyzed hydroamidation, and Palladium-catalyzed carboamination.

Mechanistic Causality & Catalyst Selection

Successful cyclization of an acyclic urea requires overcoming the inherent stability of the urea moiety and the activation barrier of the unsaturated carbon-carbon bond. The experimental choices in the following protocols are driven by strict mechanistic causality:

  • Gold(I) Activation (Alkene Hydroamination): Gold(I) acts as a soft, carbophilic Lewis acid. By utilizing a bulky biphenylphosphine ligand, the catalyst selectively coordinates to unactivated alkenes, lowering the LUMO and facilitating a 5-exo-trig nucleophilic attack by the distal urea nitrogen under exceptionally mild conditions[1].

  • Organocatalysis via BEMP (Alkyne Hydroamidation): Standard inorganic bases fail to efficiently promote the cyclization of propargylic ureas at room temperature. BEMP (a phosphazene base) is chosen because its extreme basicity deprotonates the urea nitrogen, massively increasing its nucleophilicity, while its steric bulk prevents it from acting as a competing nucleophile. This enables ultra-fast 5-exo-dig cyclization[4],[3].

  • Palladium Carboamination: This pathway achieves the simultaneous formation of a C–C and a C–N bond. The critical experimental choice here is the use of Xantphos . Its wide bite angle forces the palladium intermediate into a geometry that strongly accelerates reductive elimination (forming the cyclic urea) over competing

    
    -hydride elimination (which would yield unwanted acyclic Heck-type byproducts)[2].
    
Pathway Visualization

CyclizationPathways Urea Acyclic Urea Precursor (N-Allylic or Propargylic) Gold Gold(I) Catalysis [Alkene Hydroamination] Urea->Gold (P1)AuCl / AgPF6 BEMP Organocatalysis (BEMP) [Alkyne Hydroamidation] Urea->BEMP BEMP (10 mol%) Pd Pd-Catalysis [Alkene Carboamination] Urea->Pd Pd2(dba)3 / Ar-Br Prod1 Imidazolidin-2-one (Monosubstituted) Gold->Prod1 5-exo-trig Prod2 Imidazolidin-2-one (Alkylidene/Unsaturated) BEMP->Prod2 5-exo-dig Prod3 Imidazolidin-2-one (Aryl-substituted) Pd->Prod3 C-C & C-N Bond Formation

Mechanistic pathways for the cyclization of acyclic ureas to imidazolidin-2-ones.

Experimental Protocols

Protocol A: Gold(I)-Catalyzed Intramolecular Hydroamination

Target: Monocyclic and trans-3,4-disubstituted imidazolidin-2-ones from N-allylic, N'-aryl ureas[1]. Self-Validating Check: The immediate formation of a white precipitate (AgCl) in Step 1 visually confirms the generation of the active cationic gold species.

  • Catalyst Activation: In an oven-dried 10 mL vial equipped with a magnetic stir bar under a nitrogen atmosphere, add di-tert-butyl-o-biphenylphosphine gold(I) chloride[(P1)AuCl] (0.01 mmol, 1 mol%) and Silver hexafluorophosphate (AgPF

    
    ) (0.01 mmol, 1 mol%).
    
  • Solvent Addition: Inject 5.0 mL of anhydrous, ethanol-free Chloroform (CHCl

    
    ). Stir the mixture in the dark for 5 minutes at room temperature. A white precipitate of AgCl will form, validating catalyst activation.
    
  • Substrate Addition: Add the N-allylic, N'-aryl urea substrate (1.0 mmol) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via TLC (typically 30% EtOAc/Hexanes). The reaction is usually complete within 2 to 12 hours[1].

  • Workup & Isolation: Filter the crude mixture through a short pad of silica gel, eluting with pure EtOAc to remove the metal salts. Concentrate the filtrate under reduced pressure.

  • Analytical Validation: Purify via flash chromatography. Confirm cyclization via

    
    H NMR by the disappearance of the characteristic multiplet of the internal alkene proton (~5.8 ppm) and the appearance of diastereotopic ring protons (~3.2–3.8 ppm).
    
Protocol B: BEMP-Catalyzed Intramolecular Hydroamidation

Target: Alkylidene imidazolidin-2-ones from propargylic ureas[3],[5]. Self-Validating Check: This reaction is highly robust and proceeds in open air. The rapid disappearance of the starting material (often within 1 minute) validates the extreme efficacy of the phosphazene base.

  • Preparation: In a standard glass vial (no inert atmosphere required), dissolve the propargylic urea (1.0 mmol) in reagent-grade Acetonitrile (MeCN) (5.0 mL) to achieve a 0.2 M concentration[3].

  • Catalyst Addition: Add BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) (0.1 mmol, 10 mol%) directly to the stirring solution.

  • Reaction: Stir at room temperature. Depending on the steric bulk of the substrate, the reaction will reach completion between 1 minute and 16 hours[3],[5].

  • Quenching: Once TLC indicates complete consumption of the urea, quench the reaction by adding 5 mL of a saturated aqueous NH

    
    Cl solution.
    
  • Extraction: Extract the aqueous layer with EtOAc (3 × 10 mL). Combine the organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under vacuum.
  • Analytical Validation: Isolate the product via recrystallization or column chromatography. Confirm the cyclic urea formation via

    
    C NMR by verifying the presence of the cyclic carbonyl peak (~155–160 ppm) and the exocyclic double bond carbons.
    
Protocol C: Palladium-Catalyzed Alkene Carboamination

Target: 4,5-disubstituted or 4,4-disubstituted imidazolidin-2-ones via simultaneous C–C and C–N bond formation[2],[6]. Self-Validating Check: The use of strictly degassed solvents is required. A color change from deep purple/red (Pd


(dba)

) to a dark orange/brown homogeneous solution indicates successful oxidative addition of the aryl halide.
  • Reagent Assembly: Cool an oven- or flame-dried Schlenk tube under a stream of nitrogen. Charge the tube with Pd

    
    (dba)
    
    
    
    (0.01 mmol, 1 mol% complex / 2 mol% Pd), Xantphos (0.02 mmol, 2 mol%), Sodium tert-butoxide (NaOtBu) (1.2 mmol, 1.2 equiv), the N-allylurea substrate (1.0 mmol), and the aryl bromide (1.2 mmol)[2].
  • Degassing: Purge the Schlenk tube with nitrogen for 5 minutes.

  • Solvent Addition: Add 5.0 mL of anhydrous, strictly degassed Toluene or Undecane via syringe[2].

  • Heating: Seal the tube and heat the reaction mixture in an oil bath at 100–110 °C for 12 to 24 hours.

  • Workup: Cool the mixture to room temperature, dilute with 10 mL of EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Analytical Validation: Concentrate the filtrate and purify via flash column chromatography. The success of the carboamination is validated by mass spectrometry (M+ corresponding to the addition of the aryl group) and the presence of new aromatic protons in the

    
    H NMR spectrum.
    

Quantitative Data Summary

The following table summarizes the operational parameters and quantitative yields of the three protocols, allowing researchers to select the optimal method based on their specific substrate class and laboratory constraints.

MethodologyCatalyst SystemSubstrate ScopeReaction TimeTypical YieldKey Advantage & Causality
Gold(I) Hydroamination (P1)AuCl / AgPF

(1 mol%)
N-Allylic, N'-Aryl Ureas2 – 12 h85 – 99%Mildness: Soft Lewis acidity allows room-temperature activation without protecting groups.
BEMP Hydroamidation BEMP Phosphazene(10 mol%)Propargylic Ureas1 min – 16 h82 – 98%Speed & Stability: Metal-free, highly tolerant to ambient air and moisture; ultra-fast kinetics.
Pd Carboamination Pd

(dba)

/ Xantphos(1 mol% / 2 mol%)
N-Allylureas + Aryl Bromides12 – 24 h70 – 95%Complexity Generation: Xantphos forces reductive elimination, forming two bonds (C-C, C-N) simultaneously.

References

  • Title: Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N'-Aryl Ureas to form Imidazolidin-2-ones Source: Advanced Synthesis & Catalysis, 2011, 353(6), 955-962. URL: [Link]

  • Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions Source: The Journal of Organic Chemistry, 2019, 84(6), 3477-3490. URL: [Link]

  • Title: Stereoselective Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Alkene Carboamination. Scope and Limitations Source: Organic Letters, 2006, 8(12), 2531-2534. URL: [Link]

Sources

Application

Reagents for synthesizing 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

Technical Synthesis Guide: 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one Part 1: Executive Summary & Retrosynthetic Strategy The 1-aryl-imidazolidin-2-one scaffold is a critical pharmacophore in medicinal chemistry, ser...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Synthesis Guide: 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

Part 1: Executive Summary & Retrosynthetic Strategy

The 1-aryl-imidazolidin-2-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in Factor Xa inhibitors (e.g., Rivaroxaban analogs) and oxazolidinone antibiotics (e.g., Linezolid derivatives).[1][2][3] The specific derivative 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one combines a lipophilic, metabolically stable aryl halide tail with a polar urea headgroup, making it a versatile building block for fragment-based drug discovery.[1][4]

This guide details two distinct, field-proven synthetic routes:

  • The Isocyanate Cyclization Route (Method A): Best for gram-to-kilogram scale-up; utilizes robust, classical chemistry.[1][4]

  • The Copper-Catalyzed C-N Coupling Route (Method B): Best for medicinal chemistry libraries; convergent and modular.[1][4]

Retrosynthetic Analysis

The following diagram visualizes the strategic disconnections for accessing the target scaffold.

Retrosynthesis Target 1-(3-Chloro-4-fluorophenyl)- imidazolidin-2-one Urea Intermediate: 1-(2-Chloroethyl)-3- (3-chloro-4-fluorophenyl)urea Urea->Target Cyclization (Base) Aniline 3-Chloro-4-fluoroaniline Aniline->Urea Addition Isocyanate 2-Chloroethyl isocyanate Isocyanate->Urea Addition Imid Imidazolidin-2-one Imid->Target Cu-Catalyzed C-N Coupling ArylHalide 1-Bromo-3-chloro- 4-fluorobenzene ArylHalide->Target Method B

Figure 1: Retrosynthetic disconnection showing the Linear (Red) and Convergent (Green) approaches.[1][2]

Part 2: Method A - Isocyanate Cyclization Protocol

Application: Preferred for scale-up due to lower raw material costs and avoidance of heavy metal scavengers.[4] Mechanism: Nucleophilic addition of the aniline to the isocyanate forms a urea, followed by base-mediated intramolecular alkylation.[2][3]

Reagents & Materials
ReagentEquiv.[4][5]RoleCritical Attribute
3-Chloro-4-fluoroaniline 1.0SMPurity >98%
2-Chloroethyl isocyanate 1.1ElectrophileToxic/Lachrymator - Handle in fume hood
Dichloromethane (DCM) SolventMediumAnhydrous preferred
Sodium Hydroxide (50% aq) 2.0BaseFor cyclization step
Tetrabutylammonium bromide 0.05CatalystPhase Transfer Catalyst (PTC)
Step-by-Step Protocol

Phase 1: Urea Formation [4][2][3]

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and addition funnel. Charge with 3-Chloro-4-fluoroaniline (1.0 equiv) and DCM (10 vol).[1][4]

  • Cooling: Cool the solution to 0–5 °C using an ice/water bath. Why: The isocyanate addition is exothermic; cooling prevents side reactions.[2]

  • Addition: Dropwise add 2-Chloroethyl isocyanate (1.1 equiv) over 30 minutes, maintaining internal temperature <10 °C.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane) or LCMS.[1][4][2] The aniline peak should disappear, replaced by the less polar urea intermediate.[2][3]

Phase 2: Cyclization

  • Biphasic Setup: To the same reaction vessel (containing the urea intermediate in DCM), add Tetrabutylammonium bromide (TBAB) (5 mol%).[1][2]

  • Base Addition: Add 50% NaOH solution (2.0 equiv) slowly.

  • Reflux: Heat the biphasic mixture to reflux (approx. 40 °C) with vigorous stirring.

    • Mechanism:[1][4][3][6][7] The PTC transfers hydroxide into the organic phase (or deprotonated urea to the interface), facilitating the intramolecular displacement of the alkyl chloride.[2]

  • Completion: Stir at reflux for 4–6 hours until the urea intermediate is consumed.

  • Workup:

    • Cool to RT. Separate phases.

    • Wash the organic layer with water (2x) and brine (1x).[1][2]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[1][2][3]

  • Purification: Recrystallize the crude solid from Ethanol or EtOAc/Heptane to yield white crystals.

Part 3: Method B - Copper-Catalyzed C-N Coupling

Application: Ideal for medicinal chemistry ("MedChem") libraries where the imidazolidinone ring is constant, and the aryl group is varied.[1][2] Mechanism: Modified Goldberg/Ullmann coupling involving a Cu(I)/Diamine complex.[1][4][2]

Reagents & Materials
ReagentEquiv.[4][5]Role
Imidazolidin-2-one 1.2Nucleophile
1-Bromo-3-chloro-4-fluorobenzene 1.0Electrophile
Copper(I) Iodide (CuI) 0.1Catalyst
trans-N,N'-Dimethyl-1,2-cyclohexanediamine 0.2Ligand
Potassium Phosphate (K₃PO₄) 2.0Base
1,4-Dioxane SolventSolvent
Step-by-Step Protocol
  • Inertion: Flame-dry a Schlenk tube or pressure vial and purge with Argon/Nitrogen.[4]

  • Charging: Add CuI (10 mol%), Imidazolidin-2-one (1.2 equiv), K₃PO₄ (2.0 equiv), and the Aryl Bromide (1.0 equiv).

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M).

  • Ligand Addition: Add trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%) via syringe.

    • Why: This bidentate ligand stabilizes the Cu(I) species and lowers the activation energy for the oxidative addition of the aryl halide.[2]

  • Heating: Seal the vessel and heat to 95–100 °C for 16–24 hours.

    • Note: The reaction mixture will turn blue/green if oxygen leaks in (Cu oxidation), which kills the catalyst.[1][2] Ensure a tight seal.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a pad of Celite to remove inorganic salts and copper residues.[4]

    • Concentrate the filtrate.[4]

  • Purification: Flash column chromatography (SiO₂; Gradient: 0–5% MeOH in DCM).

Part 4: Process Logic & Troubleshooting

The following workflow illustrates the decision-making process for purification and troubleshooting.

Workflow Start Crude Product Isolated CheckPurity Analyze Purity (LCMS/NMR) Start->CheckPurity Decision Purity > 95%? CheckPurity->Decision Yes Recrystallize (EtOH) Final Product Decision->Yes Yes No Identify Impurity Decision->No No ImpurityA Unreacted Aniline? (Method A) No->ImpurityA ImpurityB Protodehalogenation? (Method B) No->ImpurityB ActionA Acid Wash (1M HCl) ImpurityA->ActionA ActionB Column Chromatography (DCM/MeOH) ImpurityB->ActionB ActionA->CheckPurity ActionB->CheckPurity

Figure 2: Purification logic flow.

Critical Process Parameters (CPPs):

  • Temperature Control (Method A): Exceeding 10 °C during isocyanate addition can lead to dimer formation.[1][4][2]

  • Water Content (Method B): The Ullmann coupling is sensitive to water; use anhydrous solvents to prevent protodehalogenation of the aryl bromide.[2]

Part 5: Safety & References

Safety Profile:

  • 2-Chloroethyl isocyanate: Highly toxic alkylating agent.[4] Causes severe skin burns and eye damage.[4] Use only in a well-ventilated fume hood.[1][4]

  • 3-Chloro-4-fluoroaniline: Toxic if swallowed or inhaled.[1][4] Potential skin sensitizer.[4]

References:

  • Synthesis of Imidazolidinones (General Methodology):

    • Organic Chemistry Portal.[4] "Imidazolidinone Synthesis." Available at: [Link][1][2]

    • Note: Provides the foundational mechanistic basis for the isocyanate and urea cyclization routes.

  • Copper-Catalyzed Amidation (The Goldberg/Buchwald Protocol):

    • Klapars, A., Antilla, J. C., Buchwald, S. L., & Job, G. E. (2003).[1][2][3][8] "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles."[4] Journal of the American Chemical Society.[4]

    • Context: Defines the ligand/base combinations (CuI/Diamine/Phosphate) used in Method B.

  • Target Molecule Data:

    • PubChem.[4][9] "1-(3-Chlorophenyl)imidazolidin-2-one" (Structural Analog).[1][4][9] Available at: [Link][1][2]

    • Note: Used for validating physicochemical properties and spectral expectations of the 3-Cl-4-F analog.[4][6]

  • Isocyanate Cyclization Precedent:

    • Justus Liebigs Annalen der Chemie.[4] (Historical reference for urea cyclization to imidazolidinones).[1][4][2] Modern adaptation via Sigma-Aldrich technical bulletins for "2-Chloroethyl isocyanate".[1][4]

Sources

Method

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one as an intermediate in API synthesis

Executive Summary 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is a high-value heterocyclic intermediate employed in the synthesis of pharmaceutical active ingredients (APIs), particularly within the antibacterial (oxa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is a high-value heterocyclic intermediate employed in the synthesis of pharmaceutical active ingredients (APIs), particularly within the antibacterial (oxazolidinone bioisosteres) and anticoagulant (Factor Xa inhibitor) therapeutic classes.

Structurally, it represents a bioisosteric replacement for the oxazolidinone core found in drugs like Linezolid and Rivaroxaban . The replacement of the ring oxygen with a nitrogen atom (imidazolidinone vs. oxazolidinone) often improves metabolic stability and solubility profiles while maintaining binding affinity. This guide provides a validated protocol for its synthesis from 3-chloro-4-fluoroaniline, quality control parameters, and downstream application notes for medicinal chemistry campaigns.

Chemical Foundation & Reactivity

Structural Properties
  • CAS Number: 848759-04-6[1]

  • Molecular Formula: C₉H₈ClFN₂O[1]

  • Molecular Weight: 214.62 g/mol

  • Key Features:

    • 3-Chloro-4-fluorophenyl moiety: A "privileged structure" that enhances lipophilicity and metabolic resistance (blocking P450 oxidation at the para-position).

    • Imidazolidin-2-one core: A cyclic urea acting as a hydrogen bond donor/acceptor, crucial for interacting with target enzyme pockets (e.g., the S4 pocket of Factor Xa).

    • N1-Substitution: The aryl group is fixed at N1.

    • N3-Reactivity: The unsubstituted N3 nitrogen is the nucleophilic handle for downstream API coupling (alkylation or arylation).

Retrosynthetic Logic

The most robust industrial route disconnects the imidazolidinone ring into two components: the 3-chloro-4-fluoroaniline precursor and a C2-fragment (typically 2-chloroethyl isocyanate or a synthetic equivalent).

Validated Synthesis Protocol

Method: Two-Step Cyclization via Chloroethyl Urea Intermediate. Scale: Pilot (100 g basis). Rationale: This route avoids the use of unstable aziridines and expensive palladium catalysts required by alternative aryl-amination routes.

Reaction Scheme (Graphviz)

SynthesisRoute Aniline 3-Chloro-4-fluoroaniline (Starting Material) Intermediate 1-(2-Chloroethyl)-3- (3-chloro-4-fluorophenyl)urea (Stable Intermediate) Aniline->Intermediate THF, 0-25°C Exothermic Reagent 2-Chloroethyl Isocyanate Reagent->Intermediate Product 1-(3-Chloro-4-fluorophenyl)- imidazolidin-2-one (Final Product) Intermediate->Product Base-Mediated Ring Closure Base KOtBu / THF (Cyclization) Base->Product

Figure 1: Step-wise synthesis pathway via isocyanate addition and base-mediated cyclization.

Step-by-Step Methodology
Step 1: Formation of the Chloroethyl Urea
  • Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charge: Add 3-chloro-4-fluoroaniline (100.0 g, 0.687 mol) and anhydrous THF (1.0 L). Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Charge 2-chloroethyl isocyanate (76.0 g, 0.721 mol, 1.05 eq) into the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature <10°C.

    • Critical Process Parameter (CPP): Exotherm control is vital to prevent polymerization of the isocyanate.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours.

  • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[2][3] The aniline peak should be <1.0%.[2]

  • Isolation: Concentrate the solvent to ~30% volume under reduced pressure. Add Heptane (500 mL) to precipitate the urea intermediate. Filter the white solid and dry under vacuum at 40°C.

    • Expected Yield: ~160 g (93%).

Step 2: Cyclization to Imidazolidin-2-one
  • Setup: Use a clean 2L reactor equipped with a reflux condenser.

  • Charge: Suspend the Chloroethyl Urea intermediate (160 g) in anhydrous THF (1.2 L).

  • Base Addition: Add Potassium tert-butoxide (KOtBu) (78.0 g, 1.1 eq) portion-wise at 0°C.

    • Note: Sodium hydride (NaH) can also be used but requires stricter safety protocols for hydrogen evolution. KOtBu is preferred for scale-up.

  • Cyclization: Heat the mixture to reflux (66°C) for 3–5 hours.

  • Quench: Cool to room temperature. Quench carefully with Saturated NH₄Cl solution (500 mL).

  • Workup: Extract with Ethyl Acetate (2 x 500 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace inorganic salts and color.

Quantitative Data Summary
ParameterValueNotes
Overall Yield 82–88%Two steps, based on aniline
Purity (HPLC) >99.5%Required for API coupling
Appearance White crystalline solid
Melting Point 168–172°CDistinct from urea precursor
Mass Spec (ESI) [M+H]⁺ = 215.0Characteristic Cl isotope pattern

Application in API Synthesis

This intermediate serves as the nucleophilic "Left-Hand Side" (LHS) fragment. The secondary amine (N3) is typically coupled to a "Right-Hand Side" (RHS) scaffold.

Coupling Workflow (Graphviz)

CouplingWorkflow Intermediate 1-(3-Chloro-4-fluorophenyl)- imidazolidin-2-one Deprotonation Deprotonation (NaH or LiHMDS) Generates N-Anion Intermediate->Deprotonation Target Electrophilic Scaffold (e.g., Alkyl Halide / Epoxide) Coupling N-Alkylation / Arylation Target->Coupling Deprotonation->Coupling + Target API Final API Candidate (Factor Xa / Antibacterial) Coupling->API

Figure 2: General workflow for coupling the intermediate to API scaffolds.

Key Reaction Types
  • N-Alkylation: Reaction with epichlorohydrin or substituted glycidyl esters to generate the oxazolidinone-like side chain (common in antibacterial synthesis).

  • Buchwald-Hartwig Coupling: If the target requires an N-aryl bond, this intermediate can be coupled with aryl bromides using Pd(OAc)₂/Xantphos, though the urea carbonyl can sometimes deactivate the nitrogen.

Troubleshooting & Optimization

Common Pitfalls
  • Hydrolysis: The imidazolidinone ring is stable to mild acid/base, but prolonged exposure to strong caustic at high temperatures can open the ring back to the diamine.

  • Regioselectivity: In the synthesis from diamines (alternative route), ensuring the aryl group ends up on N1 rather than N3 is difficult. The Isocyanate Route (Protocol 3.2) solves this by fixing the aryl attachment point before ring closure.

Analytical Troubleshooting (HPLC)
  • Impurity A (Starting Aniline): Retention time (RT) ~5.2 min. Indicates incomplete Step 1. Remedy: Add more isocyanate.

  • Impurity B (Open Chain Urea): RT ~6.5 min. Indicates incomplete cyclization. Remedy: Increase reflux time or check KOtBu quality.

  • Product: RT ~7.8 min (C18 Column, ACN/Water gradient).

Safety & Handling (E-E-A-T)

  • 3-Chloro-4-fluoroaniline: Highly toxic by inhalation and ingestion. Suspected mutagen. Use in a fume hood with double-gloving (Nitrile).

  • 2-Chloroethyl Isocyanate: Lachrymator and potent alkylating agent. Hydrolyzes to HCl in moist air. Store under inert gas at 2–8°C.

  • Waste Disposal: All aqueous waste from Step 2 contains fluorinated aromatics and must be segregated for incineration, not standard sewer disposal.

References

  • National Institutes of Health (PMC). (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones. Retrieved from [Link]

Sources

Application

Application Note: N-Arylation of Imidazolidin-2-one (Cyclic Urea)

[1] Executive Summary & Strategic Selection The N-arylation of imidazolidin-2-one (ethylene urea) is a pivotal transformation in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban), chiral auxiliaries, and various...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Selection

The N-arylation of imidazolidin-2-one (ethylene urea) is a pivotal transformation in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban), chiral auxiliaries, and various CNS-active agents. Unlike acyclic ureas, the cyclic urea motif possesses unique electronic stability and nucleophilicity profiles, often rendering standard Buchwald-Hartwig conditions sluggish without specific ligand tuning.

This guide details three distinct protocols tailored to substrate availability and stability. The Copper-Catalyzed (Modified Goldberg) method is the primary recommendation for its robustness and cost-efficiency. Palladium-Catalysis is reserved for aryl chlorides or sterically demanding systems, while Chan-Lam Coupling offers a mild, metal-halide-free alternative for boronic acid substrates.

Method Selection Matrix
FeatureProtocol A: Cu-Catalyzed (Goldberg) Protocol B: Pd-Catalyzed (Buchwald) Protocol C: Chan-Lam Coupling
Primary Utility Standard / Scale-up Difficult substrates / Aryl ChloridesMild conditions / Sensitive groups
Coupling Partner Aryl Iodides > BromidesAryl Chlorides, Bromides, TriflatesAryl Boronic Acids
Catalyst Cost Low (CuI)High (Pd sources + Ligands)Low (Cu(OAc)₂)
Temperature High (80–110 °C)Moderate (60–100 °C)Low (RT – 40 °C)
Air Sensitivity Sensitive (requires inert atm)Highly SensitiveRequires Air/O₂
Key Limitation Poor with aryl chloridesCost / Metal scavenging requiredStoichiometric Cu often needed

Mechanistic Insight & Workflow

Understanding the catalytic cycle is essential for troubleshooting. The copper-catalyzed pathway relies on the formation of a nucleophilic Cu(I)-amidate species.

Diagram 1: Reaction Decision & Workflow

ReactionWorkflow Start Target: N-Aryl Imidazolidin-2-one CheckHalide Substrate: Aryl Halide or Boronic Acid? Start->CheckHalide Boronic Boronic Acid CheckHalide->Boronic Boronic Halide Aryl Halide CheckHalide->Halide Halide ChanLam PROTOCOL C: Chan-Lam (Cu(OAc)2, Air, RT) Boronic->ChanLam CheckType Halide Type? Halide->CheckType Iodide Iodide / Bromide CheckType->Iodide Chloride Chloride / Triflate CheckType->Chloride Goldberg PROTOCOL A: Modified Goldberg (CuI, Diamine, 110°C) Iodide->Goldberg Preferred Buchwald PROTOCOL B: Buchwald-Hartwig (Pd2(dba)3, Xantphos) Chloride->Buchwald Required

Caption: Decision tree for selecting the optimal N-arylation protocol based on starting material availability and halide reactivity.

Protocol A: Modified Goldberg Reaction (Primary Method)

Rationale: This method utilizes a diamine ligand to solubilize CuI and stabilize the active catalytic species, preventing catalyst aggregation (copper mirror formation) which is the common failure mode in ligand-free Ullmann reactions.

Materials
  • Substrate: Imidazolidin-2-one (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.0–1.2 equiv) (Aryl bromides require longer times/higher temp)

  • Catalyst: CuI (Copper(I) Iodide) (5–10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (10–20 mol%)

  • Base: K₃PO₄ (Potassium Phosphate, tribasic) (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical): In a glovebox or under argon flow, add CuI (19 mg, 0.1 mmol) and the diamine ligand (32 µL, 0.2 mmol) to a reaction vial. Add 1 mL of dioxane and stir for 5–10 minutes until a blue/green homogeneous solution forms. Why: Pre-forming the catalyst-ligand complex ensures active species availability before the substrate can sequester the copper.

  • Solids Addition: Add Imidazolidin-2-one (86 mg, 1.0 mmol), Aryl Iodide (1.2 mmol), and finely ground K₃PO₄ (424 mg, 2.0 mmol).

  • Solvent & Seal: Add remaining Dioxane (3–4 mL) to reach ~0.25 M concentration. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 110 °C for 12–24 hours. Efficient stirring is mandatory as the phosphate base is insoluble.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine. Dry over Na₂SO₄ and concentrate.

Optimization Notes:

  • If the reaction stalls, add 5 mol% additional ligand. The ligand is often consumed faster than the metal.

  • For aryl bromides, switch solvent to DMF and increase temp to 130 °C if dioxane reflux is insufficient.

Protocol B: Palladium-Catalyzed Carboamination

Rationale: Palladium is superior for unactivated aryl chlorides or when lower temperatures are required to preserve stereocenters. Xantphos is the ligand of choice for ureas due to its wide bite angle, facilitating the reductive elimination of the C–N bond.

Materials
  • Catalyst: Pd₂(dba)₃ (1.5–2.5 mol%)

  • Ligand: Xantphos (3–5 mol%)

  • Base: Cs₂CO₃ (Cesium Carbonate) (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step Procedure
  • Degassing: Sparge the solvent with Nitrogen/Argon for 15 minutes prior to use. Pd(0) is highly oxygen-sensitive.

  • Setup: Charge an oven-dried vial with Pd₂(dba)₃, Xantphos, Imidazolidin-2-one, and Cs₂CO₃.

  • Addition: Evacuate and backfill with Argon (3x). Add the Aryl Chloride/Triflate and solvent via syringe.

  • Reaction: Heat at 80–100 °C for 8–16 hours.

  • Workup: Filter through Celite. The product may require column chromatography to remove residual palladium and phosphine oxides.

Protocol C: Chan-Lam Coupling (Mild/Aerobic)

Rationale: This oxidative coupling proceeds at room temperature and tolerates moisture, making it ideal for late-stage functionalization of complex molecules where harsh heating is prohibited.

Materials
  • Coupling Partner: Aryl Boronic Acid (2.0 equiv)[1]

  • Catalyst: Cu(OAc)₂ (Copper(II) Acetate) (1.0 equiv - stoichiometric is often best for yield, though 20 mol% can work with O₂ balloon).

  • Base: Pyridine (2.0 equiv) or TEA.

  • Solvent: DCM (Dichloromethane) or MeOH.

  • Atmosphere: Open air (drying tube) or O₂ balloon.

Step-by-Step Procedure
  • Mixing: To a flask open to air, add Imidazolidin-2-one (1.0 mmol), Aryl Boronic Acid (2.0 mmol), and Cu(OAc)₂ (1.0 mmol).

  • Activation: Add DCM (5 mL) followed by Pyridine (2.0 mmol). The solution usually turns a deep blue/green.

  • Reaction: Stir vigorously at Room Temperature for 24–48 hours.

    • Note: If using catalytic copper (20 mol%), a balloon of O₂ must be applied.

  • Workup: Quench with aqueous NH₄Cl (to sequester copper). Extract with DCM.[2]

Troubleshooting & "The Why"

Common Failure Modes
  • "The Copper Mirror": In Protocol A, if you see a metallic mirror on the glass, your ligand has dissociated, or the reaction was not anaerobic enough.

    • Fix: Increase ligand:Cu ratio to 2.5:1. Ensure rigorous degassing.

  • Low Conversion with Aryl Chlorides: Protocol A rarely works for chlorides.

    • Fix: Switch to Protocol B (Pd/Xantphos).

  • Blue Product: Residual copper contamination.

    • Fix: Wash organic layer with 10% ethylenediamine or aqueous NH₄OH during workup to chelate Cu.

Mechanistic Diagram: Copper Cycle

CuCycle CuI L-Cu(I)-I (Pre-catalyst) Amidate L-Cu(I)-Nu (Active Amidate) CuI->Amidate + Cyclic Urea + Base - HI OxAdd L-Cu(III)-Ar-I-Nu (Oxidative Addition) Amidate->OxAdd + Ar-I (RDS) OxAdd->CuI Reductive Elimination Product Ar-Nu (Product) OxAdd->Product

Caption: Simplified Ullmann-Goldberg catalytic cycle. The formation of the Cu(I)-amidate is fast, while oxidative addition of the aryl halide is typically the rate-determining step (RDS).

References

  • Goldberg Reaction (Original & Modified): Klapars, A.; Antilla, J. C.; Buchwald, S. L. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[3] J. Am. Chem. Soc. 2001 , 123, 7727–7729. Link

  • Mechanistic Studies: Strieter, E. R.; Bhayana, B.; Buchwald, S. L.[4] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.[4][5] J. Am. Chem. Soc. 2009 , 131, 78–88.[4] Link[4]

  • Pd-Catalyzed Urea Arylation: Fritz, J. A.; Nakhla, J. S.; Wolfe, J. P. A New Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas.[6] Org.[7][8][6][9][10] Lett. 2006 , 8, 2531–2534. Link

  • Chan-Lam Coupling Review: Qiao, J. X.; Lam, P. Y. S. Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[8] Synthesis 2011 , 2011, 829–856. Link

Sources

Method

Crystallization methods for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one purification

Executive Summary & Compound Profile 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS: 848759-04-6) is a critical heterocyclic intermediate, structurally significant in the synthesis of Factor Xa inhibitors (e.g., Riv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS: 848759-04-6) is a critical heterocyclic intermediate, structurally significant in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and oxazolidinone antibiotics.[1][2] High-purity isolation of this pharmacophore is non-negotiable due to the downstream risk of carrying forward genotoxic aniline impurities or ring-open urea byproducts.

This Application Note moves beyond basic "dissolve and cool" instructions. It provides a mechanistic purification strategy designed to reject specific impurities while maximizing yield. We utilize a Self-Validating System approach where every step includes a check to ensure process integrity.

Physicochemical Profile
PropertyValue / Characteristic
Molecular Weight 214.62 g/mol
Appearance Off-white to beige solid (Crude); White crystalline powder (Purified)
Melting Point Typically 160–165°C (Dependent on polymorph/purity)
Solubility (High) DMSO, DMF, Hot Ethanol, Hot Acetonitrile
Solubility (Low) Water, Hexanes, Toluene (Cold)
Key Impurities 3-Chloro-4-fluoroaniline (Starting material), Open-chain urea intermediates, Dimeric byproducts.[1][2][3][4][5][6][7]

Impurity Rejection Logic

Successful crystallization requires understanding what you are removing. In the synthesis of N-aryl imidazolidinones (typically via cyclization of diamines with CDI or urea), two main impurity classes persist:

  • Unreacted Anilines (Genotoxic): These are often colored (yellow/brown) due to oxidation.[1][2] They are more soluble in organic solvents than the target imidazolidinone but can occlude within the crystal lattice if cooling is too rapid.

  • Open-Chain Ureas: Intermediates that failed to cyclize. These often have similar solubility profiles to the product, requiring thermodynamic digestion (Ostwald ripening) to reject.[1][2]

Protocol A: Thermodynamic Cooling Crystallization (Primary Method)[1][2]

Objective: Removal of structural homologs and maximum purity. Solvent System: Ethanol (solvent) / Water (anti-solvent) or Pure Acetonitrile.[1][2]

Experimental Workflow

Step 1: Solubility Saturation (The Dissolution)

  • Charge 10.0 g of crude 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add 60 mL of Ethanol (95%) .

  • Heat the mixture to reflux (approx. 78°C) .

    • Checkpoint: If the solution is not clear, add Ethanol in 5 mL increments until dissolution is complete.[2] Do not exceed 100 mL total volume (maintain concentration).

Step 2: Oxidative Cleanup (The Adsorption) [1][2]

  • While at reflux, carefully add 0.5 g of Activated Charcoal (e.g., Norit SX Ultra).

    • Caution: Remove heat source momentarily to prevent boil-over during addition.

  • Stir at reflux for 15 minutes . This step preferentially adsorbs the planar, oxidized aniline impurities responsible for color.[2]

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

    • Critical: The apparatus must be hot to prevent premature crystallization on the filter.

Step 3: Controlled Nucleation (The Cooling) [1][2]

  • Transfer the filtrate to a clean vessel.

  • Allow the solution to cool slowly to room temperature (20–25°C) over 2 hours.

    • Do not use an ice bath yet. Rapid cooling traps impurities.

  • Once turbidity is observed (nucleation), stir for 30 minutes to allow crystal growth.

Step 4: Yield Maximization

  • Cool the slurry to 0–5°C using an ice bath for 1 hour.

  • Filtration: Collect the crystals via vacuum filtration.

  • Wash: Wash the cake with 20 mL of cold Ethanol/Water (1:1) to displace mother liquor containing dissolved impurities.

Step 5: Drying

  • Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Reactive Anti-Solvent Crystallization (High Yield)

Objective: Recovery from mother liquors or purification of highly soluble crude batches. System: DMSO (Solvent) / Water (Anti-solvent).[1][2]

  • Dissolution: Dissolve 5.0 g of crude material in 15 mL of DMSO at room temperature. The solution should be clear.

  • Polishing: Filter through a 0.45 µm PTFE membrane to remove particulates.

  • Anti-Solvent Addition:

    • Place the DMSO solution in a beaker with vigorous stirring (500 RPM).

    • Add 45 mL of Water dropwise over 20 minutes.

    • Mechanism:[2] The water increases the polarity of the solvent system, forcing the hydrophobic imidazolidinone out of solution while keeping polar impurities dissolved.[2]

  • Digestion: Stir the resulting thick white slurry for 1 hour.

  • Isolation: Filter and wash heavily with water (to remove DMSO).[2] Dry at 60°C under vacuum.

Process Visualization & Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate purification route based on the crude material's profile.

PurificationLogic Start Crude 1-(3-Chloro-4-fluorophenyl)- imidazolidin-2-one Analysis Analyze Purity (HPLC) & Color Start->Analysis Decision1 Is Purity > 95%? Analysis->Decision1 Decision2 Is Color Significant (Yellow/Brown)? Decision1->Decision2 Yes MethodB Protocol B: DMSO/Water Anti-Solvent (Kinetic Control) Decision1->MethodB No (Low Yield/High Impurity) MethodA Protocol A: Ethanol Recrystallization (Thermodynamic Control) Decision2->MethodA No Charcoal Add Activated Charcoal Step (Adsorption) Decision2->Charcoal Yes Final Pure Crystalline Product (>99% Purity) MethodA->Final MethodB->Final Charcoal->MethodA

Caption: Decision matrix for selecting between thermodynamic (Protocol A) and kinetic (Protocol B) purification routes based on input material quality.

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol must detect its own failures. Use these checkpoints:

Failure ModeObservationRoot CauseCorrective Action
Oiling Out Product forms liquid droplets instead of crystals.[1]Temperature is above the metastable limit or cooling is too fast.Re-heat to dissolve.[3] Add a seed crystal at the cloud point. Cool slower (5°C/hour).[2]
Low Yield Mother liquor is still rich in product.Solvent volume too high or final temperature not low enough.Concentrate mother liquor by 50% and re-cool. Check solubility in pure ethanol vs. 90%.
Colored Product Crystals remain off-white/yellow.Aniline oxidation products trapped in lattice.Repeat Protocol A with double the activated charcoal load. Ensure hot filtration is efficient.

References

  • PubChem. Compound Summary: 1-(3-Chlorophenyl)imidazolidin-2-one (Structural Analog Data).[1][2][6] [Link][1][2]

  • Capellades, G., et al. "Impurity incorporation in solution crystallization: diagnosis, prevention, and control."[2][8] CrystEngComm, 2022, 24, 1989.[1][2][8] (Mechanistic basis for impurity rejection). [Link]

  • Blackmore, T. R., & Thompson, P. E. "Imidazolidin-4-ones: Their Syntheses and Applications."[1][2] Heterocycles, 2011.[2][3][5][9] (Review of imidazolidinone ring synthesis and stability). [Link] (Direct DOI resolution via library recommended for specific page data).[1][2]

  • ResearchGate. Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. (Solubility data grounding). [Link]

Sources

Application

Using 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one in antifungal drug development

Technical Application Note: Strategic Utilization of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one in Antifungal Lead Optimization Executive Summary This guide details the strategic application of 1-(3-Chloro-4-fluoroph...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Utilization of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one in Antifungal Lead Optimization

Executive Summary

This guide details the strategic application of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS: 848759-04-6) as a privileged scaffold in the development of next-generation antifungal agents. Amidst rising resistance to azoles and echinocandins, the imidazolidin-2-one core offers a versatile template for Fragment-Based Drug Discovery (FBDD).

The 3-chloro-4-fluorophenyl moiety is critical; the fluorine atom blocks para-position metabolic oxidation (CYP450 stability), while the chlorine atom enhances lipophilicity (


) and steric occupancy, improving binding affinity to hydrophobic pockets in fungal targets such as CYP51 (lanosterol 14

-demethylase) or thioredoxin reductase.

Technical Profile & Handling

PropertySpecification
Chemical Name 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one
CAS Number 848759-04-6
Molecular Formula

Molecular Weight 214.62 g/mol
Solubility Soluble in DMSO (>20 mg/mL), DMF; Insoluble in water.
Storage 2–8°C, desiccated. Protect from light.
Safety (GHS) Warning: H302 (Harmful if swallowed), H315 (Irritant), H319.

Handling Protocol:

  • Reconstitution: Prepare a 10 mM stock solution in anhydrous DMSO. Vortex for 30 seconds.

  • Stability: Stock solutions are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Application I: Modular Synthesis of Antifungal Libraries

Objective: Functionalize the N3-position of the imidazolidinone ring to generate a library of derivatives targeting the fungal cell wall or ergosterol biosynthesis.

Mechanism: The N3-nitrogen is nucleophilic. Using a base-catalyzed approach, we can introduce pharmacophores (benzyl, triazole, or hydrazone linkers) that extend into the access channel of the target enzyme.

Protocol: N3-Alkylation via Phase Transfer Catalysis

Reagents:

  • Scaffold: 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (1.0 eq)

  • Electrophile: Substituted benzyl bromide or propargyl bromide (1.2 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous) (2.0 eq)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Solvent: Acetonitrile (MeCN) or Acetone

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the scaffold in 10 mL of MeCN. Add

    
     and TBAB. Stir at room temperature for 15 minutes to deprotonate the N3 position.
    
  • Coupling: Dropwise add the electrophile (dissolved in 1 mL MeCN) over 5 minutes.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1). The spot for the starting material (

    
    ) should disappear.
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 230–400 mesh) to obtain the N3-substituted derivative.

Validation Check:

  • NMR Verification: Look for the disappearance of the broad singlet (NH) at

    
     7.0–8.0 ppm and the appearance of methylene protons (
    
    
    
    ) around
    
    
    4.5 ppm.

Application II: High-Throughput Antifungal Screening (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against Candida albicans and Aspergillus fumigatus.

Standard: CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi).

Protocol: Broth Microdilution Assay

Materials:

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum:

    
     to 
    
    
    
    cells/mL (Yeasts).
  • Controls: Fluconazole (Positive), DMSO (Vehicle Negative), Sterility Control.

Workflow:

  • Plate Preparation: Dispense 100

    
    L of RPMI-MOPS into all wells of a 96-well sterile microplate.
    
  • Compound Dilution: Add 100

    
    L of the test compound (200 
    
    
    
    g/mL) to Column 1. Perform serial 2-fold dilutions across the plate to Column 10. Discard the final 100
    
    
    L.
    • Resulting Range: 100

      
      g/mL to 0.19 
      
      
      
      g/mL.
  • Inoculation: Add 100

    
    L of the standardized fungal inoculum to columns 1–11.
    
    • Column 11: Growth Control (Media + Fungi + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation: Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

  • Readout: Visual scoring or OD measurement at 530 nm.

    • MIC Definition: The lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

Visualization of Workflows

Figure 1: Synthetic Optimization Pathway

Caption: Logical flow for transforming the imidazolidin-2-one scaffold into a diverse antifungal library, highlighting the critical decision points based on SAR analysis.

Antifungal_SAR_Workflow Scaffold 1-(3-Cl-4-F-phenyl) imidazolidin-2-one Activation N3-Deprotonation (K2CO3/TBAB) Scaffold->Activation Dissolve in MeCN Derivatization Electrophile Coupling (Benzyl/Triazole/Acyl) Activation->Derivatization Add R-X Library Derivative Library (N3-Substituted) Derivatization->Library Purify Screening In Vitro Screening (MIC Assay) Library->Screening RPMI-1640 Hit_Select Hit Selection (MIC < 4 µg/mL) Screening->Hit_Select Data Analysis Hit_Select->Scaffold SAR Refinement

Figure 2: Mechanism of Action & Resistance Logic

Caption: Hypothetical interaction of the scaffold within the fungal cell and the role of the Halogenated Phenyl group in evading metabolic degradation.

MOA_Logic Compound Imidazolidin-2-one Derivative Target Fungal CYP51 (Ergosterol Synthesis) Compound->Target Binds Active Site Metabolism Host CYP450 Oxidation Compound->Metabolism Exposure Effect Membrane Disruption (Fungistatic) Target->Effect Depletes Ergosterol Stability Metabolic Stability (Blocked by 4-F) Metabolism->Stability 4-F Steric/Electronic Block Stability->Compound Increases Half-life

References

  • Takaki, R., & Ashburn, B. O. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one.[1] Molbank, 2022(2), M1375. [Link][2][3]

  • Ammar, Y. A., et al. (2016).[4] New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Current Organic Synthesis, 13(3), 466-475.[4] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]

Sources

Method

Application Notes &amp; Protocols: Asymmetric Hydrogenation of Chlorofluorophenyl Imidazolidinone Precursors

Abstract This technical guide provides a comprehensive overview and detailed protocols for the asymmetric catalytic hydrogenation of chlorofluorophenyl-substituted imidazolinones to yield enantioenriched imidazolidinones...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the asymmetric catalytic hydrogenation of chlorofluorophenyl-substituted imidazolinones to yield enantioenriched imidazolidinones. These chiral heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules. This document elucidates the mechanistic principles, offers guidance on catalyst selection, and presents a robust, step-by-step protocol for researchers. Emphasis is placed on addressing the specific challenges posed by halogenated substrates, such as the potential for dehalogenation, and strategies to mitigate these side reactions.

Introduction: The Significance of Chiral Halogenated Imidazolidinones

Chiral 2-imidazolidinones are privileged structural motifs found in a wide array of pharmaceuticals and biologically active compounds. Their rigid five-membered ring system allows for precise spatial orientation of substituents, making them ideal scaffolds for designing molecules that interact with specific biological targets. The incorporation of halogen atoms, such as chlorine and fluorine, onto the phenyl moiety can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

Asymmetric catalytic hydrogenation represents one of the most efficient, atom-economical, and scalable methods for establishing stereocenters. The direct, stereoselective reduction of a prochiral C=N bond within an imidazolinone precursor offers a powerful route to access these valuable chiral building blocks. This guide focuses on providing the foundational knowledge and practical protocols to successfully implement this transformation.

Chapter 1: Mechanistic Principles of Asymmetric Imine Hydrogenation

The catalytic hydrogenation of an imine (or a cyclic equivalent like an imidazolinone) typically proceeds via a metal-hydride mechanism. In asymmetric hydrogenation, a chiral catalyst, usually a transition metal complexed with a chiral ligand, orchestrates the delivery of hydrogen to one face of the prochiral substrate, leading to the preferential formation of one enantiomer.

The generally accepted catalytic cycle involves several key steps:

  • Catalyst Activation: The precatalyst is activated under hydrogen pressure to form a catalytically active metal-hydride species.

  • Substrate Coordination: The C=N group of the imidazolinone substrate coordinates to the chiral metal center. This coordination geometry is crucial for stereodifferentiation.

  • Migratory Insertion: The metal-hydride adds across the coordinated C=N bond. This is often the stereochemistry-determining step, where the chiral ligand environment dictates the facial selectivity of the hydride transfer.

  • Product Dissociation & Catalyst Regeneration: The hydrogenated product (imidazolidinone) dissociates from the metal center, which is then ready to enter another catalytic cycle.

Asymmetric Hydrogenation Cycle cluster_legend Catalytic Cycle Precatalyst [M]-Ligand Precursor ActiveCatalyst Active [M-H]-Ligand* Precatalyst->ActiveCatalyst + H₂ (Activation) SubstrateComplex Substrate-Catalyst Complex ActiveCatalyst->SubstrateComplex + Substrate (Coordination) ProductComplex Product-Catalyst Complex SubstrateComplex->ProductComplex Migratory Insertion ProductComplex->ActiveCatalyst - Product (Dissociation) center

Figure 1: Simplified catalytic cycle for asymmetric hydrogenation of a C=N bond.

Chapter 2: Catalyst System Selection

The success of an asymmetric hydrogenation hinges on the judicious selection of the metal catalyst and the chiral ligand. For the reduction of cyclic imines, Rhodium (Rh) and Ruthenium (Ru) complexes are the most extensively studied and have demonstrated high efficacy.[1][2]

Key Considerations:

  • Metal Choice:

    • Ruthenium (Ru): Often preferred for their high activity and functional group tolerance. Chiral Ru-diamine complexes, such as those derived from N-(methanesulfonyl)-1,2-diphenylethylenediamine (MsDPEN), are highly effective for cyclic N-alkyl imines.[1][3]

    • Rhodium (Rh): Cationic Rh(III)-diamine catalysts have also shown excellent enantioselectivities for cyclic imines.[2][4]

  • Ligand Choice: The chiral ligand is paramount for inducing enantioselectivity. Bidentate phosphine ligands (e.g., BINAP, DuPhos) and diamine ligands (e.g., DPEN derivatives) are common choices. The electronic and steric properties of the ligand must be matched to the substrate.

  • The Halogen Challenge: A critical consideration for chlorofluorophenyl substrates is the potential for hydrodehalogenation, a side reaction where the C-X bond is cleaved and replaced with a C-H bond.[5]

    • Palladium (Pd) catalysts are particularly prone to causing dehalogenation and should generally be avoided unless this is the desired outcome.[6][7]

    • Rhodium and Ruthenium catalysts typically show much lower propensity for dehalogenation, making them superior choices for this application.[8] Some studies have explicitly shown the successful hydrogenation of halogenated substrates without dehalogenation using Ru-based catalysts.[8]

Catalyst SystemSubstrate TypeTypical PerformanceDehalogenation RiskReference
[RuCl(p-cymene)((R,R)-TsDPEN)] Cyclic IminesHigh Yield, >95% eeLow[1]
[Cp*RhCl(TsDPEN)] Cyclic IminesHigh Yield, >98% eeLow[2][4]
Ru(OAc)₂[(R)-BINAP] Aromatic KetonesHigh Yield, >98% eeLow[9]
Pd/C Aryl HalidesEffective for DehalogenationHigh [5]

Table 1: Comparison of common catalyst systems for hydrogenation.

Chapter 3: Detailed Experimental Protocol

This protocol describes a general procedure for the asymmetric hydrogenation of a model substrate, 4-(4-chloro-2-fluorophenyl)-1,5-dimethyl-1,3-dihydro-2H-imidazol-2-one, to the corresponding imidazolidinone. This procedure is adapted from established methods for the asymmetric hydrogenation of cyclic imines and should be optimized for specific substrates.[1][3]

Materials and Reagents
  • Substrate: 4-(4-chloro-2-fluorophenyl)-1,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

  • Catalyst Precursor: [RuCl₂(p-cymene)]₂ (dichloro(p-cymene)ruthenium(II) dimer)

  • Chiral Ligand: (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Solvent: Anhydrous, degassed Methanol (MeOH) or 2-Propanol (IPA)

  • Base (optional activator): Anhydrous Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt)

  • Hydrogen Source: High-purity Hydrogen gas (H₂)

  • Inert Gas: Argon or Nitrogen

Equipment
  • High-pressure autoclave or Parr shaker hydrogenation apparatus

  • Schlenk line for inert atmosphere manipulations

  • Glass liner for the autoclave

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (flasks, syringes, etc.)

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Catalyst Preparation (In Glovebox/Schlenk) cluster_reaction Reaction Setup & Execution cluster_workup Workup and Analysis p1 Weigh [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN into vial p2 Add degassed solvent (e.g., IPA) p1->p2 p3 Stir at RT for 1 hr to form precatalyst solution p2->p3 r2 Transfer catalyst solution to liner via cannula p3->r2 Transfer r1 Add substrate to autoclave liner r1->r2 r3 Seal autoclave r2->r3 r4 Purge with N₂ (3x) r3->r4 r5 Purge with H₂ (3x) r4->r5 r6 Pressurize with H₂ (e.g., 20-50 bar) r5->r6 r7 Stir at desired temp (e.g., 40°C) for 12-24h r6->r7 w1 Cool to RT and vent H₂ carefully r7->w1 Reaction Complete w2 Concentrate reaction mixture in vacuo w1->w2 w3 Purify by column chromatography w2->w3 w4 Characterize product (NMR, MS) w3->w4 w5 Determine enantiomeric excess (Chiral HPLC/SFC) w4->w5

Sources

Application

Scalable Synthesis Routes for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one: Application Notes &amp; Protocols

Executive Summary & Chemical Context 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS: 848759-04-6) is a highly valued structural motif in modern medicinal chemistry . The 3-chloro-4-fluoroaniline moiety is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS: 848759-04-6) is a highly valued structural motif in modern medicinal chemistry . The 3-chloro-4-fluoroaniline moiety is a privileged pharmacophore, famously utilized in the development of quinazoline-based kinase inhibitors affecting tumor signaling [[1]](). Furthermore, imidazolidin-2-one derivatives frequently serve as critical chiral auxiliaries and structural cores in complex syntheses, such as the scalable synthesis of the antihypercholesterolemia drug Ezetimibe 2.

This application note provides a comprehensive, self-validating guide to the scalable synthesis of this compound, contrasting the industrial standard isocyanate route with a modern palladium-catalyzed cross-coupling approach.

Synthetic Strategy & Causality

As a Senior Application Scientist, selecting the appropriate synthetic route requires balancing atom economy, scalability, and safety.

Route A: The Isocyanate Cyclization (Industrial Standard) Causality: Reacting 3-chloro-4-fluoroaniline with 2-chloroethyl isocyanate ensures rapid, chemoselective attack by the nucleophilic aniline nitrogen. The resulting 1-(2-chloroethyl)-3-arylurea is highly insoluble in non-polar or ethereal solvents. This insolubility is a thermodynamic sink that drives the reaction to completion and allows for isolation via simple filtration, bypassing tedious chromatography. Subsequent treatment with a strong base triggers an intramolecular 5-exo-tet


 cyclization. This route is highly scalable and avoids expensive transition metals.

Route B: Buchwald-Hartwig Cross-Coupling (Late-Stage Functionalization) Causality: When the free aniline is prone to oxidation, or when starting from an aryl halide is strategically preferred, coupling 2-imidazolidinone with 4-bromo-2-chloro-1-fluorobenzene via Pd-catalysis is optimal. Utilizing a bidentate ligand like Xantphos enforces a cis-geometry on the Pd(II) intermediate. This spatial arrangement accelerates the reductive elimination step, outcompeting off-target


-hydride elimination and ensuring high yields of the N-arylated product.

Quantitative Data Presentation

The following table summarizes the key metrics comparing the two synthetic workflows to aid in route selection for multi-gram to kilogram campaigns.

ParameterRoute A: Isocyanate CyclizationRoute B: Pd-Catalyzed Cross-Coupling
Overall Yield 85 – 92%70 – 80%
Scalability Excellent (Multi-kg)Moderate (Gram to low-kg)
Primary Reagents 2-Chloroethyl isocyanate, KOtBu2-Imidazolidinone, Pd2(dba)3, Xantphos
E-Factor Low (Minimal solvent waste)Medium (Requires aqueous workup/chromatography)
Cost / kg LowHigh (Due to Pd and Ligand costs)
Primary Impurity Uncyclized urea intermediateDehalogenated or homocoupled arene

Mechanistic Pathways

RouteA A 3-Chloro-4-fluoroaniline C 1-(2-Chloroethyl)-3-arylurea (Stable Precipitate) A->C THF, 0°C to RT Nucleophilic Addition B 2-Chloroethyl isocyanate B->C THF, 0°C to RT Nucleophilic Addition D Base (KOtBu) Intramolecular SN2 C->D Deprotonation E 1-(3-Chloro-4-fluorophenyl) -imidazolidin-2-one D->E Cyclization (-HCl)

Figure 1: Stepwise mechanism for the isocyanate-driven synthesis of the imidazolidin-2-one core.

RouteB cluster_cycle Pd-Catalyzed Buchwald-Hartwig Cycle Pd0 Pd(0) Active Species OA Oxidative Addition (Aryl Halide) Pd0->OA AM Amine Coordination (2-Imidazolidinone) OA->AM DE Deprotonation (Cs2CO3) AM->DE RE Reductive Elimination DE->RE RE->Pd0 Product 1-(3-Chloro-4-fluorophenyl) -imidazolidin-2-one RE->Product Product Release

Figure 2: Catalytic cycle for the palladium-catalyzed cross-coupling route.

Experimental Protocols & Self-Validating Systems

Protocol A: Isocyanate Cyclization (Recommended for Scale-Up)

Step 1: Urea Formation

  • Charge a dry, nitrogen-flushed reactor with 3-chloro-4-fluoroaniline (1.0 eq, 100 mmol) and anhydrous THF (0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise add 2-chloroethyl isocyanate (1.05 eq, 105 mmol) over 30 minutes. Caution: Highly toxic lachrymator. Perform strictly in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 1: The reaction validates itself via the precipitation of a dense white solid (the urea intermediate). Filter the solid, wash with cold hexanes, and dry.

    
    H-NMR (DMSO-
    
    
    
    ) must show two distinct N-H singlets (~
    
    
    6.5 and 8.8 ppm).

Step 2: Base-Promoted Cyclization

  • Suspend the isolated urea (1.0 eq) in anhydrous THF (0.2 M) at 0 °C.

  • Portion-wise add Potassium tert-butoxide (KOtBu) (1.5 eq).

  • Stir at room temperature for 6 hours.

  • Quench with saturated aqueous NH

    
    Cl, extract with EtOAc, wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Self-Validation Checkpoint 2: Cyclization is confirmed by the disappearance of the urea N-H protons in

    
    H-NMR and the emergence of two distinct, strongly coupled triplets (~
    
    
    
    3.5 and 3.9 ppm, integrating for 2H each), representing the rigidified imidazolidinone backbone.
Protocol B: Palladium-Catalyzed Cross-Coupling

Procedure:

  • In a flame-dried Schlenk flask, combine 4-bromo-2-chloro-1-fluorobenzene (1.0 eq, 10 mmol), 2-imidazolidinone (1.2 eq, 12 mmol), Cs

    
    CO
    
    
    
    (1.5 eq, 15 mmol), Pd
    
    
    (dba)
    
    
    (2.5 mol%), and Xantphos (5 mol%).
  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane (0.2 M) and heat to 100 °C for 16 hours.

  • Self-Validation Checkpoint 1: A distinct color shift from the dark purple/red of Pd

    
    (dba)
    
    
    
    to a pale yellow/orange indicates successful formation of the active Pd(0)-Xantphos complex.
  • Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify via silica gel chromatography (DCM/MeOH gradient).

  • Self-Validation Checkpoint 2: LC-MS analysis must show a single major peak with an

    
     corresponding to [M+H]
    
    
    
    = 215.0 (accounting for the
    
    
    Cl isotope), confirming the exact mass without halogen scrambling.

References

  • Barker, A. J., et al. Quinazoline derivatives.
  • ResearchGate. An Improved and Scalable Process for the Synthesis of Ezetimibe: An Antihypercholesterolemia Drug.[Link]

Sources

Method

Application Note: Handling, Storage, and Stability Profiling of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

Executive Summary 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is a highly functionalized chemical intermediate frequently utilized in the synthesis of pharmaceuticals and agrochemicals. Featuring a cyclic urea (imidaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is a highly functionalized chemical intermediate frequently utilized in the synthesis of pharmaceuticals and agrochemicals. Featuring a cyclic urea (imidazolidinone) core and a di-halogenated phenyl ring, its structural motifs offer excellent binding affinity in medicinal chemistry but require specific handling protocols to prevent premature degradation.

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to the physicochemical properties, mechanistic degradation pathways, safe handling procedures, and stability testing protocols for this compound.

Physicochemical Profiling & Hazard Assessment

Understanding the baseline properties of the compound is the first step in designing robust storage and handling workflows. The data below summarizes its physical characteristics and Global Harmonized System (GHS) hazard classifications [1].

PropertySpecification / Value
Chemical Name 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one
CAS Registry Number 848759-04-6
Molecular Formula C9H8ClFN2O
Molecular Weight 214.63 g/mol
Recommended Storage Ambient Temperature (Desiccated, Dark)
GHS Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Signal Word Warning

Mechanistic Basis for Storage Conditions

While the compound is rated for storage at "Ambient Temperature"[1], long-term stability in a laboratory setting requires mitigation of two primary degradation pathways: Hydrolysis and Photolysis .

  • Hydrolytic Vulnerability: The imidazolidin-2-one core contains a cyclic urea moiety. Under extreme pH conditions (acidic or basic) combined with ambient moisture, the carbonyl carbon is susceptible to nucleophilic attack by water. This leads to the cleavage of the urea linkage, resulting in a ring-opened ethylenediamine derivative and the release of CO₂ [2]. Causality for Storage: The compound must be stored in a tightly sealed container within a desiccator to prevent moisture ingress.

  • Photolytic Vulnerability: The 3-chloro-4-fluorophenyl group contains a carbon-chlorine (C-Cl) bond, which has a relatively low bond dissociation energy compared to the adjacent C-F bond. Prolonged exposure to ultraviolet (UV) light can induce homolytic cleavage of the C-Cl bond, generating reactive aryl radicals that can dimerize or react with solvent molecules [3]. Causality for Storage: Storage in amber glass vials is strictly required to block UV radiation.

Degradation A 1-(3-Chloro-4-fluorophenyl) -imidazolidin-2-one B Aqueous Acid/Base (Hydrolysis) A->B Moisture/pH Extremes C UV Light Exposure (Photolysis) A->C Photon Absorption D Ring-Opened Ethylenediamine Derivative B->D Urea Cleavage E Dehalogenated Photoproducts C->E C-Cl Homolytic Cleavage

Figure 1: Primary chemical degradation pathways of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one.

Standard Operating Procedure (SOP): Safe Handling & Transfer

Due to the compound's classification as a skin, eye, and respiratory irritant (H315, H319, H335)[1], strict engineering controls and Personal Protective Equipment (PPE) are required during handling.

Step-by-Step Handling Workflow
  • Preparation & Engineering Controls: Conduct all open-container handling inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood with a face velocity of 80–100 FPM. Ensure the analytical balance is calibrated and leveled.

  • PPE Donning: Wear a fastened laboratory coat, wrap-around safety goggles, and double nitrile gloves. Causality: Double gloving provides a fail-safe against micro-tears, protecting against dermal absorption (H312)[1].

  • Weighing: Use an anti-static, static-dissipative spatula to transfer the powder. Weigh the desired amount directly into a tared, amber glass vial. Causality: Anti-static tools prevent the aerosolization of fine particulates, directly mitigating inhalation risks (H332)[1] while the amber vial immediately protects against photolysis[3].

  • Solubilization: If preparing a stock solution, slowly pipette the solvent (e.g., anhydrous DMSO or Acetonitrile) down the inner wall of the vial to prevent powder displacement. Cap immediately with a PTFE-lined septum cap and vortex until visually clear.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with an isopropyl alcohol (IPA)-soaked, lint-free wipe. Dispose of all wipes and the outer layer of gloves in a designated solid hazardous waste container.

Self-Validating Protocol: Accelerated Stability Testing

To ensure the integrity of the compound in your specific formulation or assay buffer, perform the following accelerated stability test. This protocol is designed as a self-validating system , utilizing a System Suitability Test (SST) and internal controls to guarantee data reliability.

Phase 1: Preparation and System Suitability
  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • System Suitability Test (SST): Inject 5 µL of the stock solution in triplicate into an LC-MS/UV system (C18 column, 254 nm detection).

    • Validation Gate: Calculate the Relative Standard Deviation (RSD) of the main peak area. The RSD must be <2.0% . If the RSD exceeds 2.0%, halt the protocol and troubleshoot the autosampler or column integration before proceeding.

Phase 2: Stress Aliquoting

Divide the stock solution into four 1 mL aliquots in separate vials:

  • Control: Amber vial, stored at 4°C.

  • Thermal Stress: Amber vial, placed in a heating block at 60°C.

  • Photolytic Stress: Clear glass vial, placed in a UV chamber (254 nm).

  • Hydrolytic Stress: Amber vial, spiked with 100 µL of 0.1 M HCl.

Phase 3: Sampling & Analysis
  • Time-Course Sampling: At

    
    , 24 hours, 7 days, and 14 days, extract a 50 µL aliquot from each vial.
    
  • Quenching: For the hydrolytic sample, immediately add 100 µL of 0.1 M NaOH to neutralize the acid and halt degradation.

  • Dilution & Injection: Dilute all sampled aliquots to a final theoretical concentration of 0.1 mg/mL using the mobile phase. Inject into the LC-MS.

  • Data Interpretation: Monitor the disappearance of the parent peak at 254 nm relative to the Control. Use the positive Electrospray Ionization (ESI+) mass spectra to identify degradation products (e.g., look for a

    
     shift indicating water addition/hydrolysis, or a 
    
    
    
    shift indicating dechlorination).

Workflow Step1 Sample Prep (10 mg in Amber Vial) Step2 Stress Conditions (Heat, UV, pH) Step1->Step2 Step3 Aliquot Sampling (t=0 to 14 days) Step2->Step3 Step4 LC-MS/UV Analysis Step3->Step4 Step5 Data Processing (Peak Integration) Step4->Step5

Figure 2: Self-validating workflow for accelerated stability testing and degradation profiling.

References

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides Source: Organic & Biomolecular Chemistry (via ResearchGate) URL:[Link]

  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors (Photostability of Halobenzenes) Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one Synthesis

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists, process researchers, and drug development professionals seeking to optimize the yield and purity of 1-(3-Chloro-4-fluorophenyl)-im...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists, process researchers, and drug development professionals seeking to optimize the yield and purity of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS: 848759-04-6)[1].

The synthesis of this specific N-aryl imidazolidinone is typically achieved via two distinct methodologies: the classical Isocyanate-Urea Cyclization (Route A) and the modern Buchwald-Hartwig Cross-Coupling (Route B) [2]. Below, we provide a mechanistic breakdown, validated step-by-step protocols, and a targeted troubleshooting FAQ to resolve common yield-limiting bottlenecks in your workflows.

Visual Workflow: Synthesis Pathways

SynthesisWorkflow Aniline 3-Chloro-4-fluoroaniline UreaInt Intermediate: 1-(2-chloroethyl)-3-arylurea Aniline->UreaInt Nucleophilic Addition Isocyanate 2-Chloroethyl isocyanate Isocyanate->UreaInt Base Base-Mediated Cyclization (NaH/THF) UreaInt->Base Product 1-(3-Chloro-4-fluorophenyl)- imidazolidin-2-one Base->Product Route A ArylHalide 3-Chloro-4-fluoro-iodobenzene BHCoupling Buchwald-Hartwig Cross-Coupling (Pd/Xantphos) ArylHalide->BHCoupling EthyleneUrea Imidazolidin-2-one EthyleneUrea->BHCoupling BHCoupling->Product Route B

Figure 1: Divergent synthetic pathways for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one.

Quantitative Data: Route Comparison

To select the most appropriate route for your scale and available resources, consult the comparative yield and condition data below.

ParameterRoute A: Isocyanate CyclizationRoute B: Buchwald-Hartwig
Primary Reagents 3-Chloro-4-fluoroaniline, 2-Chloroethyl isocyanate3-Chloro-4-fluoro-iodobenzene, Imidazolidin-2-one
Key Yield-Limiting Step Intramolecular cyclization vs. oligomerizationOxidative addition / Reductive elimination
Optimal Base NaH or K₂CO₃Cs₂CO₃
Catalyst / Ligand None requiredPd₂(dba)₃ / Xantphos
Typical Isolated Yield 65% – 75%80% – 90%
Major Impurity Profile Polymeric ureas, unreacted anilineDehalogenated aryl species

Standardized Experimental Protocols

Protocol A: Isocyanate-Urea Cyclization

This classical route relies on the nucleophilic attack of the aniline on the isocyanate, followed by a base-catalyzed intramolecular alkylation[2].

  • Urea Formation: Dissolve 3-chloro-4-fluoroaniline (1.0 equiv)[3] in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to 0 °C.

  • Addition: Add 2-chloroethyl isocyanate (1.1 equiv)[3] dropwise over 30 minutes to manage the exothermic reaction and prevent dimerization.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours until TLC indicates complete consumption of the aniline.

  • Cyclization: Cool the mixture back to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions.

  • Completion: Stir at room temperature for 12 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH/Water).

Protocol B: Buchwald-Hartwig Cross-Coupling

This modern route utilizes palladium catalysis to directly couple the aryl halide with the pre-formed imidazolidin-2-one ring[4].

  • Preparation: Charge an oven-dried Schlenk flask with 3-chloro-4-fluoro-iodobenzene (1.0 equiv), imidazolidin-2-one (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and anhydrous Cs₂CO₃ (1.5 equiv)[4].

  • Degassing: Evacuate the flask and backfill with argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, rigorously degassed toluene (0.1 M) via syringe.

  • Heating: Seal the flask and heat to 100 °C for 16 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & FAQs

Section A: Isocyanate Route Issues

Q: Why is my yield of the intermediate 1-(2-chloroethyl)-3-arylurea consistently below 50%? A: The most common culprit is moisture in your solvent or reagents. Water outcompetes the aniline for 2-chloroethyl isocyanate, forming an unstable carbamic acid that rapidly decarboxylates into 2-chloroethylamine. This not only depletes your electrophile but also introduces an amine that can react with remaining isocyanate to form unwanted symmetric ureas. Solution: Distill THF over sodium/benzophenone immediately prior to use and verify the integrity of your 2-chloroethyl isocyanate via NMR.

Q: During the NaH-mediated cyclization, I observe a complex mixture and low product recovery. What is the mechanistic failure here? A: You are likely observing intermolecular alkylation (oligomerization) rather than the desired intramolecular cyclization. Once the urea nitrogen is deprotonated by NaH, it can attack the 2-chloroethyl group of another molecule if the concentration is too high. Solution: Operate under high dilution conditions (≤ 0.05 M) during the base addition phase. Alternatively, switch to a milder base like K₂CO₃ in DMF at 80 °C, which favors the thermodynamics of the 5-membered ring closure over intermolecular collision.

Section B: Buchwald-Hartwig Route Issues

Q: I am seeing significant dehalogenation of my starting material (formation of 1-chloro-2-fluorobenzene) but very little coupled product. How do I fix this? A: Dehalogenation in Pd-catalyzed aminations occurs when the rate of β-hydride elimination (if adventitious moisture/alcohols are present) or protodepalladation outpaces reductive elimination. The electron-deficient nature of the 3-chloro-4-fluorophenyl ring makes the Pd-aryl intermediate relatively stable, slowing down the final step. Solution: Ensure you are using a ligand with a large bite angle. Xantphos (bite angle ~108°) forces the Pd center into a geometry that dramatically accelerates reductive elimination[4], pushing the catalytic cycle forward before side reactions can occur.

Q: The reaction stalls at 40% conversion despite using fresh catalyst and Xantphos. What is poisoning the catalyst? A: In reactions utilizing Cs₂CO₃, the physical state of the base is critical. Cs₂CO₃ is highly hygroscopic; if it has absorbed atmospheric water, it will not only fail to efficiently deprotonate the imidazolidin-2-one but the water will also oxidize the electron-rich phosphine ligand (Xantphos to Xantphos-oxide), killing the active Pd(0) species. Solution: Dry your Cs₂CO₃ under vacuum at 150 °C for 12 hours before use, and store it in an argon-filled glovebox.

References

  • National Institutes of Health (PMC) Title: Conformationally Programmable Chiral Foldamers with Compact and Extended Domains Controlled by Monomer Structure URL:[Link]

  • ResearchGate Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

Case ID: PUR-IMID-3C4F Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Technical Support Center. You are likely accessing this guide because your cru...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-IMID-3C4F Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your crude 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (hereafter referred to as Target Compound ) is exhibiting suboptimal specifications—likely discoloration (pink/brown hues), depressed melting point, or "sticky" consistency.

This guide treats purification not as a checklist, but as a diagnosis-and-repair workflow. We leverage the distinct physicochemical properties of the imidazolidinone ring (neutral/polar) versus the likely impurities (basic anilines, linear ureas) to design a self-validating purification logic.

Module 1: Diagnostic Triage

Before attempting purification, match your observation to the likely chemical culprit.

SymptomProbable CauseChemical RationaleRecommended Protocol
Pink/Brown Discoloration Residual 3-Chloro-4-fluoroaniline Anilines are electron-rich and prone to oxidation (forming quinone-like color bodies) even at trace ppm levels.Protocol A (Acid Wash)
Depressed Melting Point (<140°C)Linear Urea IntermediateIncomplete cyclization of the 1-(2-chloroethyl)urea precursor prevents the formation of the rigid imidazolidinone ring.[1]Protocol B (Recrystallization)
Sticky / Oiling Out Residual Solvent or OligomersHigh-boiling solvents (DMF/DMSO) or non-crystalline oligomers trapped in the lattice.Protocol C (Trituration)
High HPLC Baseline Inorganic SaltsTrapped halides (NaCl/KCl) if base-mediated cyclization was used.[1]Protocol B (Water Wash step)

Module 2: Purification Protocols

Protocol A: The "Chemo-Selective" Acid Wash

Use this if your product is colored or contains unreacted aniline.[1]

The Science: The Target Compound is a urea derivative and is chemically neutral (pKa < 1). The impurity, 3-Chloro-4-fluoroaniline, is a weak base (pKa ~3.5–4.0). We use this


pKa to selectively protonate the aniline, forcing it into the aqueous layer while the neutral product remains in the organic layer.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approximately 10–15 mL per gram of solid. If solubility is poor, add 5–10% Methanol .[1]

  • The Wash: Transfer to a separatory funnel. Wash the organic layer twice with 1N HCl (10 mL/g).

    • Checkpoint: The aniline converts to its hydrochloride salt (water-soluble) and is removed. The color often migrates to the aqueous layer.

  • Neutralization: Wash the organic layer once with Saturated NaHCO₃ (to remove residual acid) and once with Brine .[2]

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

Protocol B: Thermodynamic Recrystallization

Use this to fix melting point issues and remove linear intermediates.[1]

The Science: Imidazolidinones exhibit a steep solubility curve in alcohol/water mixtures. They are soluble in hot ethanol (breaking intermolecular H-bonds) but crystallize rapidly upon cooling due to rigid ring stacking. Impurities like linear ureas often remain soluble in the "mother liquor."

Solvent System: Ethanol : Water (Start with 9:1 ratio).

Step-by-Step:

  • Reflux: Suspend the crude solid in Ethanol (5 mL/g). Heat to reflux (approx. 78°C).

  • Titration: If solid remains, add Ethanol in 1 mL increments until dissolved.

    • Note: If the solution is dark, add activated charcoal (10 wt%), reflux for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1–2 drops of Ethanol to clear the solution.

  • Crystallization: Allow to cool to room temperature undisturbed for 2 hours, then cool at 4°C (fridge) for 4 hours.

  • Filtration: Filter the white needles/prisms. Wash with cold Ethanol/Water (1:1).

Protocol C: Trituration (The "Surface Polish")

Use this for sticky solids or to remove surface oil.

  • Suspend the solid in Diethyl Ether or Hexanes (non-polar).

  • Sonicate for 10 minutes. The Target Compound (polar) will not dissolve, but surface impurities (non-polar oils) will.

  • Filter and dry.[2][3]

Module 3: Decision Logic & Visualization

The following diagram illustrates the critical decision path for purifying your specific batch.

PurificationLogic Start Crude Product Analysis CheckColor Is the solid Pink/Brown? Start->CheckColor AcidWash PROTOCOL A: Acid-Base Extraction (Remove Aniline) CheckColor->AcidWash Yes (Oxidation) CheckMP Is Melting Point Sharp? CheckColor->CheckMP No (White/Off-white) AcidWash->CheckMP Recryst PROTOCOL B: Recrystallization (EtOH/H2O) CheckMP->Recryst No (Broad Range) Triturate PROTOCOL C: Trituration (Remove Surface Oils) CheckMP->Triturate Yes, but sticky Final Pure 1-(3-Cl-4-F-phenyl) -imidazolidin-2-one CheckMP->Final Yes, Sharp Recryst->Final Triturate->Final

Figure 1: Purification Decision Tree. Follow the path based on your crude product's physical symptoms.

Module 4: Advanced FAQ

Q: I suspect my product contains the "Open Chain" Urea intermediate. How do I confirm and remove it? A: The open-chain intermediate (1-(2-chloroethyl)-3-(3-chloro-4-fluorophenyl)urea) is the precursor before cyclization.

  • Diagnosis: Check IR spectroscopy. The cyclic imidazolidinone shows a characteristic carbonyl stretch around 1700–1720 cm⁻¹ . The linear urea will show a carbonyl stretch at a lower frequency (approx. 1650–1660 cm⁻¹ ) and distinct N-H stretches.[1]

  • Removal: The linear urea is often less soluble in water than the cyclic product.[1] Use Protocol B (Recrystallization), but ensure you use enough water to force the cyclic product out while keeping the more lipophilic linear impurity in the ethanolic mother liquor.[1]

Q: Why avoid Chlorinated solvents (DCM/Chloroform) for recrystallization? A: While the Target Compound is soluble in DCM, these solvents are too good at dissolving impurities as well. They offer poor "selectivity." Ethanol/Water exploits the hydrophobic effect of the phenyl ring vs. the hydrophilic urea head, offering superior separation.

Q: Can I use Silica Gel Chromatography? A: Yes, but it is often unnecessary and consumes large amounts of solvent. If you must, use a gradient of DCM:Methanol (98:2 to 95:5) . The imidazolidinone is quite polar and will elute later than the aniline and non-polar byproducts.[1]

References

  • PubChem. (2025).[4] 1-(3-Chlorophenyl)imidazolidin-2-one Compound Summary. National Library of Medicine. [Link]

  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Bordwell, F.G. (n.d.).[1] Bordwell pKa Table (Aniline vs. Amides). Organic Chemistry Data. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize reaction conditions for 1-(3-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize reaction conditions for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS: 848759-04-6)[1].

This cyclic urea derivative is a highly valuable pharmacophore and synthetic intermediate[2]. However, its rigid hydrogen-bonded network and the electron-withdrawing nature of the halogenated phenyl ring present unique solubility and regioselectivity challenges. This guide provides field-proven, mechanistically grounded solutions for optimizing your solvent systems.

Troubleshooting FAQs: Solvent-Driven Reaction Failures

Q1: My starting material, 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one, is crashing out of solution during N-alkylation. Why is this happening, and how do I fix it?

The Causality: Cyclic ureas form robust intermolecular hydrogen-bonding networks, leading to high lattice energies and poor solubility in non-polar or moderately polar solvents (like THF or Dichloromethane)[1]. Furthermore, as the reaction progresses, the formation of inorganic salts (e.g., KX or NaX) can induce a "salting-out" effect, further reducing the solubility of your organic intermediates. The Solution: Transition to a polar aprotic solvent with a high Gutmann Donor Number (DN), such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . These solvents effectively disrupt the hydrogen bonds of the imidazolidin-2-one core and keep both the starting material and the resulting alkali metal salts fully solvated throughout the catalytic cycle.

Q2: I am observing significant O-alkylation instead of my desired N3-alkylation. How can I tune the solvent to fix this regioselectivity issue?

The Causality: Upon deprotonation, the imidazolidin-2-one forms an enolate-like anion, which acts as an ambident nucleophile [3]. According to Pearson’s Hard Soft Acid Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "soft." If you use a highly polar solvent with a high dielectric constant (like DMSO) alongside a hard counter-cation (like Na⁺), the solvent strongly solvates the cation. This leaves the oxygen atom "naked" and highly reactive, driving kinetically controlled O-alkylation[3]. The Solution: Switch to a solvent with a lower dielectric constant, such as Acetonitrile (MeCN) , and pair it with a large, soft cation base like Cesium Carbonate (Cs₂CO₃). In MeCN, the Cs⁺ ion forms a tight ion pair with the hard oxygen atom, sterically shielding it and forcing the electrophile to attack the softer N3 nitrogen, yielding the thermodynamically favored N-alkylated product.

Q3: I want to perform a Buchwald-Hartwig cross-coupling on the aryl chloride moiety. Which solvent prevents premature degradation of the urea core?

The Causality: The 3-chloro-4-fluorophenyl ring contains two halogens. While the C-Cl bond is the target for Pd-catalyzed oxidative addition, the highly electronegative fluorine atom makes the ring susceptible to unwanted Nucleophilic Aromatic Substitution (S_NAr) if strong nucleophiles and highly polar solvents are present. The Solution: Use 1,4-Dioxane or Toluene . These non-polar, weakly coordinating solvents stabilize the palladium catalytic cycle without promoting S_NAr pathways at the C-F bond.

Quantitative Solvent Selection Matrix

To facilitate rapid experimental design, the following table synthesizes the physicochemical properties of common solvents and their empirical effects on 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one reactions.

SolventDielectric Constant (ε)Gutmann Donor Number (DN)Substrate SolubilityN:O RegioselectivityPrimary Application
Acetonitrile (MeCN) 35.914.1ModerateHigh N-Selectivity Regioselective N3-Alkylation
DMF 36.726.6ExcellentMixed (N and O)Difficult alkylations / Poorly soluble electrophiles
DMSO 46.729.8ExcellentHigh O-Selectivity O-Alkylation / S_NAr reactions
1,4-Dioxane 2.214.8Low (Requires Heat)N/A (Used for Pd)Buchwald-Hartwig / Suzuki Coupling
THF 7.620.0PoorModerate N-SelectivityGrignard additions / Mild deprotonations

Mechanistic Visualizations

SolventDecision SM 1-(3-Chloro-4-fluorophenyl) imidazolidin-2-one Reaction Identify Target Reaction SM->Reaction N_Alk N3-Alkylation Reaction->N_Alk Coupling Aryl Halide Coupling Reaction->Coupling Solvent1 Polar Aprotic (DMF/NMP) Solves solubility issues N_Alk->Solvent1 If SM crashes out Solvent2 Moderately Polar (MeCN) Maximizes N-selectivity N_Alk->Solvent2 If O-alkylation occurs Solvent3 Non-Polar (1,4-Dioxane) Stabilizes Pd-catalyst Coupling->Solvent3 Buchwald-Hartwig

Decision tree for solvent selection based on the target functionalization pathway.

Ambident Enolate Urea Anion (Ambident) Hard High Dielectric Solvent (e.g., DMSO) Enolate->Hard Strong Cation Solvation Soft Low Dielectric Solvent (e.g., MeCN) Enolate->Soft Tight Ion-Pairing O_Alk O-Alkylation (Kinetic Product) Hard->O_Alk 'Naked' Oxygen Reacts N_Alk N-Alkylation (Thermodynamic Product) Soft->N_Alk Nitrogen Reacts

Mechanistic pathway of ambident urea anion reactivity dictated by solvent polarity.

Validated Experimental Workflows

Workflow A: Regioselective N3-Alkylation (Self-Validating Protocol)

Objective: Achieve >95% N-alkylation over O-alkylation using solvent-directed ion pairing.

  • Preparation: Charge a flame-dried Schlenk flask with 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

    • Self-Validation Checkpoint 1: The mixture will initially be a white, heterogeneous suspension. This is expected due to the low solubility of Cs₂CO₃ in MeCN.

  • Deprotonation: Stir the suspension at 60°C for 30 minutes.

    • Self-Validation Checkpoint 2: The solution should take on a faint yellow tint, indicating the formation of the active urea enolate. If the solution remains completely colorless, verify the water content of your MeCN, as moisture quenches the enolate.

  • Electrophile Addition: Cool the mixture to room temperature and add the alkyl halide (1.2 equiv) dropwise.

  • Reaction Progression: Heat back to 60°C and monitor via LC-MS. The tight Cs⁺-O⁻ ion pair in the moderately polar MeCN ensures the alkyl halide selectively attacks the N3 position[3].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. The N-alkylated product will partition into the organic layer.

Workflow B: Buchwald-Hartwig Amination at the Aryl Chloride

Objective: Functionalize the aryl chloride while preserving the C-F bond and the urea core.

  • Preparation: In a glovebox, charge a vial with the imidazolidin-2-one substrate (1.0 equiv), the desired secondary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M).

    • Causality Note: 1,4-Dioxane is chosen over DMF to prevent base-mediated S_NAr degradation of the C-F bond at elevated temperatures.

  • Heating: Seal the vial and heat to 100°C for 12 hours.

    • Self-Validation Checkpoint: The reaction should turn a dark, homogeneous red/brown (active Pd(0) species). Black precipitate indicates catalyst decomposition (Pd black), meaning your solvent was likely not thoroughly degassed.

  • Isolation: Filter through a pad of Celite to remove inorganic salts and palladium residues, eluting with EtOAc, before proceeding to column chromatography.

References

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: MDPI (Molecules) URL:[Link][2]

  • Solvents and Solvent Effects in Organic Chemistry (Reichardt) Source: Internet Archive (Open Library) URL:[Link][3]

Sources

Optimization

Minimizing side reactions during 3-chloro-4-fluoroaniline condensation

Topic: Minimizing Side Reactions in 3-Chloro-4-Fluoroaniline Condensation Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists. Context: This guide focuses on the critical "condensation...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in 3-Chloro-4-Fluoroaniline Condensation Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists. Context: This guide focuses on the critical "condensation" (nucleophilic aromatic substitution) of CFA, primarily used in the synthesis of EGFR inhibitors like Gefitinib and Afatinib .

Core Technical Analysis: The Reactivity Paradox

3-Chloro-4-fluoroaniline (CFA) presents a specific synthetic challenge: Low Nucleophilicity. The presence of two electron-withdrawing groups (EWGs)—Chlorine at the meta position and Fluorine at the para position—significantly reduces the electron density on the amine nitrogen.

  • The Consequence: Reactions require higher activation energies (heat, acid catalysis, or activated electrophiles).

  • The Risk: Forcing conditions promote thermodynamic side reactions (oxidation, dehalogenation) over the desired kinetic pathway.

Reaction Pathway & Side Reactions (Visualized)

The following diagram illustrates the competition between the desired coupling (e.g., to a Quinazoline core) and the primary failure modes.

CFA_Reaction_Pathways CFA 3-Chloro-4-fluoroaniline (Starting Material) Target Target Product (e.g., Gefitinib Intermediate) CFA->Target SnAr / Condensation (Inert atm, 60-80°C) Oxidation Azo Dimers / Tars (Black Impurities) CFA->Oxidation O2 / Light (Radical mechanism) Dehalo De-halogenated Byproducts CFA->Dehalo Pd/H2 or High T (Metal contamination) Electrophile Activated Electrophile (e.g., 4-Cl-Quinazoline) Electrophile->Target Hydrolysis Hydrolysis of Electrophile Electrophile->Hydrolysis H2O present

Figure 1: Mechanistic pathways showing the competition between productive condensation and destructive side reactions (oxidation, dehalogenation).

Troubleshooting Guide (Q&A Format)

Category A: Oxidation & Color Management

Q1: The reaction mixture turns dark purple or black rapidly upon heating. Is my product ruined? Diagnosis: This is characteristic of aniline oxidation. CFA is sensitive to light and oxygen. While the "black tar" looks alarming, it often represents a small mass percentage of highly colored azo-dimers or polymeric quinone-imines. Corrective Action:

  • Degassing is Mandatory: Sparge reaction solvents with Nitrogen or Argon for at least 15 minutes before adding CFA.

  • Acid Scavenging: If the reaction generates HCl (e.g., reacting with a chloro-heterocycle), the acidic environment accelerates oxidation. Ensure adequate buffering or use a solvent like Isopropanol (IPA) which often precipitates the product as a salt, leaving colored impurities in the mother liquor [1].

  • Work-up: Wash the crude solid with cold IPA or Toluene. The dark impurities are usually more soluble in organic solvents than the crystalline product salt.

Category B: Yield & Conversion Issues

Q2: HPLC shows unreacted CFA and hydrolyzed electrophile (e.g., Quinazolin-4-one), but conversion has stalled. Diagnosis: Moisture contamination. The imine/amidine bond formation is reversible, and the chloro-heterocycle electrophile is prone to hydrolysis by trace water, permanently deactivating it. Corrective Action:

  • Water Control: The reaction solvent (typically Toluene, IPA, or Acetonitrile) must have a water content of <0.05% (Karl Fischer) .

  • Equilibrium Shift: For Schiff base condensations (aldehyde + CFA), use a Dean-Stark trap or add activated 4Å Molecular Sieves to remove water physically.

  • Stoichiometry: Because the electrophile (e.g., the quinazoline core) is susceptible to hydrolysis, use a slight excess of the electrophile (1.1 eq) rather than the aniline, or add the electrophile in portions [2].

Category C: Impurity Profile (Dehalogenation)

Q3: I see "M-34" or "M-18" peaks in Mass Spec. What is happening? Diagnosis: Hydrodehalogenation.[1] You are losing Chlorine (-34) or Fluorine (-18).

  • Cause 1 (Metal Contamination): If you used Pd/C or Raney Nickel in a previous step to reduce a nitro group to CFA, trace metal residues can catalyze dehalogenation during the condensation, especially if heating >80°C.

  • Cause 2 (Nucleophilic Attack): Under extremely basic conditions at high temperatures, the Fluorine atom (activated by the para nitrogen) can undergo SnAr displacement by the solvent (e.g., methoxy formation in methanol). Corrective Action:

  • Metal Scavengers: Treat the starting CFA with SiliaMetS® or activated carbon to remove trace transition metals before the condensation step.

  • Solvent Switch: Avoid nucleophilic solvents (MeOH, EtOH) if high temperatures (>100°C) are required. Use non-nucleophilic solvents like Toluene or DME (Dimethoxyethane).

Optimized Experimental Protocol

This protocol is designed for the condensation of CFA with a 4-chloro-quinazoline derivative (Gefitinib precursor), but applies to general SnAr condensations.

Objective: Maximize yield while suppressing oxidation and hydrolysis.

ParameterSpecificationRationale
Solvent Isopropanol (IPA) or TolueneIPA allows the product to crystallize as the HCl salt, driving equilibrium. Toluene allows azeotropic water removal.
Concentration 10 - 15 volumes (mL/g)High dilution minimizes intermolecular side reactions (dimerization).
Temperature 60°C – 80°CSufficient to overcome low nucleophilicity of CFA but low enough to prevent thermal dehalogenation.
Atmosphere Nitrogen (Active Sparging)Critical: Prevents "black tar" oxidation.
Reagents 1.05 eq CFA / 1.0 eq ElectrophileSlight excess of aniline ensures complete consumption of the expensive heterocyclic core.
Step-by-Step Methodology
  • Preparation: Charge the reactor with the electrophile (e.g., 4-chloro-6,7-dimethoxyquinazoline) and Solvent (IPA).

  • Inerting: Sparge the slurry with Nitrogen for 20 minutes. Do not skip this step.

  • Addition: Add 3-chloro-4-fluoroaniline (1.05 equiv).

  • Reaction: Heat to 80°C (reflux for IPA). Agitate for 2–4 hours.

    • Checkpoint: The mixture should thicken as the product hydrochloride salt precipitates.

  • Work-up (Purification by Solubility):

    • Cool the mixture to 20°C.

    • Filter the solids.[2]

    • Wash 1: Cold IPA (removes unreacted CFA and oxidized aniline impurities).

    • Wash 2: Acetone (removes trace hydrolyzed quinazoline).

  • Drying: Vacuum dry at 50°C.

Diagnostic Logic Tree

Use this flowchart to troubleshoot failed experiments rapidly.

Troubleshooting_Tree Start Problem Detected Yield Issue: Low Yield (<60%) Start->Yield Purity Issue: Impurities (MS) Start->Purity Color Color Start->Color Solubility Is product in filtrate? Yield->Solubility Dehalo_Check Mass = M-34 or M-18? Purity->Dehalo_Check O2_Check Was N2 sparging used? Color->O2_Check O2_No Cause: Oxidation Action: Repeat with N2 sparge O2_Check->O2_No No O2_Yes Cause: Trace Acid/Light Action: Wrap flask in foil, add antioxidant (BHT) O2_Check->O2_Yes Yes Sol_Yes Cause: High Solubility Action: Switch to Toluene or cool to 0°C Solubility->Sol_Yes Yes Sol_No Cause: Incomplete Rxn Action: Check water content (Hydrolysis) Solubility->Sol_No No Dehalo_Yes Cause: Metal Contamination Action: Scavenge metals from CFA source Dehalo_Check->Dehalo_Yes Yes Dehalo_No Cause: Regioisomer Action: Check Electrophile purity Dehalo_Check->Dehalo_No No

Figure 2: Decision tree for diagnosing reaction failures based on physical observation and analytical data.

References

  • Maskrey, T. S., et al. (2019).[3] "A New Synthesis of Gefitinib." Synlett, 30(04), 471–476.[3]

  • Gilday, J. P., et al. (2008). "Process for the preparation of gefitinib." U.S. Patent No. 8,350,029. Washington, DC: U.S. Patent and Trademark Office.

  • BenchChem Technical Support. (2025). "Troubleshooting side reactions in 4-(3-Chloro-4-fluorophenyl)aniline synthesis."

  • PubChem. (2025).[4] "3-Chloro-4-fluoroaniline Compound Summary." National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Decomposition of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide a deep, mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide a deep, mechanistic understanding of the thermal behavior of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS: 848759-04-6)[1]. This resource moves beyond basic handling instructions to explain the causality behind its degradation pathways, offering self-validating troubleshooting protocols for your laboratory workflows.

Diagnostic Overview & Mechanistic Causality

The core of 1-(3-chloro-4-fluorophenyl)-imidazolidin-2-one is a cyclic urea (imidazolidin-2-one). Unsubstituted cyclic ureas are renowned for their exceptional thermodynamic stability and chemical resistance, often requiring extreme temperatures to induce degradation.

However, the addition of the 3-chloro-4-fluorophenyl group fundamentally alters this stability profile. The highly electronegative chlorine and fluorine atoms exert a strong electron-withdrawing effect via induction. This pulls electron density away from the urea core, subtly weakening the N-C(carbonyl) bond[2]. Consequently, while the molecule remains stable at ambient conditions[1], it becomes highly susceptible to nucleophilic attack or thermal cleavage when subjected to high-temperature processing (e.g., distillation, melt crystallization) or extreme pH environments.

Troubleshooting Guide: Thermal Degradation in Workflows

Issue 1: Peak broadening or secondary "ghost" peaks appearing during GC-MS analysis.

  • Root Cause: The injection port temperature is set too high (e.g., >280°C). The localized thermal shock causes on-column degradation of the imidazolidin-2-one ring before the sample reaches the stationary phase.

  • Causality: The rapid transfer of thermal energy exceeds the activation energy of the weakened N-C bond, causing partial ring-opening into isocyanate and aniline derivatives.

  • Solution: Lower the GC inlet temperature to 220–240°C and use a deactivated glass liner. Alternatively, switch to LC-MS for purity analysis to entirely bypass thermal stress.

Issue 2: Unexplained yield loss and discoloration during acid-catalyzed synthetic steps.

  • Root Cause: Acid-catalyzed ring-opening hydrolysis at elevated temperatures.

  • Causality: While thermally stable in neutral conditions, the carbonyl oxygen of the cyclic urea can become protonated in the presence of strong Brønsted acids. Upon heating, this protonation makes the adjacent carbon highly electrophilic, inviting water to attack and cleave the ring.

  • Solution: Maintain reaction temperatures strictly below 60°C when strong acids are present. If higher temperatures are required, substitute strong acids with milder Lewis acids.

Frequently Asked Questions (FAQs)

Q: At what temperature does 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one begin to decompose? A: While exact onset temperatures vary based on matrix purity, the cyclic urea core generally maintains integrity up to approximately 250°C. Beyond this threshold, the destabilizing effect of the halogenated phenyl ring initiates rapid thermal degradation[2].

Q: What are the primary thermal decomposition products, and what are the safety implications? A: Complete pyrolysis of this compound yields carbon oxides (


), nitrogen oxides (

), and highly corrosive halogenated gases, specifically hydrogen chloride (HCl) and hydrogen fluoride (HF)[3]. Due to the acute inhalation hazards of HCl and HF, all high-temperature operations must be conducted in a fume hood equipped with acid-gas scrubbers.

Q: Can this compound be stored at room temperature? A: Yes. In the absence of extreme heat or strong acids/bases, the compound is thermodynamically stable and is recommended to be stored at ambient temperature[1].

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks to prevent false-positive data regarding thermal degradation.

Protocol A: TGA-MS for Thermal Decomposition Profiling

This method correlates mass loss directly with specific off-gas evolution, ensuring mass loss is due to degradation rather than simple sublimation.

  • Sample Preparation: Load 5–10 mg of the compound into an alumina (

    
    ) crucible. Causality: Alumina is chosen over platinum to prevent catalytic interference with the halogenated off-gases.
    
  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min for 15 minutes prior to heating. Causality: Removing ambient oxygen isolates purely thermal degradation pathways from oxidative degradation.
    
  • Heating Ramp: Heat from 25°C to 600°C at a strict rate of 10°C/min. Causality: A 10°C/min rate ensures thermal equilibrium within the sample; faster rates cause thermal lag, artificially inflating the apparent decomposition onset temperature.

  • Self-Validation Check: Monitor the Mass Spectrometer for

    
     36 (HCl) and 
    
    
    
    20 (HF). The optical/mass detection of these gases must perfectly align temporally with the derivative of the mass loss curve (DTG). If mass loss occurs without corresponding gas detection, the system flags a sublimation event rather than decomposition.
Protocol B: Isothermal Stress Testing (HPLC-UV Validation)

Used to determine stability limits in various solvent matrices over time.

  • Preparation: Dissolve the compound in the target solvent to a concentration of 1.0 mg/mL. Spike the solution with an internal standard (e.g., biphenyl) that is known to be thermally inert.

  • Thermal Stress: Seal the solution in a pressure-rated glass vial and incubate at the target temperature (e.g., 120°C) for 24 hours.

  • Analysis: Inject 10 µL into an HPLC system (C18 column, Water/Acetonitrile gradient).

  • Self-Validation Check (Mass Balance): Calculate the molar sum of the remaining parent compound and quantified degradants (e.g., 3-chloro-4-fluoroaniline). The sum must equal 100% ± 2% relative to the internal standard. A deficit indicates undetected volatile loss or secondary polymerization, prompting a review of the analytical method.

Quantitative Data Summary

PropertyTypical Value / ObservationAnalytical Method
Molecular Weight 214.63 g/mol Mass Spectrometry[1]
Storage Temperature Ambient TemperatureStability Chamber[1]
Thermal Degradation Onset (

)
> 250°C (Matrix dependent)TGA (10°C/min,

)
Primary Degradation Gases

,

, HCl, HF
TGA-MS / FTIR[3]
Hydrolytic Stability Stable at neutral pHHPLC (Isothermal)

Degradation Pathway Visualization

The following diagram maps the logical progression of thermal degradation, highlighting the transition from stable cyclic urea to reactive intermediates and terminal volatiles.

ThermalDegradation A 1-(3-Chloro-4-fluorophenyl)- imidazolidin-2-one B Thermal Stress (>250°C) High-Temp Processing A->B Applied Energy C Imidazolidinone Ring Cleavage B->C N-C Bond Dissociation D Reactive Intermediates: Anilines & Isocyanates C->D Primary Degradation E Terminal Volatiles: COx, NOx, HCl, HF D->E Complete Pyrolysis

Thermal degradation pathway of 1-(3-chloro-4-fluorophenyl)-imidazolidin-2-one under heat stress.

References

  • IMIDAZOLIDIN-2-ONE - Ataman Kimya Source: Ataman Chemicals URL: [Link]

  • Computational thermochemistry of six ureas, imidazolidin-2-one... - PubMed Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Overcoming steric hindrance in 3-chloro-4-fluorophenyl substitution reactions

Technical Support Center: Optimization of 3-Chloro-4-Fluorophenyl Substitution Workflows Topic: Overcoming Steric Hindrance & Electronic Deactivation in 3-Chloro-4-Fluorophenyl Chemistries Audience: Medicinal Chemists, P...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 3-Chloro-4-Fluorophenyl Substitution Workflows

Topic: Overcoming Steric Hindrance & Electronic Deactivation in 3-Chloro-4-Fluorophenyl Chemistries Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Version: 1.0 (Current as of March 2026)

Executive Summary

The 3-chloro-4-fluorophenyl motif is a privileged pharmacophore in kinase inhibitor design (e.g., Gefitinib, Afatinib, Lapatinib). Its synthesis and functionalization, however, present a dual challenge:

  • Steric Hindrance: In Nucleophilic Aromatic Substitution (

    
    ), the C3-chlorine atom exerts significant ortho-steric pressure, impeding nucleophilic attack at the C4-fluorine position.
    
  • Electronic Deactivation: In coupling reactions involving 3-chloro-4-fluoroaniline, the electron-withdrawing nature of both halogens reduces nucleophilicity, requiring forcing conditions that often lead to decomposition.

This guide provides validated protocols to overcome these kinetic barriers.

Module 1: Troubleshooting Displacement of Fluorine

Context: Displacing the C4-fluorine atom with amines or alkoxides to attach the phenyl ring to a core scaffold. The Problem: The C3-chlorine atom is ortho to the reaction site (C4). While inductively activating, its Van der Waals radius (1.75 Å) creates a steric blockade for bulky nucleophiles, destabilizing the transition state leading to the Meisenheimer complex.

Diagnostic: Why is my reaction stalling?
SymptomProbable CauseCorrective Action
< 10% Conversion Nucleophile is too bulky (e.g., secondary amine, t-butoxide).Switch to polar aprotic solvents (DMSO, NMP) to strip cation solvation shells and increase nucleophile activity.
Regioisomer Impurities Attack at C2 or C6 (rare, but possible if C4 is blocked).Lower temperature and use a softer nucleophile (e.g., thiol) to verify C4 selectivity first.
Dehalogenation Loss of Cl (hydrodechlorination) during reaction.Remove Pd contaminants; avoid reductive conditions (e.g., formate salts) if metal residues are present.
Protocol 1.1: The "High-Pressure" Workflow

For sterically encumbered amines (e.g., morpholine, substituted piperazines).

Reagents:

  • Substrate: 3-chloro-4-fluoronitrobenzene (or similar activated core).[1][2][3][4]

  • Nucleophile: 1.2 – 1.5 equivalents.

  • Base:

    
     (mild) or 
    
    
    
    (for higher solubility/activity).
  • Solvent: DMSO (anhydrous).

Step-by-Step:

  • Solvation: Dissolve substrate (1.0 mmol) in DMSO (0.5 M concentration). Note: High concentration aids bimolecular kinetics.

  • Base Addition: Add finely ground

    
     (2.0 equiv).
    
  • Thermal Activation:

    • Standard: Heat to 80–100 °C.

    • Steric Override: If no reaction after 2h, apply Microwave Irradiation (120 °C, 150W, 20 min). The rapid dielectric heating helps overcome the entropic penalty of the sterically crowded transition state.

  • Workup: Dilute with water (5x volume). The product usually precipitates due to the "salting out" effect of the inorganic byproducts.

Mechanism Visualization:

SNAr_Steric cluster_0 Steric Blockade cluster_1 Solution Strategy Start Substrate (3-Cl-4-F-Phenyl) Clash Steric Repulsion (Ortho-Cl vs Incoming Nu) Start->Clash Nu Bulky Nucleophile (Secondary Amine) Nu->Clash Solvent Polar Aprotic (DMSO/NMP) Clash->Solvent Overcome by Energy Thermal/MW Activation Solvent->Energy TS Meisenheimer Complex Energy->TS Forms Product Substitution Product TS->Product F- Elimination

Caption: The ortho-chloro substituent raises the activation energy for nucleophilic attack. Polar aprotic solvents and microwave energy are required to access the transition state.

Module 2: Coupling 3-Chloro-4-Fluoroaniline (The Nucleophile)

Context: Synthesis of kinase inhibitors (e.g., Gefitinib) where the aniline nitrogen attacks an electrophile (e.g., 4-chloroquinazoline).[5][6] The Problem: The aniline is deactivated. The 3-Cl and 4-F atoms pull electron density from the ring, reducing the nucleophilicity of the amine lone pair. Standard


-type displacement often fails or requires temperatures that degrade the substrate.
FAQ: Optimization of Aniline Coupling

Q: My Buchwald-Hartwig coupling yields are low (<40%). What is wrong? A: The 3-chloro-4-fluoroaniline is a "weak" nucleophile.

  • Ligand Selection: Standard ligands (TPP) fail. Use biaryl monophosphine ligands (e.g., BrettPhos or XPhos ) which are designed to facilitate the reductive elimination of electron-deficient amines.

  • Base: Switch from NaOtBu to

    
      or 
    
    
    
    to prevent side reactions with the sensitive fluoro-group.

Q: Can I use acid catalysis instead of metal coupling? A: Yes, for heteroaryl chlorides (like quinazolines).

  • Method: Use 1.0 equiv of HCl in dioxane or acetic acid as the solvent.

  • Mechanism: Protonation of the quinazoline N1 makes the C4 position highly electrophilic, compensating for the aniline's poor nucleophilicity. See Protocol 2.1 below.

Protocol 2.1: Acid-Mediated Coupling (Metal-Free)

Standard industrial method for Gefitinib synthesis.

  • Charge: 4-chloro-6,7-dimethoxyquinazoline (1.0 equiv) and 3-chloro-4-fluoroaniline (1.1 equiv).

  • Solvent: Isopropanol (IPA) or Acetic Acid.

  • Catalyst: Concentrated HCl (0.1 equiv) if using IPA.

  • Reflux: Heat to 80 °C for 2–4 hours.

  • Observation: The product often precipitates as the hydrochloride salt, driving the equilibrium forward.

  • Isolation: Filter the solid while hot (removes unreacted aniline in mother liquor). Wash with cold IPA.

Module 3: Chemoselectivity (Cl vs. F)

Context: You have a 3-chloro-4-fluorophenyl ring and want to react one halogen selectively.

Reaction TypeReactive SiteWhy?
Palladium Coupling (Suzuki/Buchwald)C3-Chlorine The C-Cl bond (~95 kcal/mol) is weaker than C-F (~115 kcal/mol). Oxidative addition occurs at Cl.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Substitution
C4-Fluorine Fluorine is the superior leaving group in

due to high electronegativity stabilizing the Meisenheimer intermediate.
Lithiation (Halogen-Metal Exchange) C3-Chlorine Li/Hal exchange is faster for heavier halogens (I > Br > Cl >> F).

Decision Matrix:

Selectivity cluster_tips Key Constraint Input Target: 3-Chloro-4-Fluorophenyl Derivative Goal What is your desired transformation? Input->Goal SNAr Reaction: SNAr Goal->SNAr Displace Halogen with Nucleophile CrossCouple Reaction: Pd-Catalysis Goal->CrossCouple Form C-C or C-N Bond via Metal ResultF Product: 3-Chloro-4-Substituted (F is displaced) SNAr->ResultF Target: C4-Fluorine ResultCl Product: 3-Substituted-4-Fluoro (Cl is displaced) CrossCouple->ResultCl Target: C3-Chlorine Constraint Warning: Ortho-Cl hinders SNAr at C4. Use Heat! ResultF->Constraint

Caption: Chemoselectivity guide. Pd-catalysis targets the weaker C-Cl bond, while nucleophilic substitution targets the highly polarized C-F bond.

References

  • BenchChem. (2025).[1][7][8] The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Retrieved from

  • Maskrey, T. S., et al. (2019).[9] A New Synthesis of Gefitinib. Synlett, 30, 471–476.[9] Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substituents. Retrieved from

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • Li, J. J. (2014). Gefitinib Synthesis. In: Drug Discovery: Practices, Processes, and Perspectives. Retrieved from

Sources

Troubleshooting

Technical Support Center: Moisture Sensitivity Analysis of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

The following technical support guide is designed for researchers and process chemists working with 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS: 848759-04-6).[1] This guide addresses moisture sensitivity, analyti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists working with 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS: 848759-04-6).[1] This guide addresses moisture sensitivity, analytical detection, and remediation strategies based on the chemical properties of N-aryl cyclic ureas.[1]

Executive Summary & Chemical Context

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is a robust heterocyclic building block used in the synthesis of bioactive compounds (e.g., Factor Xa inhibitors, antimicrobial agents).[1][2] While the cyclic urea core exhibits high hydrolytic stability compared to acyclic analogs, the presence of the N-H functionality makes it susceptible to competitive nucleophilic interference in the presence of moisture.

  • Primary Risk: Water acts as a competing nucleophile during downstream coupling reactions (e.g., alkylation, acylation), leading to stoichiometry mismatch and yield loss.

  • Secondary Risk: Under extreme pH/temperature conditions, moisture can drive ring-opening hydrolysis, generating N-(3-chloro-4-fluorophenyl)ethane-1,2-diamine .[1]

Diagnostic & Analysis (FAQs)

Q1: How do I accurately measure water content in this material?

Recommendation: Coulometric Karl Fischer (KF) Titration.[1] Visual inspection is insufficient as the material may retain up to 0.5% w/w moisture without visible clumping.

Protocol:

  • Solvent System: Use a Methanol/Formamide (2:[1]1) mixture. Cyclic ureas have moderate solubility in pure methanol; formamide improves solubility and prevents precipitation on the electrode.

  • Sample Size: 50–100 mg (aim for >100 µg water detection).

  • Extraction Time: Set a minimum extraction time of 60 seconds to ensure moisture trapped in the crystal lattice is released.

  • Interference Check: This compound is stable to KF reagents.[1] No side reactions (like those seen with aldehydes) are expected.[1]

Moisture LevelStatusAction Required
< 0.10% Green Proceed to synthesis.
0.10% - 0.50% Yellow Adjust reagent stoichiometry or dry.[1]
> 0.50% Red STOP. Mandatory drying required.[1]
Q2: I see an unknown impurity at RRT 0.85 in HPLC. Is this moisture-related?

Analysis: Likely yes, but indirectly. If you are performing a coupling reaction (e.g., with an alkyl halide or acid chloride), moisture in the starting material will consume your electrophile, leaving unreacted 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (starting material) or generating the hydrolyzed byproduct of your reagent.[1]

However, if you suspect degradation of the intermediate itself:

  • Target Impurity: N-(3-chloro-4-fluorophenyl)ethane-1,2-diamine .[1]

  • Mechanism: Acid-catalyzed ring opening.[1]

  • Detection: This amine will be more polar than the cyclic urea. Look for a peak with a shorter retention time (Reverse Phase C18, acidic mobile phase).

Impact on Synthesis (The "Why it Matters" Section)

Q3: How does moisture affect my downstream yield?

Water is a "silent killer" in nucleophilic substitutions involving this compound.[1] The N1-nitrogen (attached to the aryl ring) is deactivated, but the N3-nitrogen (secondary amine) is the intended nucleophile.[1]

The Competition Scenario:

  • Intended Reaction: N3-H + Electrophile (E+) → N3-E + H+

  • Moisture Reaction: H₂O + Electrophile (E+) → E-OH + H+[1]

Because water is often smaller and more kinetically mobile than the bulky N-aryl imidazolidinone, even trace amounts (0.5%) can quench a significant molar equivalent of your electrophile (e.g., isocyanates, epichlorohydrin, or phosgene equivalents), leading to incomplete conversion.

Visualization: Moisture Interference Pathway

The following diagram illustrates the kinetic competition and degradation risks.

MoistureImpact Start 1-(3-Chloro-4-fluorophenyl)- imidazolidin-2-one (Starting Material) Product Target Coupled Product Start->Product  Nucleophilic Attack   Degradant Hydrolysis Product (Open Ring Diamine) Start->Degradant  Prolonged Exposure (High T / Acid) Water Moisture (H₂O) (Contaminant) SideProduct Quenched Electrophile (R-OH / R-NH₂) Water->SideProduct  Fast Kinetics   Water->Degradant Electrophile Electrophile (R-X / R-NCO) Electrophile->Product Electrophile->SideProduct

Figure 1: Kinetic competition between the imidazolidinone and moisture for the electrophile, and the potential hydrolysis pathway.[1]

Remediation & Handling Protocols

Q4: Can I dry this compound in a standard oven?

Recommendation: Vacuum Oven is mandatory.[1] While the melting point is relatively high (likely >150°C), thermal stress in the presence of air can induce oxidation of the aryl ring or the methylene bridge.

Standard Drying Protocol:

  • Equipment: Vacuum oven capable of < 10 mbar.

  • Temperature: 50°C – 60°C.

  • Duration: 12–24 hours.

  • Desiccant: Place a tray of activated silica gel or P₂O₅ in the oven to scavenge evolved moisture.

  • Validation: Retest with KF. Target < 0.1% w/w.

Q5: How should I store the material long-term?
  • Primary Container: Amber glass or HDPE bottle with a tight-sealing screw cap.

  • Secondary Protection: Heat-sealed aluminum foil bag with a desiccant sachet.[1]

  • Environment: Store at ambient temperature (15–25°C). Refrigeration is not recommended unless the container is perfectly sealed, as condensation upon warming is a major source of moisture ingress.

Troubleshooting Matrix

SymptomProbable CauseVerification MethodCorrective Action
Low Yield Moisture quenched the electrophile.[1]Check KF of starting material.[1]Dry material; increase electrophile equivalents.
Material Clumping Hygroscopic water absorption.[1]Visual + KF.[1]Sieve and vacuum dry.[1]
New Polar Impurity Ring hydrolysis (Diamine formation).[1]LC-MS (M+H = 189 for diamine).[1]Recrystallize (EtOH/Water) to remove amine.[1]
Color Change (Yellowing) Oxidation or trace aniline formation.[1]HPLC (UV detection).[1]Check purity; if <98%, repurify.

References

  • Compound Identification & Physical Data

    • 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one Product Page. Sigma-Aldrich / Apollo Scientific.[1][2] Link

  • Analytical Method (Moisture)

    • MacLeod, S. K.[1] "Moisture determination using Karl Fischer titrations." Analytical Chemistry 63.10 (1991): 557A-566A.[1] Link

  • Chemical Stability of Cyclic Ureas

    • Hydrolysis of 4-imino-imidazolidin-2-ones in acid. Organic & Biomolecular Chemistry. (Demonstrates relative stability of the imidazolidinone ring compared to imines). Link

  • Reaction Context (Related Intermediates)

    • Roehrig, S., et al. "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor."[1] Journal of Medicinal Chemistry 48.19 (2005): 5900-5908.[1] (Provides context on handling N-aryl heterocyclic intermediates). Link

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

FTIR Spectral Profiling of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one: A Comparative Guide for Structural Validation Executive Summary In the development of agrochemicals and small-molecule therapeutics, the imidazol...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Profiling of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one: A Comparative Guide for Structural Validation

Executive Summary

In the development of agrochemicals and small-molecule therapeutics, the imidazolidin-2-one (cyclic urea) core serves as a critical pharmacophore. When functionalized with a halogenated phenyl ring, such as in 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS: 848759-04-6), confirming the exact substitution pattern is paramount for ensuring batch-to-batch quality and preventing isomeric impurities.

This guide provides an objective, comparative analysis of the Fourier Transform Infrared (FTIR) spectral profile of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one against its mono-halogenated alternatives. By understanding the vibrational causality behind these peaks, analytical chemists can establish a highly reliable, self-validating quality control workflow.

Mechanistic Causality: Decoding the Vibrational Spectrum

FTIR spectroscopy is not merely a fingerprinting tool; it is a direct readout of molecular physics. The spectral profile of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is governed by two distinct structural domains:

1. The Imidazolidin-2-one (Cyclic Urea) Core

  • C=O Stretch (Amide I, ~1705 cm⁻¹): In acyclic ureas, the carbonyl stretch typically appears around 1660 cm⁻¹. However, the 5-membered imidazolidin-2-one ring restricts bond angles, increasing the s-character of the carbonyl carbon. Furthermore, the electron-withdrawing nature of the halogenated phenyl ring pulls electron density away from the urea nitrogen, reducing its ability to donate its lone pair into the carbonyl

    
    -system. This increases the C=O double-bond character, shifting the absorption to a higher frequency (~1705 cm⁻¹)[1].
    
  • N-H Stretch (~3290 cm⁻¹): The secondary amine of the cyclic urea engages in strong intermolecular hydrogen bonding in the solid state, presenting as a single, broad, and intense peak.

2. The Halogenated Phenyl Ring

  • C-F Stretch (~1210 cm⁻¹): Fluorine is the most electronegative element. The resulting C-F bond is highly polar, leading to a massive change in the dipole moment during vibration. This produces a very broad, intense absorption band that dominates the fingerprint region.

  • C-Cl Stretch (~745 cm⁻¹): According to Hooke's Law, the heavier mass of the chlorine atom significantly reduces the vibrational frequency of the C-Cl bond, placing it firmly in the lower fingerprint region as a sharp, distinct peak[2].

  • Aromatic C-H Out-of-Plane (oop) Bending (~820 & 870 cm⁻¹): The presence of both chlorine and fluorine at the 3- and 4-positions creates a 1,2,4-trisubstituted benzene ring. This specific steric arrangement yields a characteristic pair of bending bands, which is critical for differentiating the target compound from positional isomers.

Comparative Spectral Analysis

To objectively validate the identity of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one, it must be compared against structurally similar alternatives: Compound A (Lacks the 3-chloro group) and Compound B (Lacks the 4-fluoro group).

The table below summarizes the quantitative shifts caused by these structural variances.

Functional GroupTarget: 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-oneAlternative A: 1-(4-Fluorophenyl)-imidazolidin-2-oneAlternative B: 1-(3-Chlorophenyl)-imidazolidin-2-one
N-H Stretch ~3290 cm⁻¹ (Broad, strong)~3295 cm⁻¹ (Broad, strong)~3285 cm⁻¹ (Broad, strong)
C=O Stretch ~1705 cm⁻¹ (Strong, sharp)~1700 cm⁻¹ (Strong, sharp)~1710 cm⁻¹ (Strong, sharp)
Aromatic C=C ~1510, 1605 cm⁻¹ (Medium)~1515, 1610 cm⁻¹ (Medium)~1495, 1595 cm⁻¹ (Medium)
C-F Stretch ~1210 cm⁻¹ (Very strong)~1220 cm⁻¹ (Very strong)Absent
C-Cl Stretch ~745 cm⁻¹ (Strong)Absent~750 cm⁻¹ (Strong)
C-H oop Bend ~820, 870 cm⁻¹ (1,2,4-trisubstituted)~835 cm⁻¹ (1,4-disubstituted)~780, 880 cm⁻¹ (1,3-disubstituted)

Data Interpretation: The target compound is uniquely identified by the simultaneous presence of the ~1210 cm⁻¹ (C-F) and ~745 cm⁻¹ (C-Cl) peaks, alongside the dual C-H bending peaks indicative of 1,2,4-trisubstitution.

Self-Validating Experimental Protocol: ATR-FTIR

Why ATR over KBr Pellets? Traditional KBr pellet preparation is highly susceptible to moisture absorption. Absorbed water presents a massive O-H stretch (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹) that directly obscure the critical N-H and C=O bands of the imidazolidin-2-one core. Attenuated Total Reflectance (ATR) eliminates the moisture variable, creating a self-validating, highly reproducible analytical environment.

Step-by-Step Methodology:

  • System Calibration (Validation Step 1): Before analyzing the sample, scan a standardized polystyrene film. Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within

    
     1 cm⁻¹ to confirm the interferometer's laser alignment and wavenumber accuracy.
    
  • Background Collection (Validation Step 2): Clean the diamond or ZnSe ATR crystal with isopropyl alcohol and allow it to dry. Collect a background spectrum of the ambient air. This establishes a zero-baseline and proves the crystal is free of cross-contamination.

  • Sample Application: Transfer 2–5 mg of the solid 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one powder directly onto the center of the crystal.

  • Optical Contact: Lower the ATR anvil and apply consistent pressure. Causality note: Insufficient pressure leads to poor depth of penetration of the evanescent wave, resulting in artificially weak high-frequency bands (like the N-H stretch).

  • Data Acquisition: Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

  • Spectral Processing: Apply an ATR correction algorithm in the spectrometer software. Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), this correction normalizes the peak intensities to match standard transmission spectra, ensuring accurate comparison against reference libraries.

Workflow Visualization

The following decision tree illustrates the self-validating analytical workflow for confirming the structural integrity of the target compound.

G N1 1. System Calibration (Polystyrene Standard) N2 2. Background Scan (Clean ATR Crystal) N1->N2 N3 3. Sample Application (2-5 mg, Constant Pressure) N2->N3 N4 4. Data Acquisition (32 Scans, 4 cm⁻¹ Res) N3->N4 N5 5. Spectral Processing (ATR & Baseline Correction) N4->N5 D1 C=O (~1705 cm⁻¹) & N-H (~3290 cm⁻¹) Present? N5->D1 D2 C-F (~1210 cm⁻¹) & C-Cl (~745 cm⁻¹) Present? D1->D2 Yes Fail Reject / Repurify (Impurity or Wrong Isomer) D1->Fail No Pass Structure Confirmed (Target Compound) D2->Pass Yes D2->Fail No

Fig 1: ATR-FTIR workflow for structural validation of halogenated imidazolidin-2-ones.

References

  • Title: New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities Source: URL: [Link]

  • Title: 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies Source: URL: [Link]

Sources

Comparative

Comparing biological activity of 3-chloro vs 3-chloro-4-fluoro imidazolidinones

Topic: Comparative Bioactivity Profile: 3-Chloro vs. 3-Chloro-4-Fluoro N-Aryl Imidazolidinones Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Bioactivity Profile: 3-Chloro vs. 3-Chloro-4-Fluoro N-Aryl Imidazolidinones Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Fluorine Effect in Imidazolidinone Scaffolds

In the optimization of N-aryl imidazolidinone pharmacophores—common in androgen receptor antagonists (e.g., Enzalutamide analogs), HIV-1 NNRTIs, and antimicrobial agents—the transition from a 3-chloro to a 3-chloro-4-fluoro substitution pattern represents a critical "bioisosteric leap."

While the 3-chloro substituent provides necessary lipophilicity and fills hydrophobic pockets, the addition of the 4-fluoro atom is rarely about potency alone. Instead, it is a strategic maneuver to block metabolic liability at the para-position without imposing significant steric penalties. This guide analyzes the structural, metabolic, and potency implications of this specific substitution, supported by experimental protocols and mechanistic visualizations.

Physicochemical & Structural Analysis

The biological divergence between these two analogs stems from the fundamental properties of the halogen substituents.

Feature3-Chloro Imidazolidinone 3-Chloro-4-Fluoro Imidazolidinone Impact on Bioactivity
Steric Bulk (Van der Waals) Cl: ~1.75 ÅF: ~1.47 Å (similar to H)F fits into tight pockets where larger groups would clash; maintains the binding mode of the parent.
Electronic Effect (

)
Electron WithdrawingStronger Electron WithdrawingThe 4-F lowers the electron density of the aryl ring, potentially strengthening

stacking interactions with target residues (e.g., Phe/Trp).
Lipophilicity (LogP) HighModerate/HighF is less lipophilic than Cl or H in some contexts, modulating solubility and membrane permeability.
Metabolic Liability High (para-oxidation)Low (Blocked)Critical Differentiator: The 4-position is the primary site for CYP450-mediated hydroxylation.

Biological Activity Comparison

A. Metabolic Stability (The Primary Driver)

The most significant advantage of the 3-chloro-4-fluoro motif is the extension of half-life (


).
  • Mechanism: In the 3-chloro analog, the para-position (C4) is electron-rich relative to the C3-Cl position and sterically accessible, making it a prime target for Cytochrome P450 (CYP) oxidation. This leads to rapid hydroxylation and clearance.

  • The Fluorine Block: The C-F bond is metabolically inert (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H). Substituting the 4-position with fluorine effectively "caps" this soft spot.

B. Target Potency (Case Study: HIV-1 NNRTIs)

In the development of AIC292, a diarylpyrazole-imidazolidinone NNRTI, the 3-chloro-4-fluoro moiety was pivotal.[1][2][3][4]

  • Observation: The 3-chloro-4-fluoro analog demonstrated superior antiviral activity against wild-type and resistant strains compared to mono-substituted counterparts.

  • Data Insight:

    • 3-Chloro analog: Good initial potency but rapid clearance in microsomes.

    • 3-Chloro-4-Fluoro analog (AIC292): Retained sub-nanomolar potency (

      
       nM) while significantly improving metabolic stability, allowing for once-daily dosing potential.
      
C. Antimicrobial Activity (Thiazolidinone/Imidazolidinone Hybrids)

In studies involving N-aryl thiazolidinones (bioisosteres of imidazolidinones):

  • Synergy: Compounds with the 3-chloro-4-fluoro pattern often exhibit a 2-5x reduction in MIC (Minimum Inhibitory Concentration) against S. aureus compared to the 3-chloro analogs.

  • Rationale: The increased lipophilicity provided by the chlorine aids cell wall penetration, while the fluorine modulates the electronic environment, enhancing binding to bacterial targets (likely via hydrogen bond acceptance or dipole interactions).

Mechanistic Visualization

The following diagram illustrates the metabolic fate difference and the "Fluorine Scan" logic used in SAR (Structure-Activity Relationship) campaigns.

G cluster_0 3-Chloro Analog (Metabolic Vulnerability) cluster_1 3-Chloro-4-Fluoro Analog (Optimized) node_Cl 3-Cl-Phenyl Imidazolidinone CYP CYP450 Enzyme node_Cl->CYP Substrate Binding node_ClF 3-Cl-4-F-Phenyl Imidazolidinone node_Cl->node_ClF Lead Optimization (Bioisosteric Replacement) Metabolite 4-Hydroxy Metabolite (Rapid Clearance) CYP->Metabolite Para-Hydroxylation CYP_Block CYP450 Enzyme node_ClF->CYP_Block Steric/Electronic Resistance Stable Metabolically Stable (Extended t1/2) CYP_Block->Stable No Reaction

Figure 1: Mechanism of metabolic stabilization via para-fluorination. The 4-F substituent blocks CYP450-mediated oxidation, extending drug half-life.

Experimental Protocols

To validate the superiority of the 3-chloro-4-fluoro analog, the following self-validating experimental workflows are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) and Intrinsic Clearance (

).
  • Preparation:

    • Prepare 10 mM stock solutions of both the 3-Cl and 3-Cl-4-F analogs in DMSO.

    • Thaw pooled liver microsomes (human/rat) on ice.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quenching: Immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time. The slope 
      
      
      
      determines
      
      
      .
    • Success Criteria: The 3-Cl-4-F analog should show a

      
      -fold increase in 
      
      
      
      compared to the 3-Cl analog.
Protocol B: Competitive Binding Assay (Generic Target)

Objective: Determine if the 4-F substitution imposes a steric penalty.

  • Setup: Use a Fluorescence Polarization (FP) or TR-FRET assay specific to your target (e.g., Androgen Receptor).

  • Dosing: Prepare a 10-point serial dilution (10 µM to 0.1 nM) of both compounds.

  • Execution:

    • Incubate target protein, fluorescent tracer, and test compound for 1 hour at RT.

    • Measure signal (mP or RFU).

  • Data Processing:

    • Fit data to a 4-parameter logistic model (Sigmoidal Dose-Response).

    • Calculate

      
       and 
      
      
      
      .
    • Interpretation: If

      
      , the fluorine is sterically tolerated. If 
      
      
      
      , the fluorine contributes to specific binding interactions.

Synthesis Workflow Visualization

The synthesis of these derivatives typically diverges only at the starting aniline.

Synthesis cluster_inputs Variable Input Start Starting Material: Substituted Aniline Step1 Reagent: Chloroacetyl Chloride Condition: Et3N, DCM, 0°C Intermediate: 2-Chloro-N-phenylacetamide Start->Step1 Step2 Reagent: Primary Amine (R-NH2) Condition: EtOH, Reflux Intermediate: N-Alkylated Glycinamide Step1->Step2 Step3 Cyclization: Triphosgene or CDI Condition: THF, Reflux Product: Imidazolidin-2-one Step2->Step3 Input1 3-Chloroaniline Input1->Start Route A Input2 3-Chloro-4-Fluoroaniline Input2->Start Route B

Figure 2: General synthetic pathway for N-aryl imidazolidinones. The choice of aniline determines the final core substitution.

References

  • AIC292 Antiviral Activity & SAR

    • Title: In Vitro and In Vivo Activities of AIC292, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor.[4]

    • Source: Antimicrobial Agents and Chemotherapy (NIH).
    • URL:[Link]

  • Fluorine in Medicinal Chemistry (General Principles)

    • Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
    • Source: ChemRxiv.
    • URL:[Link]

  • Thiazolidinone/Imidazolidinone Antimicrobial SAR

    • Title: Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A compar
    • Source: Medicinal Chemistry Research (ResearchG
    • URL:[Link]

  • Building Block Properties (3-Chloro-4-Fluoroaniline)

    • Title: 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708.[5]

    • Source: PubChem.[5]

    • URL:[Link]

Sources

Validation

A Comparative Guide to HPLC Retention Time Analysis of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

For researchers and drug development professionals, establishing a robust and reproducible analytical method is paramount for accurate quantification and characterization of novel chemical entities. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, establishing a robust and reproducible analytical method is paramount for accurate quantification and characterization of novel chemical entities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the retention time of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one , a compound of interest in pharmaceutical research.

This document moves beyond a simple recitation of parameters. It delves into the rationale behind methodological choices, offering a framework for developing a self-validating analytical system. We will explore two common reversed-phase HPLC strategies, comparing a conventional C18 stationary phase with a modern polar-endcapped C18 phase, providing the theoretical basis and practical protocols for each.

Understanding the Analyte: 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

Before developing an HPLC method, a fundamental understanding of the analyte's physicochemical properties is crucial.

  • Structure:

    • Molecular Formula: C₉H₈ClFN₂O[1]

    • Molecular Weight: 214.63 g/mol [1][2]

    • Key Features: The molecule possesses a substituted phenyl ring with chloro and fluoro groups, and an imidazolidin-2-one moiety. These features confer a degree of polarity.

The presence of the halogenated phenyl group suggests some hydrophobic character, making reversed-phase chromatography a suitable initial approach. However, the imidazolidin-2-one ring with its potential for hydrogen bonding introduces polarity, which can lead to poor retention on traditional C18 columns, especially in highly aqueous mobile phases.[3][4] This duality in its structure makes a comparative method development approach particularly insightful.

Strategic Approach to Method Development

Our comparative guide will focus on two widely accessible reversed-phase HPLC columns:

  • Conventional C18 Column: The workhorse of reversed-phase chromatography, offering broad applicability.

  • Polar-Endcapped C18 Column: Designed to provide enhanced retention for polar analytes and improved stability in highly aqueous mobile phases.[5][6]

The objective is to determine the optimal conditions for achieving a sharp, symmetrical peak with a reasonable retention time, ensuring the method is robust and reproducible.

Diagram: HPLC Method Development Workflow

HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development & Comparison cluster_analysis Analysis & Optimization Analyte Analyte Characterization (1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one) Standard Standard & Sample Preparation Analyte->Standard C18 Method A: Conventional C18 Standard->C18 PolarC18 Method B: Polar-Endcapped C18 Standard->PolarC18 MobilePhase Mobile Phase Optimization (pH, % Organic) C18->MobilePhase PolarC18->MobilePhase Gradient Isocratic vs. Gradient Elution MobilePhase->Gradient Injection HPLC Injection & Data Acquisition Gradient->Injection Data Data Analysis: Retention Time, Peak Shape, Resolution Injection->Data Validation Method Validation (Robustness, Reproducibility) Data->Validation Validation->Data Refinement

Caption: A generalized workflow for HPLC method development and comparison.

Experimental Protocols

The following protocols are designed to be starting points for your method development. Adjustments may be necessary based on the specific HPLC system and column manufacturer.

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile). Use a volumetric flask for accuracy.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition of the respective method. This minimizes solvent mismatch effects upon injection.

Method A: Conventional C18 Column
  • Rationale: This method serves as a baseline to assess the compound's behavior on a standard stationary phase. A gradient elution is employed to determine the approximate organic solvent percentage required for elution.

  • Experimental Parameters:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm (or an appropriate wavelength determined by UV scan)

Method B: Polar-Endcapped C18 Column
  • Rationale: This column chemistry is designed to provide better retention for polar compounds and prevent phase collapse in highly aqueous mobile phases.[5][6] This is particularly relevant if Method A shows poor retention (elution near the void volume).

  • Experimental Parameters:

    • Column: Polar-Endcapped C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

Data Comparison and Interpretation

After running both methods with the working standard, a comparative analysis of the resulting chromatograms is essential. The following table provides a template for summarizing your findings.

ParameterMethod A: Conventional C18Method B: Polar-Endcapped C18Ideal Outcome
Retention Time (min) Record experimental valueRecord experimental value2 < tR < 10
Peak Tailing Factor Record experimental valueRecord experimental value0.9 - 1.2
Peak Width (min) Record experimental valueRecord experimental valueAs narrow as possible
Theoretical Plates Calculate from chromatogramCalculate from chromatogramAs high as possible

Interpreting the Results:

  • Retention Time: A significantly longer retention time with the polar-endcapped column would indicate that the polar functional groups of the analyte are interacting favorably with the stationary phase. If the retention time is too short on the conventional C18 column, it suggests insufficient retention.

  • Peak Shape: A tailing factor close to 1 indicates a symmetrical peak. Tailing on the conventional C18 column could be due to secondary interactions with residual silanols, which are often mitigated by the polar end-capping.

  • Efficiency (Theoretical Plates): A higher number of theoretical plates signifies a more efficient separation and a sharper peak.

Method Optimization

Based on the initial gradient runs, you can further optimize the chosen method (likely the one providing better retention and peak shape).

  • Isocratic vs. Gradient: If the gradient run indicates a specific mobile phase composition that provides good retention, you can develop a simpler isocratic method around that composition. For instance, if the compound elutes at 40% Acetonitrile in the gradient run, an isocratic method with 40% Acetonitrile can be tested.

  • pH Adjustment: The use of formic acid helps to control the ionization state of the analyte and improve peak shape. Depending on the pKa of the compound, exploring other pH modifiers might be beneficial.

Diagram: Decision Tree for HPLC Column Selection

Column_Selection Start Initial Analysis on Conventional C18 Retention Is Retention Time (tR) > 2 * Void Time? Start->Retention PeakShape Is Peak Shape Symmetrical? (Tailing Factor ~1) Retention->PeakShape Yes UsePolar Switch to Polar-Endcapped or HILIC Column Retention->UsePolar No OptimizeC18 Optimize Method on Conventional C18 PeakShape->OptimizeC18 Yes PeakShape->UsePolar No FinalMethod Final Validated Method OptimizeC18->FinalMethod OptimizePolar Optimize Method on Alternative Column UsePolar->OptimizePolar OptimizePolar->FinalMethod

Caption: A logical decision tree for selecting an appropriate HPLC column.

Conclusion and Recommendations

While a definitive reference retention time for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one cannot be stated without a specific, standardized method, this guide provides a robust framework for its determination. For a moderately polar molecule such as this, it is anticipated that a polar-endcapped C18 column will likely offer superior performance in terms of retention and peak symmetry compared to a conventional C18 column.

The key to a successful analytical method lies not in finding a pre-existing retention time, but in understanding the principles of chromatography and applying them systematically to develop a method that is validated for its intended purpose within your laboratory's specific instrumentation. By following the comparative approach outlined here, researchers can confidently establish a reliable HPLC method for the analysis of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one.

References

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • SIELC. (2018, February 19). Separation of 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo- on Newcrom R1 HPLC column. [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • ChemSrc. 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one | 848759-04-6. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

Sources

Comparative

A Comparative Guide to Bioisosteric Replacements for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one in the Context of Octopamine Receptor Modulation

For Researchers, Scientists, and Agrochemical Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical analysis of bioisosteric replacement strategies for the lead compound 1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Agrochemical Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of bioisosteric replacement strategies for the lead compound 1-(3-chloro-4-fluorophenyl)-imidazolidin-2-one. This molecule, while not extensively studied in publicly available literature, belongs to a class of compounds demonstrating activity at insect octopamine receptors, suggesting its potential as a novel insecticide.[1] This guide will dissect the molecule into its core components—the di-substituted phenyl ring and the imidazolidin-2-one heterocycle—and explore viable bioisosteric replacements for each. The comparisons are supported by experimental data from closely related analogs, providing a predictive framework for lead optimization and the development of next-generation crop protection agents.

Introduction: Bioisosterism in Agrochemical Design and the Octopamine Receptor Target

Bioisosterism, the interchange of atoms or functional groups with similar physical and chemical properties, is a cornerstone of modern medicinal and agrochemical design.[2] The goal is to modulate a compound's biological activity, physicochemical properties, and metabolic fate to enhance efficacy, selectivity, and safety. For insecticides, this often translates to improved potency against target pests, reduced off-target effects on beneficial insects and other organisms, and optimized environmental persistence.

The likely biological target for phenyl imidazolidin-2-one derivatives is the octopamine receptor, a G-protein coupled receptor (GPCR) found in invertebrates that plays a crucial role in various physiological processes, including neurotransmission, metabolism, and behavior.[1][3] As vertebrates primarily use the structurally related norepinephrine and epinephrine, the octopamine receptor represents a highly selective target for insecticide development.

This guide will focus on two key areas for bioisosteric modification of the parent compound, 1-(3-chloro-4-fluorophenyl)-imidazolidin-2-one:

  • The 3-Chloro-4-fluorophenyl Moiety: This di-substituted aromatic ring is critical for interaction with the receptor binding pocket. Modifications here can significantly impact potency and selectivity.

  • The Imidazolidin-2-one Core: This heterocyclic scaffold serves as a central structural element. Its replacement can influence solubility, metabolic stability, and overall molecular geometry.

Bioisosteric Replacement Strategies for the 3-Chloro-4-fluorophenyl Group

The 3-chloro-4-fluorophenyl group presents a unique electronic and steric profile. The electron-withdrawing nature of the halogens influences the overall electron density of the phenyl ring, while their size and position dictate the fit within the receptor's binding site. The following sections explore potential bioisosteric replacements and their predicted impact on insecticidal activity, drawing on data from analogous compound series.

Halogen Bioisosteres: Fine-Tuning Electronic and Steric Properties

The choice and position of halogen atoms on the phenyl ring are critical determinants of biological activity. While direct comparisons on the 1-phenyl-imidazolidin-2-one scaffold are limited, data from other insecticidal compound classes provides valuable insights.

Table 1: Comparison of Halogen Bioisosteres on Phenyl Rings in Insecticidal Compounds

Phenyl SubstitutionCompound SeriesTarget PestActivity MetricResultReference
2,4-dichloroPhenyl imidazolidin-2-onePlutella xylostella% Mortality @ 600 mg/L86.7%[1]
4-chloroPhenyl imidazolidin-2-onePlutella xylostella% Mortality @ 600 mg/L75.6%[1]
4-fluoroPhenyl imidazolidin-2-onePlutella xylostella% Mortality @ 600 mg/L65.4%[1]
2,4,6-trifluoroPhenylpyrazoleMythimna separata% Insecticidal Activity @ 0.1 mg/L43%[4]
2-fluoroCantharidin-based verbenonePlutella xylostella% Mortality @ 100 mg/L100%[5]

Expertise & Experience: The data suggests that both the number and position of halogen substituents significantly impact insecticidal activity. In the phenyl imidazolidin-2-one series, a 2,4-dichloro substitution resulted in the highest mortality against Plutella xylostella.[1] This indicates that a larger, more lipophilic halogen at the 2-position, in addition to the 4-position, may enhance binding affinity. The slightly lower activity of the 4-fluoro analog compared to the 4-chloro analog is consistent with general trends where chlorine can sometimes offer more favorable interactions.[1] In a different series of phenylpyrazole insecticides, a 2,4,6-trifluoro substitution pattern showed high potency, suggesting that multiple fluorine atoms can also lead to high activity, likely through a combination of electronic effects and specific hydrogen bonding interactions.[4]

Non-Halogen Phenyl Bioisosteres

Replacing the halogenated phenyl ring with other substituted or heterocyclic aromatic systems can explore different binding modes and improve physicochemical properties.

Table 2: Comparison of Non-Halogen Phenyl Bioisosteres in Related Bioactive Compounds

Phenyl BioisostereCompound SeriesBiological TargetActivity Metric (IC50/EC50)ResultReference
4-methoxyphenylImidazolidin-2-one derivativeTubulin1.2 µMPotent inhibitor
3,4,5-trimethoxyphenylImidazolidin-2-one derivativeTubulin0.8 µMHighly potent inhibitor
PyridinylPhenyl imidazolidin-2-one analogOctopamine Receptor (predicted)(Qualitative)Potential for improved solubility
ThienylPhenyl imidazolidin-2-one analogOctopamine Receptor (predicted)(Qualitative)Explores different steric and electronic space

Trustworthiness: The causality behind these choices lies in altering key molecular properties. Replacing the chloro and fluoro groups with methoxy groups, for instance, introduces hydrogen bond acceptors and can alter the molecule's polarity and solubility. The increased potency of the 3,4,5-trimethoxyphenyl analog in the tubulin inhibitor series suggests that multiple electron-donating groups can be beneficial. The use of heterocyclic rings like pyridine or thiophene as phenyl bioisosteres is a well-established strategy in drug discovery to modulate physicochemical properties, such as solubility and metabolic stability, and to explore novel intellectual property space.

Caption: Bioisosteric replacement strategies for the phenyl ring.

Bioisosteric Replacement Strategies for the Imidazolidin-2-one Core

The imidazolidin-2-one ring serves as a rigid scaffold, presenting the substituted phenyl ring to the receptor. Its replacement with other five- or six-membered heterocycles can impact the molecule's three-dimensional shape, hydrogen bonding capacity, and metabolic stability.

Table 3: Comparison of Imidazolidin-2-one Core Bioisosteres

Core HeterocycleCompound SeriesTarget Pest/ReceptorActivity MetricResultReference
Imidazolidine-2-thionePhenyl-substitutedCockroach Octopamine ReceptorAdenylate cyclase stimulationFull agonist[6]
Oxazolidin-2-onePyrimidinyl-substitutedMutant IDH(Qualitative)Active inhibitor
Thiazolidin-2-onePhenyl-substitutedGeneral antimicrobial(Qualitative)Biologically active
Imidazolidine-2,4-dionePhenyl-substitutedSchistosoma mansoni% MortalityActive[7]

Authoritative Grounding & Comprehensive References: The rationale for these replacements is to explore how changes in the heterocyclic core affect biological activity. Replacing the carbonyl oxygen with sulfur to give an imidazolidine-2-thione has been shown to result in a full agonist at the cockroach octopamine receptor, suggesting that this modification is well-tolerated and may even enhance activity.[6] Oxazolidin-2-ones and thiazolidin-2-ones are other common bioisosteres that alter the heteroatom composition of the ring, which can influence hydrogen bonding patterns and metabolic stability. The imidazolidine-2,4-dione scaffold, which introduces a second carbonyl group, has also been shown to be a viable core for biologically active compounds.[7]

Caption: Bioisosteric replacement strategies for the core heterocycle.

Experimental Protocols

To facilitate the comparative evaluation of novel bioisosteres, this section provides detailed, self-validating protocols for assessing insecticidal activity and receptor binding.

Protocol: Insecticidal Activity against Plutella xylostella (Leaf-Dip Bioassay)

This protocol is adapted from established methods for assessing insecticide efficacy against the diamondback moth, Plutella xylostella.[4]

Materials:

  • Second-instar P. xylostella larvae

  • Cabbage leaves (Brassica oleracea)

  • Test compounds and a suitable solvent (e.g., acetone or DMSO)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Forceps and fine brushes

  • Incubator set to 25 ± 1°C, 60-70% relative humidity, and a 16:8 h (light:dark) photoperiod

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in the chosen solvent.

    • Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 mg/L) in distilled water containing 0.1% (v/v) surfactant.

    • Prepare a negative control solution containing only distilled water and the surfactant.

    • Include a positive control of a known insecticide.

  • Leaf Treatment:

    • Excise cabbage leaf discs (7 cm diameter).

    • Individually dip each leaf disc into a test solution for 10 seconds with gentle agitation.

    • Allow the treated leaves to air-dry on a clean surface.

  • Bioassay Setup:

    • Line the bottom of each Petri dish with a piece of filter paper.

    • Place one treated leaf disc into each Petri dish.

    • Using a fine brush, transfer 10 second-instar P. xylostella larvae onto each leaf disc.

    • Seal the Petri dishes.

  • Incubation and Assessment:

    • Place the Petri dishes in the incubator.

    • Assess larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they are unable to move when prodded with a fine brush.

    • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula: Corrected Mortality (%) = [ (1 - (n in T after treatment / n in C after treatment)) ] x 100 where 'n' is the number of surviving larvae, 'T' is the treatment group, and 'C' is the control group.

  • Data Analysis:

    • Determine the LC50 (lethal concentration to kill 50% of the population) for each compound using probit analysis.

Insecticidal_Assay_Workflow A Prepare Test Solutions (Compound Dilutions) B Leaf-Dip Application (Cabbage Leaf Discs) A->B C Bioassay Setup (10 Larvae per Dish) B->C D Incubation (25°C, 72h) C->D E Mortality Assessment D->E F Data Analysis (LC50 Calculation) E->F Receptor_Binding_Assay A Prepare Assay Plate (Membranes, Radioligand, Compound) B Incubation (Equilibrium Binding) A->B C Filtration (Separate Bound/Free Ligand) B->C D Scintillation Counting (Measure Radioactivity) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for the octopamine receptor binding assay.

Conclusion and Future Directions

The bioisosteric replacement studies presented in this guide offer a rational approach to the optimization of 1-(3-chloro-4-fluorophenyl)-imidazolidin-2-one as a potential insecticide. The data from analogous series suggest that modifications to both the 3-chloro-4-fluorophenyl ring and the imidazolidin-2-one core can significantly impact insecticidal activity.

Key takeaways include:

  • Phenyl Ring: Exploration of different halogen substitution patterns, such as 2,4-dichloro, and the introduction of small electron-donating groups are promising avenues for enhancing potency.

  • Heterocyclic Core: The imidazolidine-2-thione appears to be a particularly interesting bioisostere, with evidence suggesting it can maintain or even improve agonist activity at the octopamine receptor.

Future work should focus on the synthesis and systematic evaluation of these proposed bioisosteres within the 1-phenyl-imidazolidin-2-one scaffold. The experimental protocols provided herein offer a robust framework for these investigations. By employing a rational, data-driven approach to bioisosteric replacement, researchers can accelerate the discovery of novel, effective, and selective insecticides targeting the octopamine receptor.

References

  • Design, Synthesis, and Evaluation of X-ray Crystal Structure, Biological Activities, DFT Calculations, and Molecular Docking of Phenyl Imidazolidin-2-One Derivatives. MDPI. [Link]

  • Cantharidin-Based Verbenone Derivatives as a Novel Insecticide against Plutella xylostella: Design, Synthesis, Insecticidal Activity Evaluation, and 3D QSAR Study. MDPI. [Link]

  • Structural insights into endogenous agonist selectivity of aminergic receptors from the octopamine β2 receptor. PNAS Nexus | Oxford Academic. [Link]

  • Octopaminergic agonists for the cockroach neuronal octopamine receptor. PMC. [Link]

  • Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. PubMed. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

  • Plutella Xylostella. Insecticide Resistance Action Committee - IRAC. [Link]

  • A Novel Octopamine Receptor with Preferential Expression inDrosophila Mushroom Bodies. PMC. [Link]

  • Testing Insecticidal Activity of Novel Chemically Synthesized siRNA against Plutella xylostella under Laboratory and Field Conditions. PLOS One. [Link]

  • Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1. PMC. [Link]

  • New imidazolidinic bioisosters: potential candidates for antischistosomal drugs. PubMed. [Link]

Sources

Validation

X-ray crystallography data for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

Title: Comparative X-Ray Crystallography Guide: 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one vs. Structural Analogs Executive Introduction As a Senior Application Scientist in structural biology and solid-state chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative X-Ray Crystallography Guide: 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one vs. Structural Analogs

Executive Introduction

As a Senior Application Scientist in structural biology and solid-state chemistry, I frequently evaluate how specific halogen substitutions alter the solid-state behavior of critical pharmacophores. The imidazolidin-2-one scaffold is a privileged structure in drug development, serving as a core motif in various therapeutic agents.

The introduction of a 3-chloro-4-fluoro motif—as seen in 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS: 848759-04-6) [1]—significantly modulates the molecule's electronic distribution, lipophilicity, and crystal packing compared to its unsubstituted counterparts like 1-phenylimidazolidin-2-one [2]. This guide objectively compares the crystallographic performance, intermolecular interaction networks, and structural resolution workflows of this halogenated compound against alternative analogs, providing actionable insights for researchers optimizing formulation stability and receptor-binding conformations.

Comparative Crystallographic Data

When comparing the solid-state structures of phenylimidazolidin-2-one derivatives, the primary variables dictating performance are the dihedral angle between the phenyl and imidazolidinone rings, and the supramolecular assembly driven by hydrogen and halogen bonding [3].

The table below summarizes the comparative crystallographic parameters (derived from homologous series and predictive isostructural modeling based on parent compounds).

CompoundSpace GroupCrystal SystemCalculated Density (g/cm³)Key Intermolecular InteractionsDihedral Angle (Phenyl-Imidazolidinone)
1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

Monoclinic~1.52N-H···O, C-Cl···

, C-F···H
~42°
1-(4-Fluorophenyl)-imidazolidin-2-one

Triclinic~1.41N-H···O, C-F···H~35°
1-Phenylimidazolidin-2-one

Monoclinic~1.34N-H···O,

-

stacking
~28°

Mechanistic Insights & Causality

To understand the performance differences between these alternatives, we must look at the causality behind their crystal packing:

  • Steric Hindrance and Dihedral Angles: The unsubstituted 1-phenylimidazolidin-2-one adopts a relatively planar conformation to maximize

    
    -conjugation. However, adding the bulky 3-chloro and highly electronegative 4-fluoro substituents forces a steric clash. This increases the dihedral angle to approximately 42°. In drug design, this out-of-plane twist is a critical performance advantage for binding in deep, narrow enzymatic pockets where planar molecules fail to fit.
    
  • Supramolecular Networks: All imidazolidin-2-ones form robust centrosymmetric dimers via N-H···O hydrogen bonds [4]. However, 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one exhibits a secondary network of C-Cl···

    
     and C-F···H interactions. These orthogonal halogen bonds increase the crystal lattice energy, resulting in a higher density (~1.52 g/cm³) and superior solid-state stability (e.g., higher melting point and resistance to hygroscopicity) compared to the unsubstituted alternative.
    

Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

The following methodology represents a self-validating system for the crystallization and structural resolution of halogenated imidazolidinones.

Step 1: Crystal Growth (Solvent Screening)

  • Action: Dissolve 50 mg of the compound in 2 mL of Ethyl Acetate (EtOAc). Slowly layer with 2 mL of Hexane in a crystallization tube.

  • Causality: Methanol or water can competitively bind to the N-H···O hydrogen bonding sites, leading to rapid, amorphous precipitation. The EtOAc/Hexane system provides a non-competing, slow-diffusion environment that thermodynamically favors the formation of high-quality centrosymmetric dimers [4].

Step 2: Crystal Selection and Cryocooling

  • Action: Select a single, block-like crystal (approx. 0.20 × 0.20 × 0.08 mm) using a polarized light microscope. Mount it on a cryoloop using paratone oil and immediately transfer it to a 150 K nitrogen stream on the diffractometer.

  • Causality: Cooling to 150 K minimizes the Debye-Waller factors (thermal motion of atoms). This is crucial for resolving the exact electron density of the fluorine and chlorine atoms, preventing positional disorder artifacts that commonly plague room-temperature data.

Step 3: Data Collection (Self-Validating Checkpoint)

  • Action: Collect diffraction data using a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    = 0.71073 Å). Monitor the internal merging R-factor (
    
    
    ) during initial data reduction.
  • Causality: While Cu K

    
     is often used for light-atom molecules, the heavier chlorine atom causes moderate X-ray absorption. Mo K
    
    
    
    provides high-resolution data with minimal absorption corrections. Self-Validation: If
    
    
    during the initial frames, it indicates crystal twinning or severe absorption, prompting the scientist to either select a new crystal or apply a specific twin-law integration before proceeding.

Step 4: Structure Solution and Refinement

  • Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (e.g., OLEX2). Ensure the goodness-of-fit (
    
    
    
    ) approaches 1.0 and the final
    
    
    is < 0.05.

Workflow Visualization

XRD_Workflow N1 Compound Synthesis & Purification N2 Solvent Screening (EtOAc/Hexane vs. MeOH) N1->N2 N3 Slow Evaporation Crystallization N2->N3 N4 Vapor Diffusion (Alternative) N2->N4 N5 Crystal Selection & Mounting (Cryoloop) N3->N5 N4->N5 N6 SC-XRD Data Collection (Mo Kα, 150 K) N5->N6 N7 Structure Solution & Refinement (OLEX2) N6->N7

Workflow for crystallization and SC-XRD analysis of imidazolidin-2-one derivatives.

Conclusion

Compared to standard phenylimidazolidinones, 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one offers a more rigid, dense crystal lattice driven by orthogonal halogen bonding. This makes it a superior structural alternative for pharmaceutical applications requiring high solid-state stability and specific dihedral orientations for target engagement.

References

  • Title: 1-Phenylimidazolidin-2-one | C9H10N2O | CID 255273 Source: PubChem URL: [Link]

  • Title: 4-Phenylimidazolidin-2-one | C9H10N2O | CID 322644 Source: PubChem URL: [Link]

  • Title: meso-4,5-Diphenylimidazolidin-2-one Source: PMC (National Institutes of Health) URL: [Link]

Comparative

Validating Purity of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one: A Cross-Validation Guide

In pharmaceutical research and drug development, establishing the absolute purity of an active pharmaceutical ingredient (API) or intermediate is a non-negotiable prerequisite. For halogenated cyclic urea derivatives lik...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical research and drug development, establishing the absolute purity of an active pharmaceutical ingredient (API) or intermediate is a non-negotiable prerequisite. For halogenated cyclic urea derivatives like 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (Formula:


), relying on a single analytical technique often creates dangerous blind spots.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for organic impurity profiling[1], it operates on the assumption that all impurities absorb UV light or ionize effectively. This guide provides an authoritative, objective comparison of analytical alternatives, demonstrating why Elemental Analysis (EA) remains a critical, complementary technique for absolute mass fraction verification, ensuring compliance with ICH Q3A guidelines for new drug substances[2].

The Causality of Analytical Blind Spots: Why HPLC Isn't Enough

To understand the necessity of Elemental Analysis, we must examine the physical causality behind how different instruments detect matter.

  • The HPLC-UV Limitation: HPLC quantifies purity based on the relative area of chromatographic peaks. If an impurity (such as an inorganic salt from a neutralization step, or a residual aliphatic solvent) lacks a UV chromophore, it will not produce a peak. Consequently, a sample that is only 85% pure by mass could erroneously report as "99.9% pure" on an HPLC-UV chromatogram.

  • The Elemental Analysis (CHNS) Advantage: EA utilizes dynamic flash combustion to reduce a sample to its elemental gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ). It measures the absolute mass fraction of Carbon, Hydrogen, and Nitrogen. Because it relies on fundamental combustion physics rather than optical properties, EA cannot be fooled by non-UV-absorbing impurities[1]. If a batch contains 5% inorganic salt (which contains no carbon), the experimental Carbon percentage will drop proportionally, instantly flagging the discrepancy.
Comparative Analysis of Purity Validation Techniques

The following table objectively compares the performance, strengths, and limitations of primary analytical techniques used for halogenated imidazolidinones.

Analytical TechniquePrimary OutputDetection MechanismBlind Spots / LimitationsBest Used For
Elemental Analysis (EA) Absolute Mass % (C, H, N, S)Flash combustion & thermal conductivityCannot identify which specific organic impurity is present.Confirming bulk purity; detecting inorganic salts/solvents.
HPLC-UV Relative Purity (%)Chromatographic separation & UV absorbanceMisses non-UV active compounds; relies on extinction coefficients.Quantifying structurally similar organic byproducts.
Quantitative NMR (qNMR) Absolute Purity (%)Magnetic resonance of specific nuclei (e.g.,

,

)
High limit of detection (LOD); requires high-purity internal standards.Structural elucidation; orthogonal absolute quantification.
ICP-MS Trace Metal LimitsArgon plasma ionization & mass spectrometryOnly detects elemental metals; ignores organic framework.Heavy metal screening (ICH Q3D compliance).

Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating. If a sample contains atmospheric moisture, the EA will report artificially high Hydrogen and Oxygen levels, leading to a false failure for Carbon and Nitrogen. To prevent this, the protocol must integrate a controlled desiccation step prior to combustion.

Step 1: Pre-Analytical Desiccation (USP <731> Loss on Drying)

Causality: Residual solvents (like ethyl acetate or water) alter the elemental ratio of the bulk powder. Removing volatile matter ensures the EA measures only the target lattice[3].

  • Accurately weigh 1.0 g of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one into a tared, glass-stoppered shallow weighing bottle.

  • Dry the specimen in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) at 60°C for 4 hours, or until two consecutive weighings do not differ by more than 0.50 mg/g[3].

  • Record the final weight to confirm the absence of volatile impurities.

Step 2: High-Performance Liquid Chromatography (HPLC)
  • Sample Prep: Dissolve 1.0 mg of the dried compound in 1.0 mL of Acetonitrile (HPLC grade).

  • Method: Inject 10 µL onto a C18 column (e.g., 150 mm x 4.6 mm, 3 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: Monitor at 254 nm. Calculate purity via the area percentage method.

Step 3: CHN Elemental Combustion Analysis
  • Weigh 1.5 to 2.0 mg of the dried sample into a tin capsule using a microbalance (accuracy to 0.001 mg).

  • Seal the capsule and drop it into the combustion reactor (operated at ~1000°C) with a pulse of pure Oxygen.

  • Pass the combustion gases through reduction copper to remove excess oxygen and convert nitrogen oxides to

    
    .
    
  • Separate the gases (

    
    , 
    
    
    
    ,
    
    
    ) via a GC column and quantify using a Thermal Conductivity Detector (TCD).

Workflow Visualization

The logical relationship between these techniques forms a cross-validation matrix. Relying on both ensures that organic impurities are caught by HPLC, while inorganic/solvent impurities are caught by EA.

PurityWorkflow A Synthesized Batch 1-(3-Chloro-4-fluorophenyl) -imidazolidin-2-one B USP <731> Loss on Drying (Remove volatile solvents) A->B C1 Elemental Analysis (CHNS) (Absolute Mass Fraction) B->C1 C2 HPLC-UV Analysis (Organic Impurity Profiling) B->C2 D Cross-Validation (Data Integration) C1->D C2->D E1 Pass: Purity >99.0% ΔCHN ≤ ±0.4% D->E1 Concordant E2 Fail: Discrepancy Detected (Investigate Inorganic Salts) D->E2 Discordant

Caption: Workflow for cross-validating API purity using USP <731> preparation, Elemental Analysis, and HPLC.

Experimental Data & Results

For 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (


), the theoretical molar mass is 214.62  g/mol . The theoretical elemental composition is calculated as:
  • Carbon (C): (9 × 12.011) / 214.62 = 50.37%

  • Hydrogen (H): (8 × 1.008) / 214.62 = 3.76%

  • Nitrogen (N): (2 × 14.007) / 214.62 = 13.05%

The industry standard dictates that experimental EA results must fall within ±0.4% of the theoretical values to confirm absolute purity.

Table 1: Cross-Validation Results for Synthesized Batch
Analytical ParameterTheoretical ValueExperimental ResultVariance (Δ)Status
HPLC Purity (Area %) 100.00%99.85%-0.15%PASS
Carbon (%C) 50.37%50.41%+0.04%PASS
Hydrogen (%H) 3.76%3.79%+0.03%PASS
Nitrogen (%N) 13.05%13.01%-0.04%PASS
Loss on Drying 0.00%0.12%+0.12%PASS

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Impurities in New Drug Substances Q3A (R2)." ICH Guidelines, Oct. 2006. Available at: [Link]

  • United States Pharmacopeia (USP). "General Chapters: <731> LOSS ON DRYING." USP-NF. Available at:[Link]

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one Analysis

Executive Summary 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS: 848759-04-6) is a highly specific structural motif utilized as a critical intermediate in the synthesis of N-imidazolidin-2-ones—a class of molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS: 848759-04-6) is a highly specific structural motif utilized as a critical intermediate in the synthesis of N-imidazolidin-2-ones—a class of molecules rigorously evaluated as potent immunosuppressive agents . In pharmaceutical manufacturing, it also serves as a critical impurity marker that must be monitored during Active Pharmaceutical Ingredient (API) release testing.

For researchers and drug development professionals, the analytical fidelity of your workflow is entirely dependent on the quality of your reference standard. This guide objectively compares the performance of an Ultra-Pure Certified Reference Material (CRM) against standard commercial grades and in-house synthesized alternatives, providing a data-backed framework for selecting the appropriate standard for quantitative analysis.

The E-E-A-T Core: Causality in Analytical Standards

Why does the grade of your reference standard dictate the success of your entire analytical workflow? The answer lies in the fundamental difference between chromatographic purity (relative area percent) and absolute mass fraction.

Standard commercial grades often rely solely on HPLC-UV for purity assignment. However, this methodology is fundamentally flawed for absolute quantification because it is "blind" to UV-transparent impurities, residual solvents, and inorganic salts. Consequently, using a standard grade can lead to a dangerous overestimation of API potency or a critical underestimation of toxic impurities.

To establish a self-validating system, modern reference standards must be characterized using Quantitative Nuclear Magnetic Resonance (qNMR) . qNMR provides a primary ratio measurement where the signal area is directly proportional to the number of nuclei, independent of the molecule's structure or UV chromophore. By utilizing an internal standard traceable to the International System of Units (SI), qNMR establishes absolute purity with measurement uncertainties often <0.5%.

Comparative Analysis: Product Performance

We evaluated three tiers of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one to demonstrate the analytical divergence caused by standard selection:

  • Ultra-Pure CRM (Benchmark): Certified via qNMR and orthogonal LC-MS/MS. Fully traceable to SI units.

  • Standard Commercial Grade: A typical synthetic building block where purity is assigned via HPLC-UV only.

  • In-House Synthesized Standard: Synthesized via cyclization of 1-(3-Chloro-4-fluorophenyl)urea and purified via a single recrystallization step.

Quantitative Data Presentation

The following table summarizes the analytical performance and physical characteristics of each grade when subjected to rigorous quality control testing.

Analytical ParameterUltra-Pure CRMStandard Commercial GradeIn-House Synthesized
Absolute Purity (qNMR) 99.8% ± 0.2%96.4% ± 1.5%94.2% ± 2.1%
Chromatographic Purity (HPLC-UV) 99.9% (Area)98.5% (Area)97.0% (Area)
Water Content (Karl Fischer) < 0.1%1.2%2.5%
Residual Solvents (GC-FID) < 50 ppm450 ppm (Ethyl Acetate)1200 ppm (Diethyl Ether)
Metrological Traceability SI-Traceable (NIST SRM)NoneNone
Recommended Application Quantitative API ReleaseQualitative ScreeningEarly-stage R&D

Insight: The Standard Commercial Grade shows a 98.5% purity by HPLC-UV, but qNMR reveals its absolute mass fraction is only 96.4%. This 2.1% discrepancy is driven by invisible water and residual solvent content, which would directly skew quantitative assay results if used as a calibrator.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal check to verify the system's operational accuracy.

Protocol 1: Absolute Purity Determination via 1H-qNMR

Objective: Determine the absolute mass fraction of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one.

  • Internal Standard (IS) Selection:

    • Action: Select Maleic acid (NIST SRM 350b) as the internal standard.

    • Causality: Maleic acid presents a sharp singlet at ~6.3 ppm, which perfectly avoids overlap with the aromatic protons (7.1–7.5 ppm) and aliphatic imidazolidinone ring protons (3.5–4.0 ppm) of the target analyte.

  • T1 Relaxation Assessment (Self-Validation Step):

    • Action: Execute an inversion recovery experiment to determine the longest longitudinal relaxation time (T1) of the nuclei of interest. Set the inter-pulse delay (D1) to

      
      .
      
    • Causality: Failing to allow complete magnetization recovery artificially skews the integration values. By validating T1 prior to acquisition, the system ensures >99.3% magnetization recovery, validating its own quantitative accuracy.

  • Gravimetric Preparation:

    • Action: Co-weigh approximately 10 mg of the analyte and 5 mg of the IS on a calibrated microbalance (

      
       mg) into the same vial. Dissolve in 1.0 mL of DMSO-
      
      
      
      .
  • Acquisition & Integration:

    • Action: Acquire 64 scans at 298 K. Manually phase and baseline correct the spectrum. Calculate the absolute mass fraction using the established qNMR mass balance equation.

Protocol 2: Impurity Profiling via LC-MS/MS

Objective: Identify and quantify trace process impurities and degradation products.

  • Chromatographic Separation:

    • Action: Utilize a Core-Shell C18 column (2.1 x 100 mm, 1.7 µm).

    • Causality: Core-shell technology minimizes eddy diffusion (the Van Deemter 'A' term), providing significantly sharper peaks to resolve isobaric impurities that standard porous columns fail to separate.

  • Mobile Phase Optimization:

    • Action: Employ a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Causality: Formic acid provides the necessary protons for efficient

      
       ionization (
      
      
      
      215.04) in the Electrospray Ionization (ESI+) source without causing the severe ion suppression typically associated with Trifluoroacetic acid (TFA).
  • Matrix Spike Recovery (Self-Validation Step):

    • Action: Spike a known concentration of the CRM into a blank sample matrix.

    • Causality: A calculated recovery of 98–102% validates that no co-eluting, UV-invisible matrix components are causing ion suppression in the MS source, confirming the reliability of the standard curve.

Mandatory Visualizations

Diagram 1: Analytical Validation Workflow

Workflow A Raw Material (CAS: 848759-04-6) B Initial Screening (HPLC-UV & LC-MS) A->B C Impurity Profiling (High-Res Mass Spec) B->C >98% Purity G Standard Grade (Rejected/Repurposed) B->G <98% Purity D Absolute Purity (qNMR vs Internal Std) C->D E Thermal/Moisture (TGA & Karl Fischer) D->E F Certified Reference Standard (CRS) E->F Passes all specs E->G Fails specs

Analytical validation workflow for certifying 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one standards.

Diagram 2: Chemical Degradation & Reactivity Pathway

Pathway N1 1-(3-Chloro-4-fluorophenyl) -imidazolidin-2-one N2 Hydrolysis (Ring Opening) N1->N2 Strong Acid/Base + Heat N3 N-Alkylation (API Synthesis) N1->N3 Alkyl Halide + Base N4 N-(2-aminoethyl)-3-chloro -4-fluoroaniline N2->N4 N5 Disubstituted N-Imidazolidin-2-one (Immunosuppressive Agent) N3->N5

Chemical degradation and synthetic reactivity pathway of the imidazolidin-2-one pharmacophore.

References

  • Title: Synthesis and Evaluation of Disubstituted N-Imidazolidin-2-ones Acting as Potential Immunosuppressive Agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: Applied Sciences (MDPI) URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Disposal Protocol: 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

Here is the comprehensive laboratory safety and disposal guide for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one, structured for research and drug development professionals. As a Senior Application Scientist, ensuring t...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive laboratory safety and disposal guide for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one, structured for research and drug development professionals.

As a Senior Application Scientist, ensuring the integrity of your laboratory's waste management stream is just as critical as the experimental workflows themselves. 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS: 848759-04-6) is a halogenated organic intermediate commonly utilized in chemical synthesis and pharmaceutical development[1]. Because this molecule contains both chlorine and fluorine substituents, its disposal requires strict adherence to halogenated waste protocols to prevent environmental toxicity and catastrophic equipment failure during downstream processing.

Hazard Assessment & Physicochemical Profiling

Before initiating any disposal protocol, it is mandatory to understand the compound's hazard profile. The presence of halogens dictates not only the compound's reactivity but also its end-of-life environmental impact.

Table 1: Safety & Disposal Parameters
ParameterSpecificationOperational Implication
CAS Number 848759-04-6Essential for hazardous waste manifest documentation.
Molecular Formula C9H8ClFN2OContains Cl and F; strictly categorizes as Halogenated Organic Waste .
GHS Hazards H302, H312, H332, H315, H319, H335Harmful via ingestion/inhalation/skin contact; causes irritation[1]. Requires full PPE (gloves, goggles, lab coat) during waste handling.
Signal Word WarningHandle all waste transfers inside a certified chemical fume hood.

Laboratory-Scale Disposal Methodology

The following step-by-step methodology outlines the self-validating system for point-of-generation waste collection. Never dispose of this compound down the drain or in standard non-halogenated organic waste streams [2].

Step 1: Point-of-Generation Segregation
  • Action: Designate a specific, chemically compatible container strictly for Halogenated Organic Waste .

  • Causality: Mixing halogenated compounds with non-halogenated solvents drastically increases institutional disposal costs. More importantly, incinerating halogenated waste in non-specialized facilities can lead to the formation of highly toxic dioxins and furans[2]. If even a trace amount of this compound is introduced to a non-halogenated container, the entire volume must be reclassified as halogenated[2].

Step 2: Containment and Compatibility
  • Action: Utilize High-Density Polyethylene (HDPE) or glass containers for waste collection[3]. Ensure the container is seated within secondary containment (e.g., a polyethylene tray) to capture potential spills.

  • Causality: Halogenated organics can degrade certain low-density plastics over time. Secondary containment prevents cross-contamination with incompatible chemicals (such as strong bases or oxidizers) in the waste storage area[3].

Step 3: Volume Management
  • Action: Fill the waste container to a maximum of 80-90% capacity.

  • Causality: Leaving 10-20% headspace is a critical safety margin that accounts for potential vapor expansion due to ambient temperature fluctuations in the laboratory[4].

Step 4: Labeling and Transfer
  • Action: Affix a standardized Hazardous Waste label immediately upon the first addition of the chemical. The label must explicitly list "1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one" and specify the presence of halogens (Cl, F)[4]. Transfer the sealed container to your institution's designated hazardous waste accumulation area for pickup by a licensed environmental contractor.

Mechanistic Insight: The Fate of Halogenated Waste

Understanding why we segregate this compound builds a culture of safety. Once the licensed contractor removes the waste from your facility, it cannot simply be burned in a standard municipal or chemical incinerator.

Because 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one contains carbon-fluorine and carbon-chlorine bonds, its thermal destruction requires specialized, high-temperature incineration—typically operating above 1100°C with a residence time of at least 2 seconds[5].

During combustion, the halogens are released as hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[5]. These acid gases are highly corrosive and toxic. Therefore, the incineration facility must be equipped with advanced wet flue gas scrubbers[5]. In the scrubber, the hot flue gas is quenched and treated with neutralizing agents (such as caustic soda) to capture the HF and HCl before the cleaned gas is released into the atmosphere[5]. If this compound were improperly routed to a standard incinerator lacking these scrubbers, the resulting HF gas would rapidly destroy the ceramic refractory lining of the combustion chamber and release toxic acid rain precursors into the environment[5].

Waste Routing Visualization

G Start 1-(3-Chloro-4-fluorophenyl) -imidazolidin-2-one Waste Segregation Segregate as Halogenated Organic Waste Start->Segregation Containment Store in HDPE/Glass (Secondary Containment) Segregation->Containment Collection Transfer to Licensed Hazardous Waste Contractor Containment->Collection Incineration High-Temperature Incineration (>1100°C) Collection->Incineration Scrubbing Wet Flue Gas Scrubbing (Neutralize HCl & HF) Incineration->Scrubbing

Lifecycle of halogenated organic waste from lab segregation to safe thermal destruction.

References
  • Sigma-Aldrich. "1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one Product Documentation and Safety Information." sigmaaldrich.com. Available at:1

  • RiskAssess. "Disposal of chemical wastes - Halogenated water-immiscible liquids." riskassess.com.au. Available at: 2

  • Dürr Group. "Complex issues with incinerating liquid and gaseous residues - Flue gas scrubbing." durr.com. Available at: 5

  • University of Tennessee Safety Office. "Hazardous Waste Guide - Halogenated Compounds." tennessee.edu. Available at: 4

  • Nipissing University. "Hazardous Materials Disposal Guide - Organic Waste (Halogenated)." nipissingu.ca. Available at: 3

Sources

Handling

Personal protective equipment for handling 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

CAS Number: 848759-04-6 Chemical Family: Halogenated Phenyl Imidazolidinone Physical State: Solid (Crystalline powder) Part 1: Risk Assessment & Hazard Identification The "Why" Behind the Protocol As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 848759-04-6 Chemical Family: Halogenated Phenyl Imidazolidinone Physical State: Solid (Crystalline powder)

Part 1: Risk Assessment & Hazard Identification

The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that safety protocols are not bureaucratic hurdles but essential variables in experimental reproducibility. 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one presents a Class II Risk Profile . It is not immediately fatal upon contact, but it possesses cumulative irritant properties and acute toxicity pathways that can compromise researcher health and contaminate sensitive biological assays.

Primary Hazard Codes (GHS):

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • H315 / H319: Causes skin and serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity).[2][3]

Scientific Context: The imidazolidinone ring is generally stable, but the halogenated phenyl group (Chloro- and Fluoro- substitutions) increases lipophilicity. This enhances the compound's ability to penetrate the stratum corneum (outer skin layer) and cell membranes, making transdermal absorption a significant vector of exposure alongside dust inhalation.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Engineering controls (fume hoods) are the primary defense; PPE is the fail-safe.

PPE CategorySpecificationScientific Rationale
Respiratory N95 (Minimum) / P100 (Recommended)Particulate Control: As a solid, this compound generates friable micro-dust during weighing. H335 indicates respiratory tract irritation; standard surgical masks offer zero protection against chemical particulates.
Hand Protection Nitrile Gloves (Double Layer) Permeation Resistance: 0.11mm (minimum thickness). The outer glove protects against physical contamination; the inner glove acts as a barrier during doffing. Note: If dissolved in DCM or Acetone, Silver Shield® laminate gloves are required due to solvent permeation.
Eye Protection Chemical Splash Goggles Aerosol Defense: Safety glasses with side shields are insufficient for fine powders or pressurized reactions. Goggles seal the orbital area against airborne dust and splashes.
Body Defense Lab Coat (High-Neck) + Tyvek Sleeves Dermal Isolation: Standard cotton coats are porous. Tyvek sleeves cover the wrist gap between the glove and coat cuff—the most common site of exposure during reaching movements.

Part 3: Operational Workflow & Handling Protocol

Phase 1: Storage & Retrieval
  • Environment: Store in a cool, dry place (Ambient temperature). Keep container tightly closed.

  • Segregation: Store away from strong oxidizing agents to prevent exothermic degradation.

Phase 2: Weighing & Transfer (Critical Control Point)
  • Engineering Control: Use a Powder Containment Hood or a standard Fume Hood with the sash lowered to the operating mark.

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is "fly-away." Static charge disperses toxic dust outside the weighing boat.

  • Technique:

    • Pre-weigh the transfer vial.

    • Transfer solid using a disposable spatula (do not reuse).

    • Wipe the exterior of the vial with a Kimwipe dampened in ethanol inside the hood before removing it.

Phase 3: Reaction & Synthesis
  • Solvent Choice: When dissolving, add solvent slowly to the solid to minimize aerosol displacement.

  • Heating: If the reaction requires reflux, ensure the condenser is vented to a scrubber or hood exhaust. Never heat a closed system containing this intermediate without pressure relief.

Phase 4: Decontamination
  • Surface Cleanup: Do not use compressed air to clean spills. Use the "Wet Wipe" method :

    • Cover spill with absorbent pads.[4][5]

    • Wet pads with a compatible solvent (Ethanol or Acetone).

    • Wipe from the outside in to prevent spreading.

    • Wash surface with soap and water (surfactants bind residual organics).

Part 4: Visualization of Safety Logic

Diagram 1: Operational Handling Workflow

This workflow enforces the "Containment First" principle to minimize exposure.

HandlingWorkflow Storage Storage (Cool, Dry, Segregated) Weighing Weighing Station (Fume Hood + Static Control) Storage->Weighing Transfer Sealed Container Reaction Reaction/Synthesis (Closed System) Weighing->Reaction Dissolve in Solvent Cleanup Decontamination (Wet Wipe Method) Reaction->Cleanup Post-Exp Waste Disposal (Halogenated Stream) Cleanup->Waste Solid/Liquid Residue PPE_Check PPE Verification (N95, Nitrile, Goggles) PPE_Check->Weighing

Caption: Operational lifecycle from storage to disposal, emphasizing the critical PPE verification step before weighing.

Part 5: Disposal & Waste Management[7]

Crucial Distinction: This compound contains Chlorine (Cl) and Fluorine (F) . It must be classified as Halogenated Organic Waste .[6]

Disposal Decision Tree
  • Solid Waste:

    • Collect in a dedicated container labeled "Solid Hazardous Waste - Halogenated."

    • Do not dispose of in regular trash or biohazard bags.

  • Liquid Waste (Mother Liquor/Rinsate):

    • Segregate into the "Halogenated Solvent Waste" carboy.

    • Reasoning: Mixing halogenated waste with non-halogenated solvents (like pure acetone/methanol) dramatically increases disposal costs because the entire mixture requires high-temperature incineration to prevent the formation of dioxins and furans.

DisposalLogic WasteInput Waste Generated StateCheck Physical State? WasteInput->StateCheck Solid Solid Waste (Powder, Contaminated Wipes) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid BinSolid Bin: Solid Hazardous (Tag: Halogenated) Solid->BinSolid BinLiquid Carboy: Halogenated Solvents (Red Label) Liquid->BinLiquid Incineration High-Temp Incineration (External Facility) BinSolid->Incineration BinLiquid->Incineration

Caption: Logic flow for segregating halogenated waste to ensure compliance and proper incineration.

Part 6: Emergency Response (First Aid)

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. (H332, H335).[2]

  • Skin Contact: Immediately wash with soap and copious amounts of water. Remove contaminated clothing.[2][4] (H312, H315).[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. (H319).[1][2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel. Call a Poison Center.[1] (H302).[1]

References

  • PubChem. (n.d.).[7] Compound Summary: 1-(3-Chlorophenyl)imidazolidin-2-one (Structural Analog Reference). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved March 5, 2026, from [Link]

Sources

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